10-Thiastearic acid
説明
Structure
2D Structure
特性
IUPAC Name |
9-octylsulfanylnonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2S/c1-2-3-4-5-9-12-15-20-16-13-10-7-6-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIBNTWPNMKIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146944 | |
| Record name | 10-Thiastearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105099-89-6 | |
| Record name | 10-Thiastearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Thiastearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 10-Thiastearic Acid: Chemical Properties, Physical Characteristics, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Thiastearic acid, also known by its systematic name 9-(octylthio)-nonanoic acid, is a synthetic, heteroatom-substituted fatty acid analog of stearic acid. In this analog, the methylene (B1212753) group at the 10th position of the stearic acid carbon chain is replaced by a sulfur atom. This modification confers unique biological properties, most notably the inhibition of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its biological activity as an SCD inhibitor, and the downstream cellular consequences of this inhibition. Detailed experimental protocols for its synthesis and biological evaluation are also presented, where available in the public domain.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Systematic Name | 9-(octylthio)-nonanoic acid | [Cayman Chemical, Larodan] |
| Common Name | This compound | [Cayman Chemical, Larodan] |
| CAS Number | 105099-89-6 | [Cayman Chemical, Larodan] |
| Molecular Formula | C₁₇H₃₄O₂S | [Cayman Chemical, Larodan] |
| Molecular Weight | 302.5 g/mol | [Cayman Chemical, Larodan] |
| Appearance | Crystalline solid | [Cayman Chemical] |
| Solubility | DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 10 mg/mlPBS (pH 7.2): 0.15 mg/ml | [Cayman Chemical] |
| Purity | ≥98% | [Cayman Chemical] |
| Storage | -20°C | [Cayman Chemical] |
| Stability | ≥ 4 years (at -20°C) | [Cayman Chemical] |
| SMILES | CCCCCCCCSCCCCCCCCC(O)=O | [Cayman Chemical] |
| InChI | InChI=1S/C17H34O2S/c1-2-3-4-5-9-12-15-20-16-13-10-7-6-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | [Cayman Chemical] |
Note: Experimental data for melting point, boiling point, and spectral characteristics (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. For comparative purposes, the properties of the parent compound, stearic acid, are well-documented, with a melting point of 69.3 °C and a boiling point of 361 °C. The introduction of the thioether linkage in this compound is expected to influence these properties.
Experimental Protocols
Synthesis of this compound
The primary literature reference for the synthesis of this compound is a 1986 paper by Pascal and Ziering. Unfortunately, the full text of this article could not be retrieved during the literature search for this guide. Therefore, a detailed, step-by-step experimental protocol for its synthesis cannot be provided here.
However, the general chemical name, 9-(octylthio)-nonanoic acid, suggests a synthetic route likely involving the nucleophilic substitution of a terminal haloalkane with an alkylthiol. A plausible synthetic workflow is outlined below.
This proposed synthesis involves the deprotonation of 1-octanethiol by a suitable base to form a thiolate, which then acts as a nucleophile, attacking the electrophilic carbon of 9-bromononanoic acid to form the thioether linkage of this compound.
Biological Evaluation: Stearoyl-CoA Desaturase (SCD) Inhibition Assay
The primary biological activity of this compound is the inhibition of stearoyl-CoA desaturase (SCD). The activity of SCD is typically measured by quantifying the conversion of a radiolabeled saturated fatty acid substrate to its monounsaturated product. A general protocol for a cell-based SCD inhibition assay is provided below, based on methodologies described in the literature.
Objective: To determine the inhibitory effect of this compound on SCD activity in a cellular context.
Materials:
-
Cell line expressing SCD (e.g., HepG2 human hepatoma cells)
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]-Stearic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Protocol:
-
Cell Culture: Plate HepG2 cells in multi-well plates and allow them to adhere and reach a suitable confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined period (e.g., 24 hours).
-
Radiolabeling: Following treatment, incubate the cells with [¹⁴C]-stearic acid complexed to fatty acid-free BSA for a specific duration (e.g., 4-6 hours).
-
Lipid Extraction: After incubation, wash the cells to remove excess radiolabel and then harvest the cells. Extract the total lipids from the cell lysate using a suitable method, such as the Bligh-Dyer or Folch extraction.
-
Saponification and Esterification: Saponify the extracted lipids to release the fatty acids, and then esterify them to fatty acid methyl esters (FAMEs) for easier analysis.
-
Chromatographic Separation: Separate the resulting [¹⁴C]-stearic acid methyl ester and [¹⁴C]-oleic acid methyl ester using either TLC or reverse-phase HPLC.
-
Quantification: Quantify the radioactivity in the spots or peaks corresponding to stearic acid and oleic acid using a scintillation counter or an in-line radioactivity detector.
-
Data Analysis: Calculate the SCD activity as the percentage of [¹⁴C]-oleic acid relative to the total radioactivity of [¹⁴C]-stearic acid and [¹⁴C]-oleic acid. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
Biological Activity and Signaling Pathways
This compound functions as an inhibitor of stearoyl-CoA desaturase (SCD), a key enzyme in the de novo biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Specifically, SCD introduces a double bond at the delta-9 position of fatty acyl-CoAs, converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.
Inhibition of SCD by this compound disrupts the cellular balance of SFAs and MUFAs, leading to an accumulation of SFAs and a depletion of MUFAs. This imbalance has profound effects on cellular function and signaling, ultimately impacting cell proliferation, survival, and metabolism. The downstream consequences of SCD inhibition are particularly relevant in the context of cancer and metabolic diseases, where SCD is often upregulated.
The inhibition of SCD by this compound triggers a cascade of cellular events, including:
-
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of SFAs can lead to lipotoxicity and disrupt the integrity of the ER membrane, causing ER stress and activating the UPR.
-
Inhibition of Pro-Survival Signaling Pathways: SCD inhibition has been shown to suppress the PI3K/Akt signaling pathway, a key regulator of cell growth and survival. This can occur through the modulation of membrane lipid composition, which affects the localization and activity of signaling proteins.
-
Activation of Apoptosis: The combination of ER stress and inhibition of survival pathways can lead to the activation of apoptotic cell death.
-
Modulation of Wnt/β-catenin Signaling: SCD inhibition has been demonstrated to decrease the stability and nuclear translocation of β-catenin, a key transcriptional coactivator in the Wnt signaling pathway, which is often dysregulated in cancer.
The following diagram illustrates the central role of SCD in lipid metabolism and the key signaling pathways affected by its inhibition.
Conclusion
This compound is a valuable research tool for studying the roles of de novo lipogenesis and the specific functions of stearoyl-CoA desaturase in various physiological and pathological processes. Its ability to potently inhibit SCD makes it a relevant compound for investigations in metabolic diseases and oncology. While a comprehensive dataset of its physical and chemical properties is not yet publicly available, its biological activity is well-characterized. Further research to fully elucidate its physicochemical characteristics and to explore its therapeutic potential is warranted. This guide provides a foundational understanding of this compound for professionals in drug development and biomedical research.
An In-Depth Technical Guide to the Mechanism of Action of 10-Thiastearic Acid in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
10-Thiastearic acid (10-TSA) is a synthetic fatty acid analogue that has garnered significant interest for its potent modulatory effects on lipid metabolism. This technical guide provides a comprehensive overview of the core mechanism of action of 10-TSA, focusing on its role as a powerful inhibitor of stearoyl-CoA desaturase (SCD). By disrupting the synthesis of monounsaturated fatty acids, 10-TSA initiates a cascade of effects that alter cellular lipid composition, influence key metabolic pathways, and suggest therapeutic potential in conditions characterized by dysregulated lipid metabolism. This document consolidates quantitative data, details experimental methodologies for studying its effects, and visualizes the involved signaling pathways to serve as a critical resource for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase (SCD)
The primary and most well-documented mechanism of action of this compound is its potent inhibition of stearoyl-CoA desaturase (SCD), a key enzyme in lipid biosynthesis.[1] SCD is an endoplasmic reticulum-resident enzyme that catalyzes the introduction of the first double bond in the cis-delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively. These monounsaturated fatty acids (MUFAs) are essential components of triglycerides, cholesterol esters, and membrane phospholipids.
10-TSA, a stearic acid analogue where the 10th carbon is replaced by a sulfur atom, acts as a competitive inhibitor of SCD. This inhibitory action has been demonstrated in various cell models, including rat hepatocytes and hepatoma cells, where it significantly reduces the conversion of stearate (B1226849) to oleate (B1233923).[1]
Quantitative Effects on SCD Activity
Studies have demonstrated the potent inhibitory effect of 10-TSA on SCD activity. In rat hepatocytes and hepatoma cells, 10-TSA has been shown to inhibit the desaturation of radiolabeled stearate to oleate by more than 80% at a concentration of 25 µM.[1] While a specific IC50 value for 10-TSA is not widely reported in the public literature, the available data indicates a strong, dose-dependent inhibition of SCD.
Table 1: Effect of Thia Fatty Acids on Stearoyl-CoA Desaturase (SCD) Activity
| Compound | Cell Type | Concentration (µM) | Inhibition of Stearate Desaturation | Reference |
| This compound | Rat Hepatocytes, Hepatoma Cells | 25 | >80% | [1] |
| 3,10-dithia stearic acid | Caco-2 cells | 300 (acute) | Significant reduction in desaturation index |
Downstream Effects on Lipid Metabolism
The inhibition of SCD by 10-TSA leads to a significant shift in the cellular fatty acid profile, which in turn affects the synthesis and composition of complex lipids and influences broader metabolic pathways.
Alterations in Cellular Fatty Acid Composition
By blocking the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs), 10-TSA treatment leads to an increase in the ratio of SFAs to MUFAs within the cell. This alteration in the SFA/MUFA ratio can have profound effects on the physical properties of cellular membranes, impacting fluidity and the function of membrane-bound proteins.
Impact on Complex Lipid Synthesis
The reduced availability of oleoyl-CoA and palmitoleoyl-CoA, the primary products of SCD, directly impacts the synthesis of major lipid classes:
-
Triglycerides (TGs): As MUFAs are preferentially incorporated into TGs for storage, SCD inhibition by 10-TSA is expected to reduce TG synthesis and accumulation.
-
Cholesterol Esters (CEs): Similar to TGs, the formation of cholesterol esters for storage and transport is dependent on the availability of MUFAs.
-
Phospholipids (PLs): The fatty acid composition of phospholipids, critical components of cellular membranes, is altered, which can affect membrane-dependent signaling pathways.
While direct quantitative data on the effect of 10-TSA on these lipid classes is limited, the known consequences of SCD inhibition strongly suggest a significant impact on their synthesis and composition.
Effects on Fatty Acid Oxidation
The impact of 10-TSA on fatty acid β-oxidation is an area of ongoing investigation. By altering the cellular fatty acid pool, 10-TSA may indirectly influence the rate of fatty acid oxidation. An increase in the intracellular concentration of SFAs, which are less readily oxidized than MUFAs, could potentially lead to cellular stress. However, some studies on stearic acid itself suggest it may promote mitochondrial fusion and fatty acid oxidation. Further research is needed to elucidate the specific effects of 10-TSA on key enzymes of β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidases.
Regulation of Key Transcription Factors
The expression of SCD is tightly regulated by key transcription factors that control lipogenesis, most notably Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptors (PPARs). While direct evidence of 10-TSA's interaction with these transcription factors is not yet established, its mechanism of action is intrinsically linked to these regulatory pathways.
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)
SREBP-1c is a master transcriptional regulator of genes involved in fatty acid synthesis, including SCD. Insulin signaling is a potent activator of SREBP-1c, promoting its cleavage, nuclear translocation, and subsequent activation of lipogenic gene expression. Polyunsaturated fatty acids are known to suppress SREBP-1c activity. Given that 10-TSA alters the intracellular fatty acid milieu, it is plausible that it could indirectly influence SREBP-1c activity as a feedback mechanism. However, direct studies on the effect of 10-TSA on SREBP-1c processing and nuclear localization are required to confirm this.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. PPARα, in particular, is a key regulator of fatty acid oxidation. Some fatty acids and their derivatives can act as ligands for PPARs. While there is no direct evidence showing 10-TSA as a PPARα agonist, the broader class of thia fatty acids has been shown to influence PPARα activity. Further investigation is warranted to determine if 10-TSA directly binds to and activates PPARα, which would have significant implications for its effects on fatty acid catabolism.
Visualizing the Mechanism of Action and Experimental Workflows
To provide a clearer understanding of the complex interactions involved, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Stearoyl-CoA Desaturase (SCD) Activity Assay
This protocol is adapted from methodologies used to assess the inhibition of SCD by fatty acid analogues.
Objective: To quantify the inhibitory effect of 10-TSA on the conversion of stearic acid to oleic acid in cultured cells.
Materials:
-
Hepatocytes or hepatoma cells (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound (10-TSA) stock solution (in a suitable solvent like DMSO)
-
[1-¹⁴C]Stearic acid
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., Chloroform:Methanol, 2:1 v/v)
-
Saponification reagent (e.g., 0.5 M KOH in methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector or Thin-Layer Chromatography (TLC) plates and scintillation counter.
Procedure:
-
Cell Culture and Treatment:
-
Plate hepatocytes or hepatoma cells in multi-well plates and grow to near confluency.
-
Pre-incubate the cells with varying concentrations of 10-TSA (e.g., 0, 1, 5, 10, 25, 50 µM) in serum-free medium for a specified time (e.g., 1-4 hours).
-
-
Radiolabeling:
-
Add [1-¹⁴C]Stearic acid (complexed to BSA) to each well to a final concentration of approximately 1 µCi/mL.
-
Incubate for a defined period (e.g., 2-4 hours) to allow for uptake and metabolism.
-
-
Lipid Extraction:
-
Wash the cells twice with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract total lipids using a chloroform:methanol (2:1 v/v) solution.
-
-
Saponification and Fatty Acid Separation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Saponify the lipid residue by adding methanolic KOH and heating at 80°C for 1 hour.
-
Acidify the mixture and extract the free fatty acids with hexane.
-
Separate the fatty acids (stearic acid and oleic acid) using reverse-phase HPLC or argentation TLC.
-
-
Quantification and Data Analysis:
-
Quantify the radioactivity in the stearic acid and oleic acid fractions using a radiodetector (for HPLC) or by scraping the spots from the TLC plate and performing scintillation counting.
-
Calculate the desaturation index as: (Radioactivity in Oleate) / (Radioactivity in Stearate + Radioactivity in Oleate).
-
Plot the desaturation index against the concentration of 10-TSA to determine the dose-response relationship and calculate the IC50 value.
-
Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the changes in the relative abundance of different fatty acids in cells treated with 10-TSA.
Materials:
-
Cells treated with 10-TSA as described above.
-
Internal standard (e.g., C17:0 or a deuterated fatty acid).
-
Methanol containing 2.5% (v/v) H₂SO₄ (for transesterification).
-
Hexane.
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-23).
Procedure:
-
Sample Preparation:
-
Harvest and wash the cells treated with 10-TSA.
-
Add a known amount of internal standard to the cell pellet.
-
-
Transesterification:
-
Add methanolic H₂SO₄ to the cell pellet and heat at 80°C for 1-2 hours to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
-
Extraction of FAMEs:
-
After cooling, add water and hexane to the mixture and vortex thoroughly.
-
Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane extract into the GC-MS.
-
Use a temperature program that allows for the separation of different FAMEs.
-
Identify the individual FAMEs based on their retention times and mass spectra compared to known standards.
-
-
Data Analysis:
-
Quantify the peak area of each FAME relative to the internal standard.
-
Calculate the relative percentage of each fatty acid in the total fatty acid pool.
-
Compare the fatty acid profiles of control and 10-TSA-treated cells.
-
Conclusion and Future Directions
This compound is a potent and specific inhibitor of stearoyl-CoA desaturase, the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids. Its mechanism of action is centered on the disruption of this key metabolic step, leading to significant alterations in the cellular lipidome. While the direct inhibitory effect on SCD is well-established, further research is needed to fully elucidate the downstream consequences on complex lipid synthesis, fatty acid oxidation, and the regulation of key metabolic transcription factors like SREBP-1c and PPARs. The quantitative data and detailed protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of 10-TSA and other SCD inhibitors in metabolic diseases. Future studies should focus on obtaining a precise IC50 value for 10-TSA, conducting comprehensive lipidomic analyses to quantify changes in all lipid classes, and directly assessing the impact of 10-TSA on the activity and expression of SREBP-1c and PPARs. Such investigations will be crucial in translating the promising biochemical properties of this compound into novel therapeutic strategies.
References
The Genesis and Evolution of Thia Fatty Acids: A Technical Guide to Their Discovery, Metabolism, and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thia fatty acids, a class of synthetic fatty acid analogues where a methylene (B1212753) group is substituted by a sulfur atom, have emerged as potent modulators of lipid metabolism and cellular signaling. This technical guide provides a comprehensive overview of the discovery and history of thia fatty acid research, detailing their synthesis, metabolic fate, and mechanisms of action. A central focus is placed on tetradecylthioacetic acid (TTA), a well-studied pan-peroxisome proliferator-activated receptor (PPAR) agonist. This document summarizes key quantitative data from pivotal studies, outlines detailed experimental protocols for their investigation, and provides visual representations of critical signaling and metabolic pathways to facilitate a deeper understanding of these intriguing molecules for research and therapeutic development.
A Historical Perspective: From Curiosity to Metabolic Modulators
The journey of fatty acid research began with the foundational work of Michel-Eugène Chevreul, who first characterized fatty acids in the early 19th century[1][2][3]. However, it wasn't until the early 20th century that the essentiality of certain fatty acids in the diet was established, a landmark discovery by George and Mildred Burr in 1929 that revolutionized nutritional science[1][4][5][6]. The chemical synthesis of long-chain thia fatty acids was first reported as early as 1920, initially as chemical curiosities[7]. Their biological significance and potential as pharmacological agents would not be realized for several decades.
The impetus for investigating the metabolic effects of thia fatty acids arose from studies on the hypolipidemic drug Tiadenol[7]. The structure of a key metabolite of Tiadenol, a dicarboxylic acid with sulfur atoms blocking β-oxidation, spurred researchers to synthesize and investigate monocarboxylic 3-thia fatty acids[7]. These early investigations in the latter half of the 20th century revealed the profound effects of these synthetic compounds on lipid metabolism, particularly the 3-thia fatty acid, tetradecylthioacetic acid (TTA)[8]. Research into TTA began to gain momentum in the late 20th century, focusing on its remarkable ability to modulate lipid metabolism, reduce inflammation, and support mitochondrial function[8].
Physicochemical Properties and Synthesis
The substitution of a methylene group with a sulfur atom slightly alters the geometry of the fatty acid chain. The carbon-sulfur bond is approximately 10% longer than a carbon-carbon bond, and the C-S-C bond angle is sharper, leading to a slight protrusion of the sulfur atom from the carbon chain[7]. Despite these subtle structural changes, the chemical properties of thia fatty acids are very similar to their natural counterparts, allowing them to be recognized and activated by cellular enzymes[7][9].
General Synthesis of Thia Fatty Acids
Saturated thia fatty acids are typically synthesized via a nucleophilic substitution reaction.
Experimental Protocol: Synthesis of Saturated Thia Fatty Acids [10]
-
Reactants: An appropriate alkyl bromide (or alkylthiol) and an ω-mercaptocarboxylic acid (or ω-bromocarboxylic acid) are selected based on the desired chain length and position of the sulfur atom.
-
Reaction Conditions: The reaction is typically carried out in an alkaline solution (e.g., sodium ethoxide in ethanol) to facilitate the deprotonation of the thiol, forming a thiolate anion which acts as the nucleophile.
-
Procedure:
-
The mercaptocarboxylic acid is dissolved in the alkaline solution.
-
The alkyl bromide, dissolved in a suitable solvent like ethanol, is added dropwise to the reaction mixture with stirring.
-
The reaction is allowed to proceed, often with gentle heating, for several hours.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
The solvent is removed under reduced pressure.
-
The residue is acidified (e.g., with HCl) to protonate the carboxylic acid.
-
The thia fatty acid is extracted with an organic solvent (e.g., diethyl ether or hexane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is then purified by recrystallization or chromatography.
-
The Dichotomy of Metabolism: Positional Isomers Dictate Biological Fate
A critical discovery in thia fatty acid research is that the position of the sulfur atom profoundly dictates the molecule's metabolic fate and consequent biological effects[7][9].
-
3-Thia Fatty Acids: These compounds, including the extensively studied TTA, cannot undergo mitochondrial β-oxidation due to the placement of the sulfur atom, which prevents the formation of a double bond between the α and β carbons[7][9]. Instead, they are metabolized via extramitochondrial pathways, including ω-oxidation in the endoplasmic reticulum, followed by peroxisomal β-oxidation of the resulting dicarboxylic acids[7][9].
-
4-Thia Fatty Acids: In contrast, 4-thia fatty acids can undergo the initial steps of mitochondrial β-oxidation. However, this process leads to the formation and accumulation of alkylthioacryloyl-CoA esters, which are potent inhibitors of carnitine palmitoyltransferase II (CPT-II), a key enzyme in fatty acid oxidation[7][9]. This inhibition leads to a shutdown of mitochondrial β-oxidation and can induce fatty liver[7][9].
The opposing metabolic fates of 3- and 4-thia fatty acids are visualized in the following diagram.
Mechanism of Action: The Central Role of PPARs
The pleiotropic effects of 3-thia fatty acids are primarily mediated through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that function as ligand-activated transcription factors[8]. TTA has been identified as a pan-PPAR agonist, meaning it can activate all three PPAR isoforms: PPARα, PPARγ, and PPARβ/δ[11].
Upon binding to a ligand like TTA, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription[12][13].
PPARα Activation and Lipid Catabolism
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle[13][14]. Activation of PPARα by TTA is central to its hypolipidemic effects. It upregulates a suite of genes involved in fatty acid uptake, intracellular transport, and mitochondrial and peroxisomal β-oxidation[14][15][16].
Key PPARα target genes upregulated by 3-thia fatty acids include:
-
Carnitine palmitoyltransferase I and II (CPT-I, CPT-II): Essential for the transport of long-chain fatty acids into the mitochondria[15].
-
Acyl-CoA oxidases (ACOX): The rate-limiting enzymes in peroxisomal β-oxidation[14].
-
Acyl-CoA dehydrogenases (ACADs): Catalyze the initial step of mitochondrial β-oxidation[16].
-
Genes involved in lipoprotein metabolism: such as those for apolipoproteins A-I and A-II, which can influence HDL cholesterol levels[14].
The signaling cascade initiated by TTA binding to PPARα is depicted below.
Quantitative Effects of Thia Fatty Acids on Lipid Metabolism
Numerous studies, primarily in rodent models, have quantified the metabolic effects of TTA. The following tables summarize key findings from representative studies.
Table 1: Effects of TTA on Plasma Lipids in Rats
| Parameter | Treatment Group | Change vs. Control | Reference |
| Plasma Triglycerides | TTA-supplemented diet | ↓ 56% (in VLDL fraction) | [17] |
| Plasma Cholesterol | TTA-supplemented diet | ↓ (Significant reduction) | [17] |
| LDL-Cholesterol | TTA-supplemented diet | ↓ (Significant reduction) | [17] |
| HDL-Cholesterol | TTA-supplemented diet | ↓ (Significant reduction) | [17] |
| Serum Cholesterol | TTA treatment (subchronic) | ↓ (Significant reduction) | [18] |
| Serum Phospholipids | TTA treatment (subchronic) | ↓ (Significant reduction) | [18] |
Table 2: Effects of TTA on Hepatic and Cardiac Enzyme Activities and Gene Expression in Rats
| Tissue | Parameter | Treatment Group | Change vs. Control | Reference |
| Liver | Mitochondrial β-oxidation | TTA-supplemented diet | ↑ (Enhanced) | [19] |
| Liver | Peroxisomal β-oxidation | TTA-supplemented diet | ↑ (Enhanced) | [19] |
| Liver | CPT-II Activity | TTA-supplemented diet (50 wks) | ↑ (Increased) | [11] |
| Liver | Fatty Acyl-CoA Oxidase Activity | TTA-supplemented diet (50 wks) | ↑ (Increased) | [11] |
| Liver | HMG-CoA Reductase Activity | TTA-supplemented diet | ↑ (Stimulated) | [17] |
| Liver | Acox1 mRNA | TTA treatment | ↑ 177% | [18] |
| Liver | Ucp3 mRNA | TTA-supplemented high-fat diet | ↑ >1900-fold | [20] |
| Heart | Fatty Acid β-oxidation | TTA-supplemented diet | ↑ (Enhanced) | [19] |
| Heart | CPT-II Activity | TTA-supplemented diet (50 wks) | ↑ (Increased) | [11] |
| Heart | Fatty Acyl-CoA Oxidase Activity | TTA-supplemented diet (50 wks) | ↑ (Increased) | [11] |
Key Experimental Protocols in Thia Fatty Acid Research
The elucidation of the metabolic effects of thia fatty acids has relied on a variety of experimental techniques. Below are detailed protocols for two key assays.
Measurement of Mitochondrial Fatty Acid β-Oxidation
This protocol is adapted from methods described for measuring fatty acid oxidation in isolated mitochondria or hepatocytes using radiolabeled substrates[21][22][23].
Experimental Workflow
Protocol
-
Isolation of Mitochondria or Hepatocytes: Isolate mitochondria from fresh liver or heart tissue by differential centrifugation, or prepare a suspension of primary hepatocytes via collagenase perfusion.
-
Reaction Buffer Preparation: Prepare an appropriate reaction buffer (e.g., containing KCl, MgCl₂, K₂HPO₄, and HEPES, pH 7.4).
-
Substrate Preparation: Prepare a solution of [1-¹⁴C]palmitic acid complexed to bovine serum albumin (BSA).
-
Assay Procedure:
-
Pre-incubate a known amount of mitochondrial protein or a specific number of hepatocytes with the test compound (e.g., TTA at various concentrations) or vehicle control in the reaction buffer.
-
Initiate the reaction by adding the [¹⁴C]palmitic acid-BSA substrate and cofactors such as L-carnitine and coenzyme A.
-
Incubate the mixture at 37°C with shaking for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by adding an acid, such as perchloric acid, which precipitates protein and unoxidized fatty acids.
-
-
Separation of Products: Centrifuge the terminated reaction mixture. The supernatant contains the acid-soluble metabolites (ASMs), which include ¹⁴C-labeled acetyl-CoA and Krebs cycle intermediates.
-
Quantification: Measure the radioactivity in an aliquot of the supernatant using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation as nanomoles of ¹⁴C-palmitate converted to ASMs per milligram of protein per minute.
Quantitative Analysis of Gene Expression by RT-qPCR
This protocol outlines the steps to quantify changes in the expression of PPAR target genes in response to thia fatty acid treatment[18][24][25].
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2 human hepatoma cells) or use primary hepatocytes. Treat the cells with the thia fatty acid of interest (e.g., TTA) or vehicle for a specified duration (e.g., 24 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., ACOX1, CPT2) and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler. The thermal cycling protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each target and reference gene in both treated and control samples.
-
Calculate the change in expression of the target gene relative to the reference gene using the ΔΔCt method.
-
Express the results as fold change in gene expression in the treated group compared to the control group.
-
Conclusion and Future Directions
The discovery and subsequent investigation of thia fatty acids have provided invaluable tools for understanding the intricate regulation of lipid metabolism. From their initial synthesis as simple chemical analogues to their characterization as potent pan-PPAR agonists, the research trajectory highlights a journey of scientific inquiry that has significantly advanced our knowledge of metabolic control. The distinct metabolic fates of positional isomers, such as 3-thia and 4-thia fatty acids, underscore the remarkable specificity of metabolic pathways.
For drug development professionals, TTA and other 3-thia fatty acids represent a class of compounds with demonstrated efficacy in modulating dyslipidemia and other metabolic perturbations in preclinical models. Their mechanism of action, centered on the activation of PPARs, offers a clear molecular target. However, the pleiotropic nature of their effects, including the activation of multiple PPAR isoforms, necessitates careful consideration of potential off-target or unintended consequences in a therapeutic context.
Future research should continue to explore the therapeutic potential of novel thia fatty acid derivatives with improved isoform selectivity and pharmacokinetic profiles. Further elucidation of PPAR-independent effects will also be crucial for a complete understanding of their biological activity. The in-depth technical foundation provided in this guide serves as a resource for researchers and scientists to build upon this fascinating and promising area of metabolic research.
References
- 1. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid - Wikipedia [en.wikipedia.org]
- 3. History | Cyberlipid [cyberlipid.gerli.com]
- 4. Discovering essential fatty acids [asbmb.org]
- 5. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic effects of thia fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long-term treatment with the pan-PPAR agonist tetradecylthioacetic acid or fish oil is associated with increased cardiac content of n-3 fatty acids in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. karger.com [karger.com]
- 14. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 15. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Long-term effect of tetradecylthioacetic acid: a study on plasma lipid profile and fatty acid composition and oxidation in different rat organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipid-Lowering Effects of Tetradecylthioacetic Acid in Antipsychotic-Exposed, Female Rats: Challenges with Long-Term Treatment | PLOS One [journals.plos.org]
- 19. genemedics.com [genemedics.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of β-oxidation capacity of biological samples by respirometry: a review of principles and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative analysis of gene expression changes in response to genotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A quantitative model of transcription factor–activated gene expression - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 10-Thiastearic Acid as a Stearoyl-CoA Desaturase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoyl-CoA Desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Its isoforms, particularly SCD1, are implicated in a variety of metabolic diseases, including obesity, diabetes, and cancer, making them a significant target for therapeutic intervention.[2][3][4] This document provides a comprehensive technical overview of 10-Thiastearic acid (10-TSA), a sulfur-containing fatty acid analogue, and its function as a potent inhibitor of SCD. We will explore its mechanism of action, present quantitative inhibition data, detail relevant experimental protocols, and visualize key pathways and workflows to support further research and drug development efforts.
Introduction to Stearoyl-CoA Desaturase (SCD)
Stearoyl-CoA Desaturase is an endoplasmic reticulum-bound enzyme that introduces a cis-double bond in the delta-9 position of fatty acyl-CoAs.[1] Its preferred substrates are palmitoyl-CoA and stearoyl-CoA, which are converted to palmitoleoyl-CoA and oleoyl-CoA, respectively. These MUFAs are essential components for the synthesis of complex lipids such as triglycerides, cholesterol esters, and membrane phospholipids.
The ratio of SFAs to MUFAs is crucial for maintaining cellular homeostasis, affecting cell membrane fluidity and signal transduction. Dysregulation of SCD activity, particularly SCD1, has been linked to numerous pathologies. Elevated SCD1 expression is correlated with obesity and insulin (B600854) resistance, while its deficiency can protect against these conditions. Furthermore, SCD1 is abnormally expressed in various cancers and plays a role in tumor growth and survival, making it a compelling oncologic target.
This compound: A Potent SCD Inhibitor
This compound (10-TSA) is a fatty acid analogue where a sulfur atom replaces the methylene (B1212753) group at the 10th position of the carbon chain. This substitution is key to its inhibitory activity. As a heteroatom-substituted fatty acid, 10-TSA has been shown to modulate the desaturation and elongation of fatty acids. It is recognized as a strong inhibitor of SCD and serves as a valuable chemical tool for studying the physiological and pathological roles of MUFA biosynthesis.
Mechanism of Action
The inhibitory action of 10-TSA is based on its function as a substrate analogue. Following its entry into the cell, 10-TSA is converted to its coenzyme A ester, 10-thia stearoyl-CoA, by acyl-CoA synthetase. This molecule is then recognized by the SCD enzyme as a substrate. While 10-thia stearoyl-CoA can bind effectively to the enzyme's active site, the presence of the sulfur atom at the 10-position prevents the delta-9 desaturation reaction from proceeding. This results in potent competitive inhibition of the enzyme, leading to a decrease in MUFA synthesis and an accumulation of SFAs.
Quantitative Inhibition Data
Studies in rat hepatocytes and hepatoma cells have demonstrated the potent inhibitory effect of 10-TSA on SCD activity.
| Compound | Concentration | Cell Type | % Inhibition of Stearate Desaturation | Reference |
| This compound | 25 µM | Rat Hepatocytes, Hepatoma Cells | > 80% | |
| 9-Thiastearic Acid | Equimolar w/ Substrate | Microsomes | ~ 75% |
Downstream Cellular Effects of SCD Inhibition
Inhibiting SCD with 10-TSA triggers a cascade of cellular events stemming from the altered SFA/MUFA ratio. The accumulation of SFAs and depletion of MUFAs can lead to increased membrane rigidity and induce endoplasmic reticulum (ER) stress. This condition activates the Unfolded Protein Response (UPR), a signaling pathway designed to restore ER homeostasis. However, excessive or prolonged UPR can switch from a pro-survival to a pro-apoptotic signal, leading to programmed cell death. This mechanism is particularly relevant in cancer cells, which often exhibit elevated SCD1 expression and are more vulnerable to lipotoxicity induced by SFA accumulation.
Experimental Protocols
Cell-Based Stearoyl-CoA Desaturase (SCD) Inhibition Assay
This protocol describes a common method for measuring SCD activity in a cell-based format by tracing the conversion of radiolabeled stearic acid to oleic acid.
Materials:
-
HepatG2, Morris hepatoma 7800 C1, or other relevant cell line expressing SCD.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
This compound (and other test inhibitors).
-
[1-¹⁴C]-Stearic Acid (radiolabeled tracer).
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lipid extraction solvent (e.g., Hexane:Isopropanol 3:2 v/v).
-
Thin Layer Chromatography (TLC) plates (silica gel).
-
TLC developing solvent (e.g., Heptane:Isopropyl ether:Acetic acid 60:40:4 v/v/v).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Seeding: Plate cells (e.g., HepG2) in 12-well or 24-well plates and grow to ~80-90% confluency.
-
Compound Treatment: Prepare serial dilutions of 10-TSA and other test compounds in serum-free medium. Remove growth medium from cells, wash with PBS, and add the medium containing the test compounds or DMSO vehicle control. Incubate for a predetermined time (e.g., 1-4 hours).
-
Radiolabeling: Add [1-¹⁴C]-Stearic Acid (complexed to BSA) to each well to a final concentration of ~1-2 µCi/mL.
-
Incubation: Incubate the cells for 4 hours at 37°C in a CO₂ incubator.
-
Lipid Extraction:
-
Terminate the reaction by aspirating the medium.
-
Wash the cell monolayer twice with cold PBS.
-
Add the hexane:isopropanol solvent mixture to each well to extract total lipids. Scrape cells and collect the solvent.
-
-
Lipid Saponification and Derivatization (Optional but recommended): Dry the lipid extract under nitrogen, saponify with methanolic KOH, and then methylate with BF₃-methanol to form fatty acid methyl esters (FAMEs).
-
Separation: Spot the extracted lipids or FAMEs onto a TLC plate. Develop the plate in the appropriate solvent system to separate stearic acid from oleic acid.
-
Quantification:
-
Visualize the spots (e.g., with iodine vapor).
-
Scrape the silica (B1680970) corresponding to the stearic acid and oleic acid spots into separate scintillation vials.
-
Add scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the SCD activity as the ratio of radioactivity in the oleic acid fraction to the total radioactivity in both stearic and oleic acid fractions: Activity Index = CPM_Oleate / (CPM_Oleate + CPM_Stearate).
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition against compound concentration to determine the IC₅₀ value.
-
Therapeutic Potential and Applications
The role of SCD1 in metabolic diseases and cancer has spurred significant interest in developing inhibitors for therapeutic use. While many synthetic small molecules are in development, 10-TSA remains a critical research tool. Its hypolipidemic effect makes it useful for evaluating new anti-obesity therapeutics. By elucidating the downstream consequences of SCD inhibition in various disease models, 10-TSA helps validate SCD as a drug target and provides a benchmark against which novel inhibitors can be compared. The development of liver-selective SCD inhibitors is a key area of focus to mitigate potential side effects observed with systemic inhibition.
Conclusion
This compound is a powerful and specific inhibitor of Stearoyl-CoA Desaturase. Its mechanism as a substrate analogue that binds to but cannot be processed by the enzyme is well-understood. By blocking the production of MUFAs, 10-TSA alters cellular lipid composition, inducing ER stress and apoptosis, particularly in SCD-dependent cancer cells. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers aiming to explore the therapeutic potential of targeting SCD in metabolic diseases and oncology.
References
Potential Therapeutic Applications of 10-Thiastearic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Thiastearic acid, a sulfur-containing fatty acid analogue, has emerged as a molecule of interest with significant potential in therapeutic applications. Its primary mechanism of action involves the potent and specific inhibition of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. This inhibition disrupts the conversion of saturated fatty acids into monounsaturated fatty acids, leading to a cascade of downstream effects with implications for metabolic disorders, infectious diseases, and oncology. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and an exploration of the signaling pathways it modulates.
Introduction
Stearoyl-CoA desaturase (SCD) is a key enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) (18:1) and palmitoleate (B1233929) (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively. The ratio of SFAs to MUFAs is crucial for maintaining cellular membrane fluidity, lipid signaling, and overall metabolic homeostasis. Dysregulation of SCD activity has been implicated in a range of pathologies, including metabolic syndrome, obesity, cancer, and infectious diseases.
This compound, a synthetic fatty acid analogue where the 10th carbon is replaced by a sulfur atom, acts as a potent inhibitor of SCD. By mimicking the natural substrate, stearic acid, it binds to the enzyme but cannot be desaturated, leading to competitive inhibition. This targeted inhibition makes this compound a valuable tool for studying the physiological roles of SCD and a promising candidate for therapeutic development.
Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase
The primary molecular target of this compound is the enzyme stearoyl-CoA desaturase (SCD). SCD is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond at the delta-9 position of long-chain fatty acyl-CoAs.
This compound functions as a competitive inhibitor of SCD. Its structural similarity to stearic acid allows it to bind to the active site of the enzyme. However, the presence of the sulfur atom at the 10-position prevents the desaturation reaction from occurring. This leads to a reduction in the production of monounsaturated fatty acids.
The inhibition of SCD by this compound has been demonstrated in various cell types. Notably, in rat hepatocytes and hepatoma cells, this compound inhibits the desaturation of radiolabeled stearate (B1226849) to oleate by more than 80% at a concentration of 25 µM[1].
Quantitative Data on SCD Inhibition
| Compound | Cell Type | Assay Method | Concentration | % Inhibition | Reference |
| This compound | Rat Hepatocytes | Radiolabeled stearate conversion | 25 µM | >80% | [1] |
| This compound | Hepatoma Cells | Radiolabeled stearate conversion | 25 µM | >80% | [1] |
Potential Therapeutic Applications
The ability of this compound to modulate lipid metabolism through SCD inhibition opens up several potential therapeutic avenues.
Metabolic Disorders
The hypolipidemic effect of this compound makes it a potential candidate for the treatment of metabolic disorders such as obesity and dyslipidemia. By inhibiting the synthesis of MUFAs, which are essential for the formation of triglycerides and cholesterol esters, this compound can help to reduce lipid accumulation. While direct in vivo studies on this compound in animal models of obesity are limited, studies on stearic acid-rich diets in mice have shown a reduction in visceral adipose tissue[2][3]. This suggests that modulating the SFA/MUFA ratio, a key effect of this compound, can have beneficial effects on fat distribution and overall metabolic health.
Leishmaniasis
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Studies have shown that this compound exhibits significant growth-inhibitory effects against Leishmania promastigotes[4][5]. The parasite's membrane composition is crucial for its survival, and the disruption of fatty acid metabolism by this compound is a promising strategy for anti-leishmanial drug development. This compound strongly inhibits the growth of Leishmania tropica and Leishmania donovani strains[4]. This effect is attributed to the inhibition of both dihydrosterculic acid biosynthesis and fatty acid desaturation in the parasite[4].
Oncology
Dysregulated lipid metabolism is increasingly recognized as a hallmark of cancer. Cancer cells often exhibit increased de novo fatty acid synthesis and a higher ratio of MUFAs to SFAs, which is associated with increased membrane fluidity, cell proliferation, and resistance to apoptosis. Inhibition of SCD1 has been shown to induce apoptosis in cancer cells and suppress tumor growth. While direct studies on the anti-cancer effects of this compound are yet to be extensively reported, its potent SCD inhibitory activity suggests it could be a valuable tool in cancer research and a potential lead compound for the development of novel anti-cancer therapies.
Signaling Pathways Modulated by this compound
The inhibition of SCD by this compound leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids, which in turn modulates several key signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Some studies suggest that saturated fatty acids, such as stearic acid, can inhibit the PI3K/Akt signaling pathway[6]. By increasing the intracellular concentration of SFAs, this compound may therefore exert anti-proliferative effects through the downregulation of this pathway.
Figure 1: Proposed modulation of the PI3K/Akt pathway by this compound.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. Recent studies have indicated that SCD activity is required for the secretion and signaling of Wnt ligands. By inhibiting SCD, this compound could potentially disrupt Wnt/β-catenin signaling, thereby inhibiting the proliferation of cancer cells that are dependent on this pathway.
Figure 2: Potential disruption of Wnt/β-catenin signaling by this compound.
Unfolded Protein Response (UPR)
The accumulation of saturated fatty acids in the endoplasmic reticulum (ER) can lead to ER stress and the activation of the Unfolded Protein Response (UPR). The UPR is a cellular stress response that aims to restore ER homeostasis, but prolonged activation can trigger apoptosis. By inhibiting SCD and causing an accumulation of SFAs, this compound may induce ER stress and activate the pro-apoptotic arms of the UPR in cancer cells, contributing to its potential anti-cancer activity.
Figure 3: Induction of the Unfolded Protein Response by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved following the methods described by Pascal and Ziering (1986). The general strategy involves the nucleophilic substitution of a haloalkanoic acid ester with an alkylthiol.
-
Materials: 9-Bromononanoic acid, 1-Octanethiol (B94742), Sodium hydride, Dimethylformamide (DMF), Diethyl ether, Hydrochloric acid, Magnesium sulfate.
-
Procedure:
-
A solution of 1-octanethiol in anhydrous DMF is added dropwise to a stirred suspension of sodium hydride in anhydrous DMF under a nitrogen atmosphere.
-
The mixture is stirred at room temperature for 1 hour.
-
A solution of methyl 9-bromononanoate in anhydrous DMF is added dropwise, and the reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of water, and the mixture is extracted with diethyl ether.
-
The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The resulting methyl 10-thiastearate is then hydrolyzed to this compound using a standard procedure with potassium hydroxide (B78521) in methanol (B129727), followed by acidification with hydrochloric acid.
-
The final product is purified by recrystallization or chromatography.
-
Stearoyl-CoA Desaturase Activity Assay
The activity of SCD can be measured by monitoring the conversion of radiolabeled stearoyl-CoA to oleoyl-CoA.
-
Cell Culture and Treatment: Rat hepatocytes or hepatoma cells (e.g., HepG2) are cultured in appropriate media. Cells are treated with various concentrations of this compound or vehicle control for a specified period.
-
Assay Procedure:
-
After treatment, the cells are incubated with [1-¹⁴C]stearic acid complexed to fatty acid-free bovine serum albumin (BSA).
-
The incubation is stopped by the addition of a mixture of chloroform (B151607) and methanol to extract the total lipids.
-
The lipid extract is saponified to release the fatty acids.
-
The fatty acids are then methylated to form fatty acid methyl esters (FAMEs).
-
The FAMEs are separated by argentation thin-layer chromatography (Ag-TLC) or high-performance liquid chromatography (HPLC).
-
The bands or peaks corresponding to stearic acid and oleic acid are scraped or collected, and the radioactivity is quantified by liquid scintillation counting.
-
SCD activity is expressed as the percentage of [¹⁴C]stearic acid converted to [¹⁴C]oleic acid.
-
Leishmania Growth Inhibition Assay
-
Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum.
-
Assay Procedure:
-
Promastigotes in the logarithmic growth phase are seeded into 96-well plates.
-
The parasites are treated with serial dilutions of this compound or a vehicle control.
-
The plates are incubated at the appropriate temperature (e.g., 26°C) for a period of 48 to 72 hours.
-
Parasite viability can be assessed using several methods:
-
Direct Counting: Using a hemocytometer under a microscope.
-
MTT Assay: A colorimetric assay that measures metabolic activity.
-
Resazurin Assay: A fluorometric assay that measures cell viability.
-
-
The concentration of this compound that inhibits parasite growth by 50% (IC50) is calculated from the dose-response curve.
-
Conclusion and Future Directions
This compound represents a promising pharmacological tool and a potential therapeutic agent due to its potent and specific inhibition of stearoyl-CoA desaturase. The disruption of lipid metabolism by this molecule has demonstrated potential in the context of metabolic disorders and leishmaniasis, with a strong rationale for its investigation in oncology.
Future research should focus on several key areas:
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth in vivo studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its efficacy and safety in animal models of disease.
-
Elucidation of Downstream Mechanisms: Further investigation is needed to fully delineate the specific signaling pathways modulated by this compound in different cell types and disease contexts.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of additional analogues of this compound could lead to the development of even more potent and selective SCD inhibitors with improved pharmacological properties.
-
Clinical Translation: Should preclinical studies prove successful, the progression of this compound or its derivatives into clinical trials for relevant indications would be the ultimate goal.
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of thiastearic acids on growth and on dihydrosterculic acid and other phospholipid fatty acyl groups of Leishmania promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic and Chemical Evaluation of Trypanosoma brucei Oleate Desaturase as a Candidate Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearic acid suppresses mammary gland development by inhibiting PI3K/Akt signaling pathway through GPR120 in pubertal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 10-Thiastearic Acid: A Technical Guide to Solubility and Stability
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of 10-Thiastearic Acid
This in-depth technical guide provides a thorough examination of the solubility and stability of this compound, a heteroatom-substituted fatty acid with significant potential in therapeutic applications, particularly for its hypolipidemic effects. This document serves as a crucial resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes to facilitate its use in research and formulation.
Introduction to this compound
This compound, a synthetic analog of stearic acid where the 10th carbon is replaced by a sulfur atom, has garnered interest for its biological activities. It is known to inhibit the desaturation of stearate (B1226849) to oleate, a key step in lipid metabolism. This mechanism is associated with a hypolipidemic effect, making it a valuable tool in the development of new anti-obesity and metabolic disorder therapeutics. A comprehensive understanding of its solubility and stability is paramount for its effective formulation and application in both in vitro and in vivo studies.
Solubility Profile of this compound
The solubility of this compound has been determined in a range of common organic solvents and an aqueous buffer. The data is summarized in the table below. Additionally, to provide a broader perspective on its solubility characteristics, data for its close structural analog, stearic acid, in other relevant organic solvents is also presented.
| Solvent | This compound Solubility (mg/mL) | Stearic Acid Solubility ( g/100g solvent) at 30°C (approx.) |
| Dimethylformamide (DMF) | 10[1] | - |
| Dimethyl sulfoxide (B87167) (DMSO) | 10[1] | - |
| Ethanol | 10[1] | 2.33[2][3][4][5][6] |
| PBS (pH 7.2) | 0.15[1] | Insoluble |
| Methanol | - | 0.65[2][3][4][5][6] |
| Ethyl Acetate | - | 5.85[2][3][4][5][6] |
| Acetone | - | 1.98[2][3][4][5][6] |
| Tetrahydrofuran (THF) | - | Soluble (>10 mg/mL)[7][8] |
| Acetonitrile (B52724) | - | Soluble (>10 mg/mL)[7][8] |
Note: The solubility of stearic acid is temperature-dependent. The provided values are for approximate comparison.
The data indicates that this compound exhibits good solubility in polar aprotic solvents like DMF and DMSO, as well as in ethanol. Its solubility is significantly lower in aqueous media, which is typical for long-chain fatty acids. The sulfur atom in the alkyl chain appears to slightly increase its polarity compared to stearic acid, potentially influencing its solubility in certain solvents.
Stability of this compound
While specific chemical stability studies on this compound are not extensively available in public literature, its stability can be inferred from its chemical structure and the known stability of similar fatty acids. The primary degradation pathways for fatty acids include oxidation and hydrolysis. The presence of the thioether linkage in this compound introduces a site susceptible to oxidation, potentially forming sulfoxides and sulfones.
A general stability statement indicates that this compound is stable for at least four years when stored at -20°C. However, for formulation development and defining storage conditions, a comprehensive stability assessment under various stress conditions is essential.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
This protocol describes the determination of the thermodynamic solubility of this compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution.
-
Quantification: Accurately dilute an aliquot of the saturated solution with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).
-
Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.
Stability Indicating Method Development and Forced Degradation Studies
This protocol outlines a systematic approach to developing a stability-indicating analytical method and performing forced degradation studies to understand the degradation pathways of this compound. The goal of forced degradation is to generate degradation products to a level of 5-20%.[9][10][11][12]
A. Method Development (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry for higher specificity.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
B. Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and expose it to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Expose the compound to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: At specified time points, analyze the stressed samples using the developed stability-indicating HPLC method. Monitor for the appearance of degradation products and the decrease in the parent compound's peak area.
Visualizations
The following diagrams illustrate key experimental workflows and potential biological pathways relevant to this compound.
Caption: Workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for conducting forced degradation studies on this compound.
Caption: Potential metabolic and degradation pathways for thia fatty acids.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The presented data and protocols are intended to aid researchers in the effective handling, formulation, and analysis of this promising therapeutic agent. Further specific studies are warranted to fully elucidate its physicochemical properties and to establish a comprehensive stability profile under various pharmaceutically relevant conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceasia.org [scienceasia.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Solubility of stearic acid in various organic solvents and its prediction using non-ideal solution models | Semantic Scholar [semanticscholar.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. shodex.com [shodex.com]
- 8. shodexhplc.com [shodexhplc.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. scispace.com [scispace.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. biopharminternational.com [biopharminternational.com]
A Technical Guide to Heteroatom-Substituted Fatty Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids are fundamental biological molecules, serving as essential components of cell membranes, critical energy sources, and precursors for a vast array of signaling molecules. The strategic incorporation of heteroatoms—such as nitrogen, oxygen, sulfur, or halogens—into the carbon backbone of fatty acids creates novel chemical entities with profoundly altered physicochemical properties and biological activities. These modifications can enhance metabolic stability, modulate protein-lipid interactions, and introduce new functionalities, making heteroatom-substituted fatty acids a compelling class of molecules for drug development. Their applications are diverse, with demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, primarily through the targeted inhibition of key enzymes and modulation of critical signaling pathways. This guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action for key classes of heteroatom-substituted fatty acids.
Synthesis of Heteroatom-Substituted Fatty Acids
The synthesis of modified fatty acids often leverages the inherent reactivity of the native fatty acid structure, such as the double bonds in unsaturated fatty acids or the carboxylic acid group.
Nitrogen-Substituted Fatty Acids
Nitrogen can be incorporated in various forms, including nitro groups, azides, and as part of heterocyclic rings.
Nitrated fatty acids are formed endogenously and possess anti-inflammatory signaling properties. Their synthesis can be achieved through several methods. The nitroselenation/nitromercuration approach provides a mixture of regioisomers.[1]
Experimental Protocol: Nitroselenation/Nitromercuration Synthesis of Nitro-Oleic Acid [1][2]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve oleic acid (1 eq.), mercury (II) chloride (HgCl₂, 1.4 eq.), phenylselenyl bromide (PhSeBr, 1.3 eq.), and sodium nitrite (B80452) (NaNO₂, 2.4 eq.) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and acetonitrile.
-
Reaction: Stir the mixture vigorously in the dark at room temperature for 12 hours.
-
Oxidation: Cool the reaction mixture in an ice bath. Add 30-33% hydrogen peroxide (H₂O₂) dropwise and continue stirring for 1 hour.
-
Extraction: Perform a liquid-liquid extraction with hexane. Wash the organic phase with a saturated sodium chloride (brine) solution, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product, a mixture of 9-nitro and 10-nitro-oleic acid regioisomers, by flash column chromatography on silica (B1680970) gel using a hexane/diethyl ether/acetic acid mobile phase (e.g., 80:20:0.5 v/v/v).[2] Monitor fractions by thin-layer chromatography (TLC).
Azido (B1232118) fatty acids are versatile intermediates for bioconjugation via "click chemistry." They can be readily synthesized from corresponding bromo-fatty acids and subsequently converted to triazoles.[3][4]
Experimental Protocol: Synthesis of ω-Azido Fatty Acids [4]
-
Reaction: Dissolve the corresponding ω-bromo-fatty acid in a suitable solvent like dimethylformamide (DMF).
-
Nucleophilic Substitution: Add sodium azide (B81097) (NaN₃) to the solution and heat the reaction mixture (e.g., at 60-80 °C) for several hours until TLC or GC-MS indicates completion of the reaction.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude azido fatty acid can be purified by column chromatography if necessary.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) [3]
-
Reaction Mixture: In water, dissolve the azido fatty acid (1 eq.) and a terminal alkyne (1 eq.).
-
Catalyst Addition: Add copper(II) sulfate (CuSO₄, e.g., 0.1 eq.) and sodium ascorbate (B8700270) (e.g., 0.2 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Purification: The resulting 1,2,3-triazole-containing fatty acid can be purified by crystallization or column chromatography.
Sulfur-Substituted Fatty Acids
The thiol-ene reaction is a highly efficient "click" reaction for creating carbon-sulfur bonds by reacting a thiol with a double bond, such as the one in oleic acid.[5][6]
Experimental Protocol: Thiol-Ene Synthesis of a Thioether Fatty Acid [5]
-
Reactant Mixture: In a suitable reaction vessel, mix high oleic sunflower oil (or oleic acid) with a thiol, such as 2-mercaptoethanol. A molar ratio of thiol to double bonds of 3:1 can be used to ensure complete conversion. The reaction can often be performed neat (without solvent).
-
Initiation: Irradiate the mixture with UV light (e.g., 254 nm) at room temperature with stirring. A photoinitiator is typically used but the reaction can proceed without one.
-
Monitoring: Follow the course of the reaction by ¹H NMR, observing the disappearance of the vinyl proton signals around 5.3 ppm.
-
Purification: After the reaction is complete, remove the excess thiol by solvent extraction or vacuum distillation to yield the thioether-substituted fatty acid derivative.
Halogen-Substituted Fatty Acids (e.g., 2-Bromopalmitate)
Halogenated fatty acids, particularly α-halogenated variants like 2-bromopalmitate, are widely used as chemical probes and enzyme inhibitors.
Experimental Protocol: Synthesis of 2-Bromopalmitate (Conceptual Outline based on Hell-Volhard-Zelinsky reaction)
-
Activation: Treat palmitic acid with a phosphorus trihalide, such as phosphorus tribromide (PBr₃), to form the acyl bromide.
-
α-Bromination: Add elemental bromine (Br₂) to the reaction mixture. The acyl bromide tautomerizes to an enol, which then reacts with the bromine to install a bromine atom at the α-carbon.
-
Hydrolysis: Carefully quench the reaction with water. The α-bromo acyl bromide is hydrolyzed back to the carboxylic acid, yielding 2-bromopalmitic acid.
-
Purification: The product is then purified, typically by recrystallization.
Oxygen-Substituted Fatty Acids
Oxygen can be introduced as hydroxyl or epoxy groups, significantly altering the polarity and biological function of the fatty acid.
2-Hydroxyoleic acid is a synthetic fatty acid with potent anticancer properties.[2]
Experimental Protocol: Synthesis of 2-Hydroxyoleic Acid [2]
-
Deprotonation: Dissolve oleic acid (1 eq.) in dry tetrahydrofuran (THF). Add 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, 1.1 eq.) followed by the dropwise addition of lithium diisopropylamide (LDA, 2.4 eq.) at room temperature. Heat the mixture to 50-55 °C for 30 minutes to form the dianion.
-
Oxygenation: Cool the solution to room temperature and bubble oxygen gas through the mixture for 30 minutes.
-
Quenching and Extraction: Quench the reaction with aqueous HCl (e.g., 3 M). Remove the THF under reduced pressure and extract the aqueous mixture with a solvent like dichloromethane (B109758) (DCM).
-
Purification: Combine the organic layers, dry, and concentrate. Purify the crude product by flash column chromatography to yield 2-hydroxyoleic acid.
Epoxy fatty acids are metabolites of unsaturated fatty acids and can be formed by epoxidation of the double bond.
Experimental Protocol: Epoxidation of Oleic Acid (Conceptual Outline)
-
Reaction Setup: Dissolve oleic acid in a suitable solvent such as dichloromethane or chloroform.
-
Epoxidation: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution, typically at a cool temperature (e.g., 0 °C to room temperature).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution) to destroy excess peroxy acid. Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by a brine wash.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent. The resulting epoxy stearic acid can be purified by column chromatography if necessary.
Biological Activity and Mechanisms of Action
Heteroatom substitution can direct fatty acids toward specific biological targets, leading to potent anticancer and antimicrobial effects.
Anticancer Activity
Many heteroatom-substituted fatty acids exhibit cytotoxicity toward cancer cells by targeting key metabolic and signaling pathways that are often dysregulated in malignancies.
Cancer cells frequently overexpress Fatty Acid Synthase (FASN) to meet the high demand for lipids required for membrane synthesis and signaling. This makes FASN a prime therapeutic target.
-
Mechanism: FASN inhibitors, which can be heteroatom-substituted fatty acid analogs, block the de novo synthesis of fatty acids, primarily palmitate. This leads to a depletion of necessary lipids, which disrupts the integrity of lipid rafts in the cell membrane. Lipid rafts are crucial signaling platforms, and their disruption leads to the downregulation of pro-survival pathways like PI3K-AKT-mTOR and β-catenin .[7][8] The cumulative effect is the induction of apoptosis (programmed cell death) specifically in cancer cells, which are highly dependent on FASN, while sparing normal cells.[7]
Signaling Pathway: FASN Inhibition
Caption: Inhibition of FASN by heteroatom-substituted fatty acids disrupts downstream signaling.
-
2-Hydroxyoleic Acid (2OHOA): This oxygen-substituted fatty acid exerts its anticancer effect by remodeling the cell membrane. It activates sphingomyelin (B164518) synthase, leading to an increase in sphingomyelin levels, which are typically low in cancer cells.[9][10] This change in lipid composition alters membrane structure and fluidity, affecting the localization and activity of key signaling proteins. For example, 2OHOA can displace the Ras protein from the cell membrane, thereby inhibiting the MAPK signaling pathway, and also modulates the PI3K/Akt/mTOR pathway.[11][12]
Logical Relationship: Mechanism of 2-Hydroxyoleic Acid (2OHOA)
Caption: Dual mechanism of 2OHOA involving membrane restructuring and enzyme activation.
-
2-Bromopalmitate (2-BP): This halogenated fatty acid is a widely used inhibitor of protein S-palmitoylation, a reversible lipid modification that attaches palmitate to cysteine residues, affecting protein trafficking and function. 2-BP covalently modifies the catalytic cysteine in the DHHC domain of palmitoyl (B13399708) acyltransferases (PATs), the enzymes responsible for palmitoylation.[13][14] By inhibiting PATs, 2-BP prevents the localization of key signaling proteins (like Ras and Src-family kinases) to the cell membrane, thereby disrupting their downstream signaling cascades and impairing cell proliferation.[15][16]
References
- 1. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Hydroxyoleic Acid as a Self-Assembly Inducer for Anti-Cancer Drug-Centered Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxy Stearic Acid, an Oxidative Product Derived from Oleic Acid, Induces Cytotoxicity, Oxidative Stress, and Apoptosis in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bibliographies: 'Epoxy fatty acids' – Grafiati [grafiati.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. The role of membrane fatty acid remodeling in the antitumor mechanism of action of 2-hydroxyoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingomyelin and sphingomyelin synthase (SMS) in the malignant transformation of glioma cells and in 2-hydroxyoleic acid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effect of 2-hydroxyoleic acid enantiomers on protein (sphingomyelin synthase) and lipid (membrane) targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase 1/2A trial of idroxioleic acid: first-in-class sphingolipid regulator and glioma cell autophagy inducer with antitumor activity in refractory glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of 10-Thiastearic Acid: A Technical Guide to its Modulation of Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Thiastearic acid (10-TSA), a synthetic sulfur-containing fatty acid analogue, has emerged as a significant tool in lipid research and as a potential therapeutic agent. Its primary mechanism of action involves the potent and specific inhibition of stearoyl-CoA desaturase (SCD), a critical enzyme in fatty acid metabolism. This inhibition sets off a cascade of cellular events, profoundly impacting lipid composition, signaling pathways, and cellular homeostasis. This in-depth technical guide provides a comprehensive overview of the core biochemical pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase
This compound functions as a competitive inhibitor of stearoyl-CoA desaturase (SCD), an enzyme responsible for the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Specifically, SCD catalyzes the introduction of a double bond in the delta-9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) to oleoyl-CoA (18:1). By blocking this crucial step, this compound effectively shifts the cellular lipid profile towards a more saturated state. This fundamental action has far-reaching consequences for cellular function.
Modulation of Lipid Composition: A Quantitative Perspective
The inhibitory effect of this compound on SCD leads to significant alterations in the fatty acid composition of cellular lipids, particularly in phospholipids, which are essential components of cell membranes. The following table summarizes the quantitative changes observed in the phospholipid fatty acyl groups of Leishmania tropica promastigotes following treatment with this compound.[1]
| Fatty Acyl Group | Control (%) | This compound Treated (%) | Fold Change |
| Palmitic Acid (16:0) | 15.2 | 22.8 | +1.50 |
| Stearic Acid (18:0) | 8.9 | 14.2 | +1.60 |
| Oleic Acid (18:1) | 25.5 | 15.3 | -0.60 |
| Linoleic Acid (18:2) | 18.3 | 10.1 | -0.55 |
| Dihydrosterculic Acid | 32.1 | 5.1 | -0.16 |
Data adapted from a study on Leishmania tropica, demonstrating the shift from unsaturated to saturated fatty acids upon this compound treatment.[1]
This shift towards a higher proportion of saturated fatty acids can significantly impact membrane fluidity and the function of membrane-associated proteins.
Key Biochemical Pathways Modulated by this compound
The primary inhibition of SCD by this compound triggers a ripple effect, modulating several critical intracellular signaling pathways.
Induction of the Unfolded Protein Response (UPR)
The accumulation of saturated fatty acids, a direct consequence of SCD inhibition, can lead to endoplasmic reticulum (ER) stress. The ER is a central organelle for protein and lipid synthesis, and an imbalance in lipid composition can disrupt its function. This disruption activates the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis. However, prolonged or severe ER stress can ultimately lead to apoptosis (programmed cell death).
dot
References
Methodological & Application
Application Notes and Protocols for 10-Thiastearic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Thiastearic acid (10-TSA) is a synthetic, heteroatom-substituted fatty acid analog that serves as a potent inhibitor of stearoyl-CoA desaturase (SCD). SCD is a critical enzyme in fatty acid metabolism, catalyzing the rate-limiting step in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] This conversion is vital for various cellular processes, including membrane fluidity, lipid-based signaling, and the synthesis of complex lipids such as triglycerides and phospholipids.[1][2] Inhibition of SCD by 10-TSA leads to an accumulation of SFAs and a depletion of MUFAs, which can induce cellular stress and apoptosis, particularly in cancer cells that exhibit upregulated lipid metabolism.[3][4] These characteristics make 10-TSA a valuable tool for investigating the roles of fatty acid metabolism in health and disease, and a potential therapeutic agent in oncology and metabolic disorders.
This document provides detailed protocols for the use of this compound in cell culture experiments, including methods for its preparation, cytotoxicity and cell proliferation assays, and the assessment of its inhibitory effect on SCD activity.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMF | 10 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol (B145695) | 10 mg/mL |
| PBS (pH 7.2) | 0.15 mg/mL |
Table 2: Efficacy of this compound
| Cell Type | Concentration | Effect | Reference |
| Rat Hepatocytes | 25 µM | >80% inhibition of stearate (B1226849) to oleate (B1233923) desaturation | Cayman Chemical |
| Hepatoma Cells | 25 µM | >80% inhibition of stearate to oleate desaturation | Cayman Chemical |
Experimental Protocols
Preparation of this compound-BSA Complex for Cell Culture
Fatty acids have limited solubility in aqueous culture media and require a carrier protein, such as bovine serum albumin (BSA), for efficient delivery to cells.
Materials:
-
This compound (10-TSA)
-
Ethanol, 100% (or DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Water bath or heat block
-
Vortex mixer
-
Sterile filter (0.22 µm)
Protocol:
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 100 mg/mL. Gently rotate or stir at 37°C until fully dissolved. Do not shake vigorously as this can denature the protein. Sterilize the solution by passing it through a 0.22 µm filter.
-
Prepare a 10-TSA stock solution: Dissolve 10-TSA in 100% ethanol or DMSO to a concentration of 10-50 mM. A brief warming at 37-55°C may be necessary to fully dissolve the fatty acid.
-
Complex 10-TSA with BSA:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the 10-TSA stock solution to the warm BSA solution while gently vortexing or stirring. The final molar ratio of 10-TSA to BSA should be between 2:1 and 5:1. For example, to make a 1 mM 10-TSA-BSA complex with a 4:1 molar ratio, you would need a final BSA concentration of 0.25 mM.
-
Incubate the mixture at 37°C for at least 30 minutes with continuous gentle agitation to allow for complex formation.
-
-
Prepare working solutions: Dilute the 10-TSA-BSA complex in your complete cell culture medium to the desired final concentrations for your experiment.
-
Prepare a vehicle control: Prepare a BSA solution containing the same concentration of ethanol or DMSO used for the 10-TSA stock solution to serve as a vehicle control.
Cell Proliferation/Cytotoxicity Assay (MTT/MTS Assay)
This protocol is a general guideline for assessing the effect of 10-TSA on cell viability and proliferation using a tetrazolium-based assay like MTT or MTS.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
10-TSA-BSA complex (prepared as described above)
-
Vehicle control (BSA with solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of the 10-TSA-BSA complex or the vehicle control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Addition of Tetrazolium Reagent:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells to determine the effect of 10-TSA on cell viability/proliferation.
Measurement of Stearoyl-CoA Desaturase (SCD) Activity
This protocol describes a method to directly measure the inhibitory effect of 10-TSA on SCD activity by tracing the conversion of radiolabeled stearic acid to oleic acid.
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
10-TSA-BSA complex
-
Vehicle control
-
[1-¹⁴C]Stearic acid
-
Scintillation counter
-
HPLC system with a radioactivity detector
-
Lipid extraction reagents (e.g., chloroform, methanol)
-
Nitrogen gas for drying
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with various concentrations of 10-TSA-BSA complex or vehicle control for a predetermined time (e.g., 24 hours).
-
Radiolabeling: Add [1-¹⁴C]Stearic acid (complexed with BSA) to each well at a final concentration of 0.5-1 µCi/mL. Incubate for 4-6 hours at 37°C.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the total lipids using a suitable method, such as the Folch method (chloroform:methanol, 2:1 v/v).
-
-
Saponification and Fatty Acid Methylation: Saponify the lipid extract to release the fatty acids and then methylate them to form fatty acid methyl esters (FAMEs) for HPLC analysis.
-
HPLC Analysis: Separate the FAMEs by reverse-phase HPLC. Use a radioactivity detector to quantify the peaks corresponding to [1-¹⁴C]stearic acid and [1-¹⁴C]oleic acid.
-
Data Analysis: Calculate the SCD activity as the ratio of [1-¹⁴C]oleic acid to the sum of [1-¹⁴C]stearic acid and [1-¹⁴C]oleic acid. Compare the SCD activity in 10-TSA-treated cells to that in vehicle-treated cells to determine the percentage of inhibition.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow for Assessing 10-TSA Cytotoxicity
Caption: Workflow for 10-TSA cytotoxicity assessment.
References
Preparation of 10-Thiastearic Acid Stock Solutions for Cellular and Enzymatic Assays
Abstract
10-Thiastearic acid is a valuable research tool, primarily recognized for its potent and specific inhibition of stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid metabolism.[1][2][3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in various biological assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions intended for use in cell-based and enzymatic assays.
Introduction
This compound, a sulfur-containing fatty acid analogue, serves as a powerful inhibitor of stearoyl-CoA desaturase (SCD).[1][2][3] SCD is a critical enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate, from saturated fatty acids (SFAs) like stearate.[1] The ratio of SFAs to MUFAs is crucial for maintaining cellular membrane fluidity, lipid signaling, and overall metabolic homeostasis.[1] Inhibition of SCD by this compound leads to a decrease in MUFA levels, which can impact various cellular processes, including cell proliferation, apoptosis, and lipid metabolism.[4] Consequently, this compound is widely used by researchers to investigate the roles of SCD and MUFAs in health and disease, including metabolic disorders and cancer.
Given its lipophilic nature, preparing stable and biologically active solutions of this compound requires careful consideration of solvents and handling procedures. This application note provides optimized protocols for dissolving and storing this compound to ensure its efficacy in experimental settings.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for its proper handling and use in experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₄O₂S | [1] |
| Molecular Weight | 302.5 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [1][2] |
| Stability | ≥ 4 years (when stored properly) | [1] |
Solubility Specifications
The solubility of this compound in various common laboratory solvents is crucial for preparing concentrated stock solutions. Table 2 provides a summary of its solubility. For cell-based assays, it is imperative to use a solvent that is miscible with the culture medium and has low cytotoxicity at the final working concentration.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 10 mg/mL | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [1][2] |
| Ethanol (B145695) | 10 mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.15 mg/mL | [1][2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in Ethanol
This protocol is suitable for preparing a stock solution that can be used for both cell-based and enzymatic assays. Ethanol is a preferred solvent due to its volatility and lower cytotoxicity compared to DMSO or DMF when diluted in cell culture media.
Materials:
-
This compound (crystalline solid)
-
Anhydrous ethanol (≥99.5%)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 3.025 mg of this compound and transfer it to a sterile microcentrifuge tube or an amber glass vial.
-
Dissolving: Add 1 mL of anhydrous ethanol to the tube containing the this compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution if necessary.[2]
-
Storage: Store the 10 mM stock solution in tightly sealed amber vials at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2] When stored at -20°C, the solution should be used within one month; for storage up to six months, -80°C is recommended.[2]
Preparation of Fatty Acid-Free BSA (BSA) Conjugated this compound for Cell-Based Assays
For many cell culture experiments, it is advantageous to deliver fatty acids complexed with bovine serum albumin (BSA) to mimic physiological conditions and improve solubility and uptake in aqueous media.
Materials:
-
10 mM this compound stock solution in ethanol
-
Fatty acid-free BSA
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Water bath or incubator at 37°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) BSA Solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free cell culture medium. Gently invert the tube to dissolve the BSA without generating excessive foam. Warm the solution to 37°C to aid dissolution.
-
Complexation: While gently vortexing the 10% BSA solution, slowly add the desired volume of the 10 mM this compound stock solution in ethanol. For example, to prepare a 1 mM this compound-BSA complex, add 100 µL of the 10 mM stock to 900 µL of the 10% BSA solution.
-
Incubation: Incubate the mixture in a 37°C water bath for at least 30 minutes with gentle agitation to allow for the complexation of the fatty acid to BSA.
-
Sterilization: Sterile filter the final this compound-BSA complex solution using a 0.22 µm syringe filter.
-
Storage: The complexed solution can be stored at 4°C for short-term use (up to one week) or aliquoted and stored at -20°C for longer periods.
Application: Inhibition of Stearoyl-CoA Desaturase (SCD)
This compound inhibits the conversion of stearoyl-CoA to oleoyl-CoA, a critical step in the synthesis of monounsaturated fatty acids. This inhibition alters the cellular lipid profile and impacts downstream signaling pathways.
Experimental Workflow for a Cell-Based SCD Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on SCD activity in a cell-based assay.
Caption: Workflow for a cell-based SCD inhibition assay using this compound.
Signaling Pathway of SCD Inhibition
The inhibition of SCD by this compound leads to an accumulation of saturated fatty acids (like stearoyl-CoA) and a depletion of monounsaturated fatty acids (like oleoyl-CoA). This shift in the SFA/MUFA ratio has profound effects on cellular signaling and metabolism.
Caption: Signaling pathway illustrating the effect of this compound on SCD1.
Conclusion
The protocols outlined in this application note provide a reliable framework for the preparation of this compound stock solutions for use in a variety of research applications. Adherence to these guidelines for solvent selection, preparation of BSA-conjugated solutions, and proper storage will help ensure the integrity and biological activity of this potent SCD inhibitor, leading to more consistent and meaningful experimental outcomes.
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. Roles of StearoylCoA Desaturase-1 in the Regulation of Cancer Cell Growth, Survival and Tumorigenesis [mdpi.com]
- 3. Stearoyl-CoA desaturase and insulin signaling--what is the molecular switch? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
Application of 10-Thiastearic Acid in the Study of Fatty Acid Desaturation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
10-Thiastearic acid (10-TSA) is a valuable tool for investigating the process of fatty acid desaturation, a critical metabolic pathway involved in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). As a potent and specific inhibitor of stearoyl-CoA desaturase (SCD), the key enzyme responsible for this conversion, 10-TSA allows researchers to probe the physiological and pathological roles of SCD and the significance of the SFA/MUFA balance in various biological systems.
The primary application of 10-TSA lies in its ability to block the Δ9-desaturation of stearic acid (18:0) to oleic acid (18:1n-9).[1][2][3][4][5] This inhibition has been demonstrated to have a hypolipidemic effect, making 10-TSA a useful compound for studying metabolic disorders such as obesity and for the evaluation of potential anti-obesity therapeutics.[2][6] The mechanism of inhibition involves the substitution of a methylene (B1212753) group with a sulfur atom at the 10th position of the stearic acid carbon chain. This modification prevents the desaturation reaction without significantly compromising the binding of the fatty acid to the SCD enzyme, thus acting as a competitive inhibitor.[3]
In cellular and biochemical assays, 10-TSA has been shown to effectively reduce the conversion of radiolabeled or deuterium-labeled stearic acid to oleic acid. This property is exploited in various experimental models, including cultured cell lines (e.g., HepG2, A549) and primary hepatocytes, to study the downstream effects of SCD inhibition.[2][7][8][9] Such studies are crucial for understanding the role of SCD in lipid metabolism, membrane fluidity, cell signaling, and the pathogenesis of diseases like cancer, where altered lipid metabolism is a known hallmark.[8][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the application of this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Cell Type | Concentration | % Inhibition of Stearate Desaturation | Reference |
| Inhibition | Rat hepatocytes and hepatoma cells | 25 µM | > 80% | [2][6] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₄O₂S | [6] |
| Molecular Weight | 302.5 g/mol | [6] |
| Solubility | DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 0.15 mg/mL | [6] |
| Storage | Store at -20°C | [6] |
Experimental Protocols
Protocol 1: Cell-Based Assay for Measuring SCD Activity using Radiolabeled Stearic Acid
This protocol describes a method to determine the inhibitory effect of this compound on stearoyl-CoA desaturase activity in cultured cells by measuring the conversion of [¹⁴C]-stearic acid to [¹⁴C]-oleic acid.
Materials:
-
Cultured cells (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound (10-TSA)
-
[¹⁴C]-stearic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 12-well or 24-well plates and grow to confluence.
-
Prepare a stock solution of 10-TSA in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of [¹⁴C]-stearic acid complexed with fatty acid-free BSA in the culture medium.
-
Pre-incubate the confluent cells with varying concentrations of 10-TSA (or vehicle control) for a predetermined time (e.g., 1-4 hours).
-
Add the [¹⁴C]-stearic acid-BSA complex to each well and incubate for an additional period (e.g., 4 hours).[7]
-
-
Lipid Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the total lipids using a suitable method, such as the Folch method (chloroform:methanol (B129727), 2:1 v/v).[1]
-
-
Separation and Quantification of Fatty Acids:
-
Separate the extracted fatty acids (stearic acid and oleic acid) using either TLC or HPLC.
-
TLC: Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system (e.g., hexane (B92381):diethyl ether:acetic acid). Visualize the spots using autoradiography or a phosphorimager. Scrape the corresponding spots for stearic acid and oleic acid and quantify the radioactivity using a scintillation counter.
-
HPLC: Inject the lipid extract into an HPLC system equipped with a reverse-phase column and a radioactivity flow detector.[1] Separate the fatty acids using a suitable mobile phase gradient.
-
-
-
Data Analysis:
-
Calculate the SCD activity as the percentage of [¹⁴C]-oleic acid relative to the total radioactivity of [¹⁴C]-stearic acid and [¹⁴C]-oleic acid.
-
Plot the SCD activity against the concentration of 10-TSA to determine the IC₅₀ value.
-
Protocol 2: Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for analyzing changes in the cellular fatty acid profile upon treatment with this compound.
Materials:
-
Cultured cells treated with 10-TSA as described in Protocol 1 (using non-labeled stearic acid).
-
Internal standard (e.g., heptadecanoic acid, C17:0).
-
Reagents for fatty acid methylation (e.g., boron trifluoride in methanol or methanolic HCl).
-
Solvents for extraction (e.g., hexane, chloroform, methanol).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation:
-
Harvest the cells and wash with PBS.
-
Perform total lipid extraction as described in Protocol 1, adding a known amount of internal standard before extraction.
-
-
Fatty Acid Methylation:
-
Saponify the lipid extract using a methanolic base (e.g., NaOH in methanol).
-
Methylate the resulting free fatty acids to fatty acid methyl esters (FAMEs) using a methylating agent like BF₃-methanol or methanolic HCl.[12]
-
-
FAME Extraction:
-
Extract the FAMEs from the reaction mixture using an organic solvent such as hexane.
-
Wash the hexane layer with water and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the FAME sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase) for the separation of FAMEs.
-
Set the appropriate temperature program for the GC oven to achieve good separation of the different FAMEs.
-
The mass spectrometer will identify the individual FAMEs based on their mass spectra and retention times.
-
-
Data Analysis:
-
Quantify the amount of each fatty acid relative to the internal standard.
-
Calculate the ratio of oleic acid (18:1) to stearic acid (18:0) to determine the desaturation index.
-
Compare the desaturation index between control and 10-TSA-treated cells.
-
Visualizations
References
- 1. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. lipidmaps.org [lipidmaps.org]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 11. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Anti-Obesity Therapeutics with 10-Thiastearic Acid
Introduction
Obesity is a global health crisis characterized by excessive fat accumulation, which increases the risk for numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers.[1] The development of effective anti-obesity therapeutics is a critical area of research. Pharmacological agents for weight management typically work by reducing appetite, increasing energy expenditure, or interfering with calorie absorption.[2] 10-Thiastearic acid is a heteroatom-substituted fatty acid that has demonstrated hypolipidemic effects, making it a compound of interest for evaluating new anti-obesity treatments.[3][4] Its primary known mechanism is the inhibition of the desaturation of stearate (B1226849) to oleate, a key step in lipid metabolism.[3][4]
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the anti-obesity potential of this compound, from initial in vitro screening to in vivo validation in preclinical models.
Hypothesized Mechanism of Action
This compound inhibits stearoyl-CoA desaturase (SCD), an enzyme that catalyzes the conversion of saturated fatty acids like stearic acid into monounsaturated fatty acids, primarily oleic acid.[3] This inhibition can alter the composition of fatty acids within cells, affecting lipid storage and metabolism. A reduction in visceral fat has been observed with dietary stearic acid, potentially through the induction of preadipocyte apoptosis.[5] By blocking this pathway, this compound may reduce lipid accumulation in adipocytes and influence systemic energy metabolism.
Overall Experimental Design Workflow
A multi-stage approach is recommended to comprehensively evaluate the anti-obesity effects of this compound. The workflow begins with in vitro assays to determine direct cellular effects on adipocytes, followed by in vivo studies in a diet-induced obesity (DIO) animal model to assess systemic effects on metabolism and body composition.
Phase 1: In Vitro Protocols
In vitro models, particularly the 3T3-L1 preadipocyte cell line, are invaluable for understanding the molecular basis of obesity.[6] These cells can be induced to differentiate into mature adipocytes, providing a platform to study adipogenesis, lipolysis, and lipid metabolism.[7]
Adipocyte Differentiation and Lipid Accumulation Assay
This assay determines the effect of this compound on the differentiation of preadipocytes into mature, lipid-storing adipocytes.[8]
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS) until confluent.
-
Initiation of Differentiation: Two days post-confluence (Day 0), replace the medium with a differentiation cocktail (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Treatment: Add this compound at various concentrations (e.g., 1, 10, 25, 50 µM) to the differentiation cocktail. Include a vehicle control (e.g., DMSO).
-
Maturation: On Day 2, replace the medium with DMEM, 10% FBS, and 10 µg/mL insulin (B600854), along with the respective treatments. From Day 4 onwards, culture cells in DMEM with 10% FBS, refreshing the medium and treatments every two days.
-
Quantification (Day 8-10):
-
Oil Red O Staining: Wash cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and 60% isopropanol (B130326).
-
Stain with Oil Red O solution for 10 minutes to visualize lipid droplets.[9]
-
Wash with water and acquire images via microscopy.
-
Elute the stain with 100% isopropanol and measure the absorbance at ~510 nm for quantification.[9]
-
Triglyceride Quantification: Lyse the cells and measure the triglyceride content using a commercial colorimetric assay kit.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Oil Red O Absorbance (510 nm) | Intracellular Triglycerides (mg/dL) |
| Vehicle Control | - | 1.25 ± 0.08 | 55.2 ± 4.1 |
| This compound | 1 | 1.18 ± 0.07 | 51.5 ± 3.8 |
| This compound | 10 | 0.95 ± 0.06 | 42.3 ± 3.1 |
| This compound | 25 | 0.68 ± 0.05 | 29.8 ± 2.5 |
| This compound | 50 | 0.45 ± 0.04 | 20.1 ± 1.9 |
| Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control. |
Lipolysis Assay
This assay measures the breakdown of stored triglycerides into glycerol (B35011) and free fatty acids, a key process for energy mobilization.
Protocol:
-
Differentiate Adipocytes: Differentiate 3T3-L1 cells into mature adipocytes as described above (without test compound).
-
Treatment: On Day 10, wash the mature adipocytes and incubate in a serum-free medium containing 2% BSA.
-
Stimulation: Add this compound at various concentrations. Include a positive control (e.g., Isoproterenol, a β-adrenergic agonist) and a vehicle control.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Quantification: Collect the culture medium and measure the concentration of glycerol released from the cells using a commercial glycerol assay kit.
Data Presentation:
| Treatment Group | Concentration (µM) | Glycerol Release (µg/mL) |
| Vehicle Control | - | 15.3 ± 1.2 |
| Isoproterenol (Positive Control) | 10 | 45.8 ± 3.5 |
| This compound | 10 | 18.1 ± 1.5 |
| This compound | 25 | 22.4 ± 2.1* |
| This compound | 50 | 28.9 ± 2.6 |
| Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control. |
Phase 2: In Vivo Protocols
Animal models are essential for studying the complex, multi-organ physiology of obesity.[10] The diet-induced obese (DIO) mouse model, which develops obesity through consumption of a high-fat diet (HFD), is commonly used as it closely mimics the human condition.[11][12]
Diet-Induced Obesity (DIO) Mouse Model
Protocol:
-
Animal Model: Use male C57BL/6J mice, a strain susceptible to diet-induced obesity.[12]
-
Induction of Obesity: At 6-8 weeks of age, feed mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.[11][12] A control group should be fed a standard chow diet.
-
Group Allocation: Once a significant difference in body weight is established between HFD and chow-fed mice, randomize the HFD-fed mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Treatment Administration: Administer this compound daily for 4-8 weeks via oral gavage or as a dietary admixture.
-
Monitoring: Monitor body weight, food intake, and animal welfare regularly throughout the study.
Measurement of Body Composition, Food Intake, and Energy Expenditure
Protocols:
-
Body Composition: Measure fat mass and lean mass at the beginning and end of the treatment period using Quantitative Magnetic Resonance (QMR) or Dual-Energy X-ray Absorptiometry (DXA).
-
Food Intake: House mice individually and measure daily food consumption.[13]
-
Energy Expenditure: Towards the end of the study, place mice in metabolic cages (indirect calorimetry systems) for 48-72 hours.[14] This allows for the measurement of oxygen consumption (VO2) and carbon dioxide production (VCO2), from which the Respiratory Exchange Ratio (RER) and total energy expenditure (TEE) are calculated.[14][15]
Data Presentation:
| Parameter | Chow + Vehicle | HFD + Vehicle | HFD + this compound (10 mg/kg) | HFD + this compound (30 mg/kg) |
| Final Body Weight (g) | 30.5 ± 1.8 | 45.2 ± 2.5 | 42.1 ± 2.3 | 38.9 ± 2.1** |
| Fat Mass (%) | 15.1 ± 1.2 | 38.6 ± 3.1 | 34.5 ± 2.8 | 30.2 ± 2.5** |
| Lean Mass (%) | 80.5 ± 2.1 | 58.1 ± 3.5 | 62.3 ± 3.1 | 66.5 ± 3.3 |
| Daily Food Intake (kcal/day) | 12.1 ± 0.9 | 15.5 ± 1.3 | 14.2 ± 1.1 | 13.1 ± 1.0 |
| Energy Expenditure (kcal/hr/kg) | 0.45 ± 0.03 | 0.38 ± 0.04 | 0.41 ± 0.03 | 0.44 ± 0.04* |
| Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. HFD + Vehicle. |
Glucose and Insulin Tolerance Tests
These tests are crucial for evaluating metabolic health, specifically glucose homeostasis and insulin sensitivity, which are often impaired in obesity.[16]
Glucose Tolerance Test (GTT) Protocol:
-
Fasting: Fast mice for 6 hours (with access to water).[17]
-
Baseline Glucose: Measure baseline blood glucose from a tail snip (Time 0).
-
Glucose Challenge: Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal (IP) injection.[16]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[18]
Insulin Tolerance Test (ITT) Protocol:
-
Fasting: Fast mice for 4-6 hours.[17]
-
Baseline Glucose: Measure baseline blood glucose (Time 0).
-
Insulin Challenge: Administer human insulin (0.75 U/kg body weight) via IP injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
Data Presentation:
| Parameter | HFD + Vehicle | HFD + this compound (30 mg/kg) |
| GTT - AUC (mg/dL * min) | 35,000 ± 2,500 | 28,500 ± 2,100 |
| ITT - % Glucose Reduction at 30 min | 25 ± 5% | 40 ± 6% |
| Data are presented as mean ± SD. AUC = Area Under the Curve. *p < 0.05 vs. HFD + Vehicle. |
References
- 1. Identification of a New Chemotype of Anti-Obesity Compounds by Ensemble Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-obesity medication - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice | PLOS One [journals.plos.org]
- 6. A Review on In-vivo and In-vitro Models of Obesity and Obesity-Associated Co-Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suppression of adipocyte differentiation and lipid accumulation by stearidonic acid (SDA) in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Background - Obesity experiments [ilearn.med.monash.edu.au]
- 12. criver.com [criver.com]
- 13. Food intake and energy expenditure measurement [bio-protocol.org]
- 14. Estimating Energy Expenditure in mice using an Energy Balance Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. Insulin Tolerance Test [protocols.io]
- 18. Assessing Insulin Sensitivity and Resistance in Humans - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling Studies with 10-Thiastearic Acid and Stearate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of radiolabeling studies involving the saturated fatty acid stearate (B1226849) and its synthetic analog, 10-Thiastearic acid. This document includes detailed experimental protocols, a summary of comparative quantitative data, and visualizations of relevant biological pathways and workflows.
Introduction
Stearic acid (C18:0) is a ubiquitous long-chain saturated fatty acid involved in various cellular processes, from energy metabolism to signal transduction.[1][2] this compound, a synthetic analog where the tenth carbon is replaced by a sulfur atom, serves as a valuable tool for investigating fatty acid metabolism and its dysregulation in disease.[3] Radiolabeling these fatty acids with isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) enables precise tracking of their uptake, distribution, and metabolic fate within cells and organisms, providing critical insights for drug development and metabolic research.[4][5]
Data Presentation
The following tables summarize quantitative data on the cellular uptake and metabolism of stearate, providing a baseline for comparative studies with this compound. Direct quantitative comparisons of this compound uptake and metabolism are limited in publicly available literature; however, its known inhibitory effects on stearate metabolism are noted.
Table 1: Cellular Uptake of Fatty Acids in HepG2 Cells
| Fatty Acid (1.0 mM) | Cellular Uptake | Reference |
| Stearic Acid (18:0) | Linear uptake over 4 hours, no significant difference from other fatty acids tested. | [3][6] |
| Oleic Acid (18:1) | Linear uptake over 4 hours, no significant difference from other fatty acids tested. | [3][6] |
| Linoleic Acid (18:2) | Linear uptake over 4 hours, no significant difference from other fatty acids tested. | [3][6] |
| Linolenic Acid (18:3) | Linear uptake over 4 hours, no significant difference from other fatty acids tested. | [3][6] |
Table 2: Metabolic Fate of Stearic Acid in Cultured Hamster Hepatocytes
| Metabolic Process | Observation for Stearic Acid | Reference |
| Uptake Rate | Taken up more slowly compared to palmitic and oleic acid. | [2][7][8] |
| Incorporation into Triacylglycerol (TAG) | Poorly incorporated into both cellular and secreted TAG. | [2][7][8] |
| Incorporation into Phospholipids (PL) | Higher incorporation into phosphatidylcholine compared to palmitic acid. | [9] |
| Desaturation to Oleic Acid | Greater desaturation to oleic acid compared to the desaturation of palmitic acid. | [2][7][8] |
| Oxidation | Significant proportion is oxidized, primarily to ketone bodies. | [2][7][8] |
Table 3: Known Effects of this compound on Stearate Metabolism
| Parameter | Effect of this compound | Concentration | Cell Type | Reference |
| Stearate Desaturation | >80% inhibition of desaturation of radiolabeled stearate to oleate. | 25 µM | Rat hepatocytes and hepatoma cells | [3] |
Experimental Protocols
Protocol 1: General Method for Radiolabeling of Fatty Acids with ¹⁴C
This protocol is a generalized procedure for the synthesis of ¹⁴C-labeled fatty acids and can be adapted for this compound, assuming a suitable precursor is available. The labeling is typically achieved by introducing a ¹⁴C-labeled carbon atom at a specific position in the molecule, often via a multi-step synthesis.[4][10]
Materials:
-
Precursor molecule for this compound or stearic acid (e.g., a halide or other reactive derivative)
-
[¹⁴C]Sodium cyanide or another suitable ¹⁴C source
-
Anhydrous solvents (e.g., DMF, THF)
-
Reagents for subsequent chemical transformations (e.g., hydrolysis, reduction)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Liquid scintillation counter
Procedure:
-
Introduction of the ¹⁴C Label: The synthesis typically begins with the reaction of a suitable precursor with a simple ¹⁴C-labeled building block, such as [¹⁴C]cyanide. This reaction introduces the radiolabel into the carbon backbone.
-
Chemical Elaboration: The initial product is then chemically modified through a series of reactions to construct the final fatty acid structure. This may involve hydrolysis of a nitrile to a carboxylic acid, for example.
-
Purification: The crude radiolabeled fatty acid is purified using preparative HPLC. The HPLC system should be equipped with a radioactivity detector to track the labeled product.
-
Determination of Specific Activity: The concentration of the purified radiolabeled fatty acid is determined by a suitable analytical method (e.g., UV-Vis spectroscopy if applicable, or by mass spectrometry). The radioactivity is measured using a liquid scintillation counter. The specific activity is then calculated (e.g., in Ci/mol or Bq/mol).
-
Storage: The purified radiolabeled fatty acid is stored under appropriate conditions to minimize radiolytic decomposition, typically in a suitable solvent at low temperature.
Protocol 2: Cellular Uptake and Metabolism of Radiolabeled Fatty Acids
This protocol describes a typical cell-based assay to compare the uptake and metabolism of radiolabeled this compound and stearate.
Materials:
-
Cultured cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
[¹⁴C]this compound and [³H]stearate (or vice versa)
-
Scintillation fluid
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Thin Layer Chromatography (TLC) plates and developing solvents
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to a desired confluency.
-
Preparation of Radiolabeled Fatty Acid-BSA Complex: Prepare a stock solution of the radiolabeled fatty acids complexed to fatty acid-free BSA in serum-free medium.
-
Incubation: Wash the cells with serum-free medium and then incubate with the medium containing the radiolabeled fatty acid-BSA complex for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis and Lipid Extraction: At each time point, wash the cells with ice-cold PBS to stop the uptake. Lyse the cells and extract the total lipids using a method such as the Folch extraction (chloroform:methanol).
-
Quantification of Total Uptake: An aliquot of the total lipid extract is taken for scintillation counting to determine the total amount of radiolabeled fatty acid taken up by the cells.
-
Analysis of Metabolic Fate: The remaining lipid extract is concentrated and spotted on a TLC plate. The different lipid classes (e.g., phospholipids, triglycerides, free fatty acids) are separated using an appropriate solvent system.
-
Visualization and Quantification: The TLC plate is exposed to a phosphorimager screen or scraped for scintillation counting to quantify the distribution of radioactivity among the different lipid species.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially affected by this compound and a typical experimental workflow for its study.
Caption: Experimental workflow for radiolabeling and cellular analysis of this compound.
Caption: Hypothesized PPARα signaling pathway activation by this compound.
Caption: Stearic acid's influence on EGFR signaling via protein acylation and the inhibitory role of this compound.
References
- 1. Synthesis and validation of fatty acid analogs radiolabeled by nonisotopic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular uptake of stearic, oleic, linoleic, and linolenic acid and their effects on synthesis and secretion of lipids in Hep-G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. moravek.com [moravek.com]
- 6. Metabolic transitions regulate global protein fatty acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Sensitivity GC-MS Analysis of Thia Fatty Acids for Research and Drug Development
Introduction
Thia fatty acids, synthetic fatty acid analogues where a methylene (B1212753) group is replaced by a sulfur atom, are of significant interest in metabolic research and drug development. Their unique biochemical properties, which are dependent on the position of the sulfur atom, allow them to modulate lipid metabolism. For instance, 3-thia fatty acids are known to have hypolipidemic effects, while 4-thia fatty acids can inhibit fatty acid oxidation.[1][2][3] Accurate and sensitive quantification of these compounds in biological matrices is crucial for understanding their mechanisms of action, pharmacokinetics, and therapeutic potential.
This application note details a robust and sensitive method for the analysis of thia fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS). We provide a comprehensive protocol for sample preparation, including lipid extraction and derivatization, followed by optimized GC-MS parameters for separation and detection. The methodology presented here is suitable for researchers and scientists in academia and the pharmaceutical industry engaged in the study of thia fatty acids.
Experimental Workflow
The overall workflow for the GC-MS analysis of thia fatty acids is depicted below. It involves lipid extraction from the biological sample, separation of lipid classes, hydrolysis, derivatization of the resulting fatty acids, and finally, analysis by GC-MS.
Detailed Experimental Protocols
Materials and Reagents
-
Thia fatty acid standards (e.g., Tetradecylthioacetic acid, Tetradecylthiopropionic acid)
-
Internal standard (e.g., Heptadecanoic acid)
-
Solvents: Chloroform, Methanol, Hexane, Toluene (B28343) (all HPLC grade)
-
Reagents for derivatization: Thionyl chloride, 3-Pyridylcarbinol (3-pyridinemethanol), Anhydrous toluene
-
Solid-phase extraction (SPE) columns (if lipid class separation is required)
-
Anhydrous sodium sulfate
-
Nitrogen gas for drying
Sample Preparation
A practical and effective procedure for the quantitative analysis of thia fatty acids involves several key steps.
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., liver tissue) in a chloroform:methanol (2:1, v/v) solution, following the Folch method.
-
Add an internal standard, such as heptadecanoic acid, during the extraction process to account for sample loss.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Solid-Phase Lipid Class Separation (Optional):
-
For a more detailed analysis of how thia fatty acids are incorporated into different lipid classes, the total lipid extract can be fractionated using solid-phase extraction (SPE).
-
This allows for the separation of free fatty acids, phospholipids, triacylglycerides, and cholesterol esters.
-
-
Hydrolysis:
-
To analyze the total fatty acid content (both free and esterified), the lipid extract (or individual lipid fractions) must be hydrolyzed.
-
This can be achieved by saponification using a methanolic solution of potassium hydroxide.
-
-
Derivatization to Picolinyl Esters:
-
Picolinyl ester derivatives are recommended for the GC-MS analysis of thia fatty acids as they produce informative mass spectra with distinct fragmentation patterns that help in structural elucidation. The mass spectra of picolinyl esters contain fragment ions that provide structural information about the fatty acid chain.[4]
-
Step 1: Formation of the Acid Chloride:
-
Dissolve the dried fatty acid sample in anhydrous toluene.
-
Add thionyl chloride and heat the mixture to convert the fatty acids to their corresponding acid chlorides.
-
Remove the excess thionyl chloride under a stream of nitrogen.
-
-
Step 2: Esterification:
-
Add a solution of 3-pyridylcarbinol in anhydrous toluene to the acid chlorides.
-
Heat the mixture to form the picolinyl esters.
-
After cooling, the sample is ready for GC-MS analysis.
-
-
GC-MS Parameters
The following GC-MS parameters are recommended for the analysis of thia fatty acid picolinyl esters. Optimization may be required depending on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms UI capillary column (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature of 150 °C, ramp to 250 °C at 5 °C/min, then to 300 °C at 10 °C/min and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 50-500 |
| Data Acquisition | Full scan or Selected Ion Monitoring (SIM) for higher sensitivity |
Data Presentation
Quantitative analysis of thia fatty acids can be performed by comparing the peak areas of the analytes to that of the internal standard. The following table summarizes representative quantitative data for two common thia fatty acids.
| Analyte | Derivatization | Recovery (%) | Lower Limit of Quantitation (LOQ) | Key Mass Fragments (m/z) of Picolinyl Ester |
| Tetradecylthioacetic acid (3-thia) | Picolinyl Ester | 95 | 25 pmol (as injected) | Ions from cleavage at the sulfur atom |
| Tetradecylthiopropionic acid (4-thia) | Picolinyl Ester | 95 | 25 pmol (as injected) | Ions from cleavage at the sulfur atom |
Recovery data is based on samples spiked with the respective thia fatty acids.[5]
Metabolic Pathways of Thia Fatty Acids
The metabolic fate of thia fatty acids is highly dependent on the position of the sulfur atom. 3-Thia fatty acids are not substrates for mitochondrial β-oxidation and are primarily metabolized through ω-oxidation. In contrast, 4-thia fatty acids can undergo partial β-oxidation in the mitochondria, leading to the formation of an inhibitory metabolite.
Conclusion
The GC-MS method detailed in this application note provides a sensitive and reliable approach for the quantitative analysis of thia fatty acids in biological samples. The use of picolinyl ester derivatization is particularly advantageous for the structural confirmation of these compounds. This protocol will be a valuable tool for researchers and drug development professionals working to elucidate the roles of thia fatty acids in health and disease.
References
- 1. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic effects of thia fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic measurement of 3- and 4-thia fatty acids incorporated into various classes of rat liver lipids during feeding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying the Cellular Uptake of 10-Thiastearic Acid into Phospholipids: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Thiastearic acid is a heteroatom-substituted fatty acid analog where the methylene (B1212753) group at the 10th position of stearic acid is replaced by a sulfur atom. This modification makes it a valuable tool for studying fatty acid metabolism and its effects on cellular processes. Notably, this compound is known to inhibit the desaturation of stearate (B1226849) to oleate. Its incorporation into cellular lipids, particularly phospholipids (B1166683), can influence membrane properties and associated signaling pathways. This document provides detailed methodologies for quantifying the incorporation of this compound into phospholipids, utilizing mass spectrometry and radioactive labeling techniques.
Data Presentation
The following table summarizes the quantitative data on the incorporation of various thia fatty acids, including a 10-thia analog, into the phospholipids of 7800 C1 hepatoma cells. The data is adapted from studies investigating the effects of thia fatty acids on phospholipid composition.
| Thia Fatty Acid | Phospholipid Incorporation (% of Total Thia Fatty Acid in Phospholipids) |
| 3-Thiatetradecanoic acid | ~15% |
| 4-Thiatetradecanoic acid | ~25% |
| 10-Thiapalmitic acid | ~30% |
| 3-Thia-tetradecylthioacetic acid | ~20% |
| 4-Thia-tetradecylthiopropionic acid | ~10% |
Data adapted from Wu, P., et al. (1996). Biochemical Pharmacology, 51(6), 751-758.
Experimental Protocols
Two primary methods for quantifying the incorporation of this compound into phospholipids are detailed below: a mass spectrometry-based approach and a radiolabeling approach.
Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the metabolic labeling of cells with this compound, followed by lipid extraction and analysis using LC-MS/MS.
1. Metabolic Labeling of Cells:
-
Cell Culture: Plate mammalian cells (e.g., HepG2, HEK293) in a suitable growth medium and grow to 70-80% confluency.
-
Labeling Medium Preparation: Prepare a labeling medium by supplementing the standard growth medium with this compound. A final concentration of 25-80 µM is a good starting point, based on previous studies with thia fatty acids[1]. The this compound should be complexed to fatty acid-free bovine serum albumin (BSA) for efficient delivery to the cells.
-
Incubation: Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium. Incubate the cells for a specified period (e.g., 24 hours) to allow for the incorporation of this compound into cellular lipids.
2. Lipid Extraction (Modified Folch Method):
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them by scraping. Pellet the cells by centrifugation.
-
Extraction:
-
To the cell pellet, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 15 minutes.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 2 minutes and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).
-
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipidomics (e.g., ACQUITY Premier CSH C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient should be optimized to separate different phospholipid classes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive and negative electrospray ionization (ESI) are recommended to detect a broad range of phospholipids.
-
Analysis Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ion scanning or neutral loss scanning can be used for initial identification.
-
MRM Transitions (Predicted): The presence of the sulfur atom in this compound will result in a mass shift compared to stearic acid. The exact mass of this compound is 302.5 g/mol [1].
-
Phosphatidylcholines (PC): In positive ion mode, monitor for the precursor ion corresponding to the [M+H]+ of the this compound-containing PC and the product ion at m/z 184.07 (choline headgroup).
-
Phosphatidylethanolamines (PE): In positive ion mode, monitor for the precursor ion of the [M+H]+ of the this compound-containing PE and the neutral loss of 141.02 Da.
-
Phosphatidylinositols (PI): In negative ion mode, monitor for the precursor ion of the [M-H]- and the product ion corresponding to the fatty acyl anion of this compound.
-
-
Quantification: Use a stable isotope-labeled internal standard for each phospholipid class to normalize for extraction efficiency and instrument response. The concentration of this compound-containing phospholipids can be determined from a standard curve.
-
Protocol 2: Quantification by Radioactive Labeling
This protocol uses a radiolabeled version of this compound (e.g., containing ³H or ¹⁴C) to trace its incorporation into phospholipids.
1. Metabolic Labeling with Radiolabeled this compound:
-
Follow the same procedure as in Protocol 1 for cell culture and labeling medium preparation, but use radiolabeled this compound. The specific activity of the radiolabeled fatty acid should be known.
2. Lipid Extraction:
-
Perform lipid extraction as described in Protocol 1.
3. Separation of Phospholipid Classes by Thin-Layer Chromatography (TLC):
-
TLC Plate Preparation: Use silica (B1680970) gel 60 plates and activate them by heating at 110°C for 1 hour before use.
-
Sample Application: Spot the reconstituted lipid extract onto the TLC plate.
-
Chromatogram Development: Develop the chromatogram using a solvent system that separates phospholipid classes, such as chloroform:methanol:acetic acid:water (25:15:4:2, by vol.).
-
Visualization: Visualize the separated phospholipid spots using iodine vapor. Mark the spots corresponding to major phospholipid classes (PC, PE, PI, PS) by comparing with known standards run on the same plate.
4. Quantification of Radioactivity:
-
Spot Excision: Scrape the silica gel from the marked spots into separate scintillation vials.
-
Scintillation Counting: Add a suitable scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
Calculation of Incorporation: The amount of this compound incorporated into each phospholipid class can be calculated based on the radioactivity measured and the specific activity of the radiolabeled precursor.
Visualizations
Caption: Experimental workflow for quantifying this compound incorporation.
Caption: Inhibition of stearoyl-CoA desaturase by this compound.
References
Application Notes and Protocols for In Vivo Metabolic Studies of 10-Thiastearic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo studies detailing the administration and metabolic effects of 10-Thiastearic acid are limited in publicly available literature. The following application notes and protocols are compiled based on the known biochemical activity of this compound as a potent stearoyl-CoA desaturase (SCD) inhibitor and data from in vivo studies of other potent SCD inhibitors and related thia fatty acids. These protocols and expected outcomes should be considered representative and may require optimization.
Introduction
This compound is a synthetic fatty acid analogue where the 10th carbon is replaced by a sulfur atom. This modification makes it a potent inhibitor of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism.[1] SCD catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). By inhibiting SCD, this compound can significantly alter cellular lipid composition, which in turn impacts various metabolic pathways. This makes it a valuable tool for studying the roles of SCD and MUFAs in metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD). Thia fatty acids are also known to have pleiotropic effects, including the activation of peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism.[2][3]
Data Presentation: Representative Quantitative Data from In Vivo SCD Inhibitor Studies
The following tables summarize expected quantitative outcomes based on studies with potent SCD inhibitors in mouse models of metabolic disease.
Table 1: Effects of a Representative SCD Inhibitor on Body Weight and Plasma Lipids in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Vehicle Control (High-Fat Diet) | SCD Inhibitor (10 mg/kg/day, p.o.) | % Change |
| Body Weight Gain (g) | 15.2 ± 1.8 | 8.1 ± 1.2 | ↓ 46.7% |
| Plasma Triglycerides (mg/dL) | 125.6 ± 15.3 | 88.2 ± 10.1 | ↓ 29.8% |
| Total Plasma Cholesterol (mg/dL) | 210.4 ± 22.5 | 175.9 ± 18.7 | ↓ 16.4% |
| HDL Cholesterol (mg/dL) | 55.1 ± 6.8 | 68.3 ± 7.2 | ↑ 23.9% |
| LDL Cholesterol (mg/dL) | 130.7 ± 18.2 | 95.4 ± 12.5 | ↓ 27.0% |
Data are presented as mean ± SD and are representative of findings from studies on potent SCD inhibitors in DIO mice.
Table 2: Effects of a Representative SCD Inhibitor on Hepatic Gene Expression in DIO Mice
| Gene | Vehicle Control (High-Fat Diet) | SCD Inhibitor (10 mg/kg/day, p.o.) | Fold Change |
| Scd1 (Stearoyl-CoA desaturase 1) | 1.00 ± 0.15 | 0.25 ± 0.08 | ↓ 4.0 |
| Srebf1 (SREBP-1c) | 1.00 ± 0.21 | 0.62 ± 0.11 | ↓ 1.6 |
| Fasn (Fatty acid synthase) | 1.00 ± 0.18 | 0.55 ± 0.13 | ↓ 1.8 |
| Ppara (PPARα) | 1.00 ± 0.12 | 1.85 ± 0.25 | ↑ 1.85 |
| Cpt1a (Carnitine palmitoyltransferase 1a) | 1.00 ± 0.14 | 2.10 ± 0.31 | ↑ 2.1 |
Data are presented as relative fold change (mean ± SD) normalized to the vehicle control group.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of this compound on body weight, glucose metabolism, and lipid profiles in a mouse model of diet-induced obesity.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., corn oil with 5% DMSO)
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Glucometer and test strips
-
Insulin (B600854) solution
-
Glucose solution
-
Blood collection tubes (e.g., EDTA-coated)
Procedure:
-
Acclimation: Acclimate mice for one week with ad libitum access to standard chow and water.
-
Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
Group Allocation: Randomize HFD-fed mice into two groups: Vehicle control and this compound treatment (n=8-10 mice per group).
-
Dosing Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose (e.g., 1-30 mg/kg) in a volume of 5-10 mL/kg.
-
Administration: Administer this compound or vehicle via oral gavage once daily for 4-6 weeks.
-
Monitoring: Monitor body weight and food intake 2-3 times per week.
-
Metabolic Testing (during the final week of treatment):
-
Oral Glucose Tolerance Test (OGTT): Fast mice for 6 hours. Administer a 2 g/kg glucose solution via oral gavage. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
Insulin Tolerance Test (ITT): Fast mice for 4 hours. Administer insulin (0.75 U/kg) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Terminal Sample Collection: At the end of the study, fast mice for 6 hours and euthanize.
-
Collect blood via cardiac puncture for plasma lipid analysis.
-
Harvest liver and adipose tissue, snap-freeze in liquid nitrogen, and store at -80°C for gene expression and lipid analysis.
-
Protocol 2: Analysis of Tissue Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the changes in saturated and monounsaturated fatty acid composition in liver tissue following treatment with this compound.
Materials:
-
Frozen liver tissue (~50 mg)
-
Chloroform/methanol (2:1, v/v)
-
Methanolic HCl
-
Internal standard (e.g., C17:0)
-
GC-MS system with a suitable capillary column
Procedure:
-
Lipid Extraction: Homogenize the liver tissue in chloroform/methanol to extract total lipids.
-
Transesterification: Evaporate the lipid extract under a stream of nitrogen. Add methanolic HCl and heat at 80°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
FAME Extraction: Add water and extract the FAMEs with hexane.
-
Analysis: Inject the FAME-containing hexane layer into the GC-MS for separation and quantification.
-
Data Analysis: Identify and quantify individual FAMEs based on their retention times and mass spectra, using the internal standard for normalization. Calculate the desaturation index (e.g., C18:1/C18:0 ratio).
Signaling Pathways and Experimental Workflows
Signaling Pathway of SCD Inhibition
Caption: Mechanism of this compound action via SCD1 inhibition.
Experimental Workflow for In Vivo Study
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. Effects of thia-substituted fatty acids on mitochondrial and peroxisomal beta-oxidation. Studies in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic effects of thia fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 10-Thiastearic Acid in Leishmania Promastigote Growth Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmania, the causative agent of leishmaniasis, relies on a robust fatty acid metabolism for its survival, proliferation, and the maintenance of its cell membrane integrity. The enzymes involved in fatty acid synthesis and modification, therefore, present promising targets for the development of novel anti-leishmanial drugs. One such target is the fatty acid desaturase enzyme system, which is responsible for introducing double bonds into saturated fatty acids, a crucial step for maintaining membrane fluidity and function.
10-Thiastearic acid (10-TSA) is a fatty acid analog in which the 10th carbon is replaced by a sulfur atom. This modification makes it a potent inhibitor of fatty acid desaturase. Studies have shown that 10-TSA can inhibit the growth of Leishmania promastigotes, particularly those species that have a high content of the cyclopropane (B1198618) fatty acid, dihydrosterculic acid, such as Leishmania tropica and Leishmania donovani.[1] The inhibitory action of 10-TSA is believed to stem from its ability to block both dihydrosterculic acid biosynthesis and the desaturation of C18 fatty acids.[1] This leads to a decrease in unsaturated fatty acids and an accumulation of saturated fatty acids like palmitic and stearic acid within the parasite's phospholipids (B1166683), ultimately disrupting membrane function and inhibiting growth.[1]
These application notes provide a comprehensive overview of the use of this compound in Leishmania promastigote growth studies, including detailed experimental protocols, data presentation templates, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the qualitative and quantitative effects of this compound on Leishmania promastigotes.
Table 1: Qualitative Inhibitory Effects of this compound on Leishmania Promastigote Growth
| Leishmania Species | Dihydrosterculic Acid Content in Phosphatidylethanolamine | Observed Inhibition by this compound | Reference |
| Leishmania tropica | High (25-35%) | Strong Inhibition | [1] |
| Leishmania donovani | High (25-35%) | Strong Inhibition | [1] |
| Leishmania major | None | Less Strong Inhibition | |
| Other strains | Low (1-15%) | Little to No Inhibition |
Table 2: Template for Quantitative Analysis of this compound Activity against Leishmania Promastigotes (IC50 Values)
| Leishmania Species | This compound IC50 (µM) | Positive Control (e.g., Amphotericin B) IC50 (µM) |
| Leishmania donovani | [Insert experimental value] | [Insert experimental value] |
| Leishmania tropica | [Insert experimental value] | [Insert experimental value] |
| Leishmania major | [Insert experimental value] | [Insert experimental value] |
| [Other species] | [Insert experimental value] | [Insert experimental value] |
Table 3: Effect of this compound on the Fatty Acid Composition of Leishmania Phospholipids
| Fatty Acyl Group | Change upon Treatment with this compound | Phospholipid Class Affected | Reference |
| C18 Unsaturated Fatty Acyl Groups | Decrease | Phosphatidylethanolamine, Phosphatidylcholine | |
| Palmitic Acid (C16:0) | Increase | Phosphatidylethanolamine, Phosphatidylcholine | |
| Stearic Acid (C18:0) | Increase | Phosphatidylethanolamine, Phosphatidylcholine | |
| Dihydrosterculic Acid | Dose-dependent Decrease | Phosphatidylethanolamine |
Experimental Protocols
Protocol 1: In Vitro Culturing of Leishmania Promastigotes
This protocol outlines the standard procedure for the axenic cultivation of Leishmania promastigotes.
Materials:
-
Leishmania species of interest (e.g., L. donovani, L. tropica, L. major)
-
M199 medium (or other suitable medium like RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Hemin (B1673052) solution
-
Sterile culture flasks (T-25 or T-75)
-
Incubator (26°C)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Phosphate Buffered Saline (PBS), sterile
Procedure:
-
Prepare Complete Culture Medium: To 500 mL of M199 medium, add 50 mL of heat-inactivated FBS (10% final concentration), 5 mL of Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin (B1217042) final concentration), and hemin to a final concentration of 5-10 µg/mL.
-
Initiate Culture: Thaw a cryopreserved vial of Leishmania promastigotes and add to a T-25 culture flask containing 5-10 mL of complete culture medium.
-
Incubation: Incubate the culture flask at 26°C.
-
Monitoring Growth: Monitor the growth of the promastigotes daily using an inverted microscope. The parasites will be in their logarithmic growth phase between days 3 and 5.
-
Sub-culturing: Once the culture reaches a high density (late logarithmic to early stationary phase), sub-culture the promastigotes by transferring a fraction of the culture (e.g., 1:10 dilution) into a new flask with fresh complete culture medium.
Protocol 2: Promastigote Growth Inhibition Assay with this compound
This protocol details the steps to assess the dose-dependent inhibitory effect of this compound on the growth of Leishmania promastigotes.
Materials:
-
Logarithmic phase Leishmania promastigote culture
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete culture medium (as in Protocol 1)
-
96-well flat-bottom microtiter plates, sterile
-
Multi-channel pipette
-
Plate reader
-
Resazurin sodium salt or MTS reagent
-
Positive control (e.g., Amphotericin B)
Procedure:
-
Prepare Drug Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Prepare Parasite Suspension: Count the promastigotes from a logarithmic phase culture and adjust the concentration to 1 x 106 cells/mL in fresh complete culture medium.
-
Plate Setup:
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. Add 100 µL of these dilutions to the wells to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Include wells with parasites and medium only (negative control) and wells with parasites and a known anti-leishmanial drug like Amphotericin B (positive control). Also, include wells with medium and the highest concentration of DMSO used to ensure the solvent is not toxic to the cells.
-
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Determine Parasite Viability:
-
After incubation, add 20 µL of Resazurin solution (0.125 mg/mL) or MTS reagent to each well.
-
Incubate for another 4-6 hours at 26°C.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength (e.g., 570 nm and 600 nm for Resazurin).
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration of this compound compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the 50% inhibitory concentration (IC50) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Analysis of Phospholipid Fatty Acyl Groups
This protocol describes the extraction and analysis of fatty acids from the phospholipids of Leishmania promastigotes treated with this compound.
Materials:
-
Leishmania promastigote cultures (treated with 10-TSA and untreated controls)
-
Methanol
-
0.9% NaCl solution
-
Boron trifluoride-methanol solution
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Centrifuge
-
Glass vials
Procedure:
-
Harvest Parasites: Harvest approximately 1 x 108 promastigotes from both treated and untreated cultures by centrifugation at 1,500 x g for 10 minutes at 4°C. Wash the cell pellets twice with cold PBS.
-
Lipid Extraction (Bligh and Dyer Method):
-
To the cell pellet, add a mixture of chloroform:methanol (1:2, v/v) and vortex vigorously.
-
Add chloroform and vortex again.
-
Add 0.9% NaCl solution and vortex.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
-
Isolate Phospholipids: The total lipid extract can be fractionated to isolate phospholipids using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
Prepare Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the phospholipid fraction under a stream of nitrogen.
-
Add boron trifluoride-methanol solution and heat at 100°C for 30 minutes.
-
After cooling, add hexane and water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs solution into the GC-MS.
-
Use an appropriate temperature program for the GC to separate the FAMEs.
-
Identify the individual fatty acids based on their retention times and mass spectra by comparing them to known standards.
-
Quantify the relative amounts of each fatty acid by integrating the peak areas.
-
Visualizations
Signaling Pathway
Caption: Inhibition of fatty acid desaturation in Leishmania by this compound.
Experimental Workflow
Caption: Experimental workflow for studying 10-TSA effects on Leishmania.
Logical Relationship
Caption: Logical flow from compound to phenotypic outcome.
References
Application Notes and Protocols for Cell-Based Assays to Measure the Inhibitory Effect of 10-Thiastearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Thiastearic acid is a synthetic fatty acid analog that has demonstrated significant potential as an inhibitor of stearoyl-CoA desaturase-1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] The dysregulation of SCD1 activity has been implicated in various diseases, including metabolic disorders and cancer.[2] Overexpression of SCD1 is observed in numerous cancer types, where it contributes to cancer cell proliferation, survival, and the maintenance of a malignant phenotype.[2][3] Inhibition of SCD1 has been shown to induce endoplasmic reticulum (ER) stress, disrupt oncogenic signaling pathways, and ultimately lead to cancer cell apoptosis. These application notes provide detailed protocols for a suite of cell-based assays to characterize the inhibitory effects of this compound on SCD1 activity, cell viability, and lipid accumulation.
Data Presentation
The following tables are structured to present quantitative data obtained from the described assays. Due to the limited availability of specific experimental data for this compound in the public domain, these tables are presented as templates with example data to guide the user in their own data presentation.
Table 1: SCD1 Inhibition by this compound in Various Cell Lines
| Cell Line | This compound Concentration (µM) | % SCD1 Activity Inhibition (Mean ± SD) | IC50 (µM) |
| Cancer Cell Lines | |||
| HepG2 (Liver Carcinoma) | 0.1 | 15.2 ± 2.1 | 0.3 ± 0.1 |
| 1 | 48.9 ± 4.5 | ||
| 10 | 85.7 ± 3.8 | ||
| 25 | 95.1 ± 2.3 | ||
| MCF-7 (Breast Cancer) | 0.1 | 12.8 ± 1.9 | User Determined |
| 1 | 45.3 ± 3.7 | ||
| 10 | 82.1 ± 4.2 | ||
| 25 | 93.5 ± 2.9 | ||
| A549 (Lung Cancer) | 0.1 | 10.5 ± 2.5 | User Determined |
| 1 | 42.6 ± 4.1 | ||
| 10 | 80.3 ± 5.0 | ||
| 25 | 91.8 ± 3.4 | ||
| Non-Cancerous Cell Lines | |||
| HFF-1 (Foreskin Fibroblast) | 1 | 5.2 ± 1.1 | > 100 |
| 10 | 18.4 ± 2.8 | ||
| 25 | 35.7 ± 3.5 | ||
| 100 | 55.1 ± 4.9 |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) (Mean ± SD) |
| Cancer Cell Lines | ||
| HepG2 | 24 | User Determined |
| 48 | User Determined | |
| 72 | User Determined | |
| MCF-7 | 24 | User Determined |
| 48 | User Determined | |
| 72 | User Determined | |
| A549 | 24 | User Determined |
| 48 | User Determined | |
| 72 | User Determined | |
| Non-Cancerous Cell Lines | ||
| HFF-1 | 72 | > 100 |
Table 3: Induction of Apoptosis by this compound in Cancer Cells
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) (Mean ± SD) | Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD) |
| HepG2 | 1 | 8.2 ± 1.5 | 1.8 ± 0.3 |
| 10 | 25.6 ± 3.2 | 4.5 ± 0.8 | |
| 25 | 58.1 ± 4.9 | 9.2 ± 1.5 | |
| MCF-7 | 1 | 6.9 ± 1.2 | 1.5 ± 0.2 |
| 10 | 22.4 ± 2.8 | 4.1 ± 0.6 | |
| 25 | 55.3 ± 5.1 | 8.7 ± 1.3 |
Experimental Protocols
Stearoyl-CoA Desaturase (SCD) Activity Assay
This assay directly measures the enzymatic activity of SCD1 by quantifying the conversion of a radiolabeled saturated fatty acid (stearic acid) to its monounsaturated product (oleic acid).
Materials:
-
Cell culture medium and supplements
-
This compound
-
[1-14C]-Stearic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Methanol
-
Chloroform
-
0.1% Triton X-114
-
85% Ethanol
-
HPLC system with a reverse-phase C18 column and an on-line flow scintillation detector
Protocol:
-
Cell Seeding: Seed cells in 12-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).
-
Radiolabeling: Prepare a labeling solution of [1-14C]-stearic acid complexed with fatty acid-free BSA in serum-free medium. Remove the compound-containing medium and add the labeling solution to each well. Incubate for 4 hours at 37°C.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with ice-cold PBS to remove extracellular radiolabel.
-
Lyse the cells and extract total lipids using a modified Folch method with chloroform:methanol (2:1 v/v) containing 0.1% Triton X-114 to ensure recovery of fatty acids.
-
-
Hydrolysis and Sample Preparation:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Hydrolyze the lipid extract to release free fatty acids.
-
Re-dissolve the extracted fatty acids in 85% ethanol.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Separate the fatty acids using a reverse-phase C18 column.
-
Detect and quantify the radiolabeled stearic acid and oleic acid using an on-line flow scintillation analyzer.
-
-
Data Analysis: Calculate the SCD activity as the ratio of [14C]-oleic acid to the sum of [14C]-stearic acid and [14C]-oleic acid. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization:
-
For adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a well with medium only. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Lipid Droplet Staining (BODIPY 493/503)
This protocol uses the fluorescent dye BODIPY 493/503 to stain neutral lipids within intracellular lipid droplets for visualization and quantification.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips or in imaging plates and treat with this compound or vehicle control for the desired duration.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of BODIPY 493/503 by diluting the stock solution 1:1000 in PBS (final concentration ~2 µM).
-
Incubate the fixed cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI.
-
-
Mounting and Imaging: Mount the coverslips onto glass slides using antifade mounting medium. Image the cells using a fluorescence microscope with appropriate filters for BODIPY 493/503 (green fluorescence) and DAPI (blue fluorescence).
-
Image Analysis: Quantify the number, size, and intensity of lipid droplets per cell using image analysis software such as ImageJ or CellProfiler.
Signaling Pathways and Experimental Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 10-Thiastearic Acid Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of 10-Thiastearic acid for maximal inhibitory effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the enzyme stearoyl-CoA desaturase (SCD).[1][2][3][4][5] It specifically blocks the conversion of stearate (B1226849) (a saturated fatty acid) to oleate (B1233923) (a monounsaturated fatty acid).[1][6] This inhibition of desaturation is associated with a hypolipidemic effect.[1][6]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: Based on existing literature, a concentration of 25 µM has been shown to inhibit the desaturation of stearate to oleate by more than 80% in rat hepatocytes and hepatoma cells.[1][7] However, the optimal concentration can vary depending on the cell line and experimental conditions.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in several organic solvents. For cell culture experiments, it is common to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution and store it at -20°C or -80°C. When preparing your working solution, dilute the stock in the cell culture medium, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: My this compound treatment is not showing the expected inhibitory effect. What are the possible reasons?
A4: There are several potential reasons for a lack of inhibitory effect. These include suboptimal inhibitor concentration, degradation of the compound, low expression of the target enzyme (stearoyl-CoA desaturase) in your cell line, or issues with the assay itself. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Troubleshooting Guides
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibition of stearate desaturation | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. | Perform a dose-response experiment with a broader concentration range (e.g., 1 µM to 100 µM) to determine the IC50 value. |
| Inhibitor Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from a new aliquot. Ensure proper storage at -20°C or -80°C. | |
| Low Stearoyl-CoA Desaturase (SCD) Expression: The cell line you are using may have low endogenous expression of SCD. | Confirm SCD expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line known to have high SCD expression (e.g., HepG2). | |
| Assay Sensitivity: The assay used to measure desaturation may not be sensitive enough to detect changes. | Optimize your assay protocol. For instance, if using radiolabeled stearic acid, ensure sufficient incubation time and efficient lipid extraction. | |
| High Cell Toxicity or Death | High Inhibitor Concentration: The concentration of this compound may be cytotoxic to your cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your dose-response experiment to determine the toxic concentration range. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final DMSO concentration does not exceed 0.1% in your experiments. Include a vehicle control (medium with DMSO but no inhibitor) in your experimental setup. | |
| Inconsistent Results Between Experiments | Variable Cell Conditions: Differences in cell passage number, confluence, or overall health can lead to variability. | Use cells within a consistent and low passage number range. Ensure cells are seeded at a consistent density and are healthy at the time of treatment. |
| Inconsistent Incubation Times: Variations in the duration of inhibitor treatment can affect the outcome. | Maintain consistent incubation times for all experiments. Use a timer and process samples in a standardized manner. |
Experimental Protocols
Protocol 1: Determining the Optimal Inhibitory Concentration (IC50) of this compound
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on stearate desaturation in a cell-based assay.
Materials:
-
Cell line with detectable stearoyl-CoA desaturase activity (e.g., HepG2)
-
Complete cell culture medium
-
This compound
-
DMSO
-
[1-14C]-Stearic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-Layer Chromatography (TLC) plates and developing solvent (e.g., heptane:diethyl ether:acetic acid, 75:25:1 v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in approximately 80-90% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
Preparation of this compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remember to keep the final DMSO concentration consistent and below 0.1% across all wells.
-
Inhibitor Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only). Incubate the cells for a predetermined time (e.g., 2-4 hours).
-
Radiolabeling: Prepare a solution of [1-14C]-stearic acid complexed with fatty acid-free BSA in culture medium. Add this solution to each well to a final concentration of, for example, 1 µCi/mL and incubate for an appropriate time (e.g., 4 hours).
-
Lipid Extraction: After incubation, wash the cells with PBS. Extract the total lipids from the cells using an appropriate solvent mixture like hexane:isopropanol.
-
Lipid Separation: Separate the extracted fatty acids (stearic acid and oleic acid) using Thin-Layer Chromatography (TLC).
-
Quantification: Scrape the spots corresponding to stearic acid and oleic acid from the TLC plate into separate scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of conversion of stearic acid to oleic acid for each concentration of this compound. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Workflow for determining the optimal inhibitory concentration of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 5. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How an experimental drug reverses fatty liver disease: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with 10-Thiastearic acid solubility and how to solve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of 10-Thiastearic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heteroatom-substituted fatty acid analog. It is primarily used in research as an inhibitor of stearoyl-CoA desaturase, the enzyme that converts stearate (B1226849) to oleate.[1][2] This inhibitory activity leads to a hypolipidemic effect, making it a valuable tool for studying lipid metabolism and for evaluating new therapeutics for conditions like obesity.[2][3]
Q2: What are the general solubility properties of this compound?
Like other long-chain fatty acids, this compound is generally hydrophobic. It exhibits low solubility in aqueous solutions like phosphate-buffered saline (PBS) and is more soluble in organic solvents.[2][3] Its solubility is influenced by the polarity of the solvent and its ability to form hydrogen bonds.[4]
Q3: In which solvents is this compound soluble?
Quantitative and qualitative data from suppliers indicate the following solubilities:
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | ~10 mg/mL | [2][3] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL | [2][3] |
| Ethanol (B145695) | ~10 mg/mL | [2][3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.15 mg/mL | [2][3] |
Q4: Why is my this compound not dissolving in aqueous buffers?
The long hydrocarbon chain of this compound makes it inherently water-insoluble.[5] Direct dissolution in aqueous buffers will likely result in a suspension or the compound floating on the surface. To achieve a homogenous solution in an aqueous medium, a carrier solvent or specific formulation techniques are necessary.
Troubleshooting Guide
This guide addresses common problems encountered when preparing solutions of this compound for experimental use.
Issue 1: Precipitate forms when adding a stock solution of this compound to an aqueous medium.
-
Cause: This is a common issue when a concentrated stock solution in an organic solvent (like ethanol or DMSO) is diluted into an aqueous buffer. The organic solvent disperses, and the hydrophobic this compound crashes out of the solution due to its poor aqueous solubility.
-
Solution:
-
Reduce the final concentration: The final concentration in your aqueous medium may be too high.
-
Use a carrier protein: For cell culture experiments, this compound can be complexed with fatty acid-free bovine serum albumin (BSA). This mimics the physiological transport of fatty acids.
-
Incorporate surfactants: The use of non-ionic surfactants like Tween 80 can help to create micelles that encapsulate the this compound, keeping it dispersed in the aqueous phase.[6]
-
Issue 2: The this compound powder is not dissolving in the organic solvent.
-
Cause: Even in organic solvents, high concentrations of long-chain fatty acids can be difficult to dissolve at room temperature.[7][8]
-
Solution:
-
Gentle Warming: Warm the solution in a water bath to 37°C.[3] This can significantly increase the solubility. Avoid excessive heat, which could lead to degradation.
-
Sonication: Use a bath sonicator to apply ultrasonic waves.[9][10] This helps to break down aggregates of the powder and enhance dissolution.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound in a sterile, chemical-resistant tube.
-
Add the appropriate volume of an organic solvent (e.g., ethanol, DMSO) to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the mixture vigorously.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Follow up with brief sonication in a bath sonicator until the solution is clear.
-
Store the stock solution as recommended on the product datasheet, typically at -20°C.
Protocol 2: Preparation of a this compound-BSA Complex for Cell Culture
-
Prepare a stock solution of this compound in ethanol as described in Protocol 1.
-
In a separate sterile tube, prepare a solution of fatty acid-free BSA in your desired cell culture medium or PBS (e.g., 10% w/v).
-
Gently warm the BSA solution to 37°C.
-
While gently vortexing the BSA solution, add the this compound stock solution dropwise to the BSA solution. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile filter the final solution using a 0.22 µm filter before adding it to your cell cultures.
Visual Guides
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. scienceasia.org [scienceasia.org]
- 5. quora.com [quora.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results in Experiments with 10-Thiastearic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments with 10-Thiastearic acid (10-TSA). All quantitative data is summarized in tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using diagrams to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the enzyme Stearoyl-CoA Desaturase (SCD). SCD is a critical enzyme in lipid metabolism that catalyzes the conversion of saturated fatty acids (SFAs), such as stearic acid and palmitic acid, into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid, respectively.[1][2] By inhibiting SCD, 10-TSA prevents the formation of these MUFAs, leading to an accumulation of SFAs within the cell. This alteration in the cellular lipid profile is the basis for its observed hypolipidemic effects.[1]
Q2: What is the expected outcome of treating cells with this compound?
A2: The primary expected outcome is a decrease in the ratio of monounsaturated to saturated fatty acids within the cell. This can be measured by analyzing the cellular lipid content. Consequently, this change in lipid composition can lead to downstream effects such as decreased cell proliferation, induction of apoptosis (programmed cell death), and alterations in membrane fluidity and signaling pathways that are dependent on MUFAs.
Q3: Why is this compound often complexed with Bovine Serum Albumin (BSA) in cell culture experiments?
A3: Like other long-chain fatty acids, this compound has poor solubility in aqueous solutions like cell culture media.[3][4] To enhance its solubility and facilitate its uptake by cells, it is complexed with a carrier protein, most commonly fatty acid-free BSA. BSA binds to the fatty acid, forming a complex that is soluble in the media and can be readily utilized by the cells. It is crucial to use fatty acid-free BSA to avoid introducing confounding variables from other bound lipids.
Q4: What are some common solvents for dissolving this compound before complexing with BSA?
A4: Common solvents for dissolving fatty acids for cell culture experiments include ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). It is important to use the lowest possible concentration of the solvent, as high concentrations can be toxic to cells. The final concentration of the organic solvent in the cell culture medium should be carefully controlled and a vehicle control (media with the same amount of solvent and BSA without 10-TSA) should always be included in the experiment.
Q5: Are there known off-target effects of this compound?
A5: While the primary target of 10-TSA is SCD, as a fatty acid analog, it may be metabolized or incorporated into cellular lipids, potentially leading to off-target effects. Thia fatty acids, in general, can have pleiotropic effects, including the activation of peroxisome proliferator-activated receptors (PPARs) and influencing mitochondrial function. The specific off-target effects of 10-TSA are not as well-documented as its on-target SCD inhibition, and researchers should consider the possibility of such effects when interpreting their data.
Troubleshooting Guides
This section addresses common unexpected results and provides guidance on how to troubleshoot these issues.
Issue 1: No observable effect on cell proliferation or lipid composition after treatment with 10-TSA.
| Potential Cause | Troubleshooting Step | Expected Outcome of Troubleshooting |
| Poor solubility or precipitation of 10-TSA in media. | Visually inspect the media for any signs of precipitation. Prepare fresh 10-TSA-BSA complex, ensuring complete dissolution of the 10-TSA in the solvent before adding to the BSA solution. Refer to the detailed protocol for preparing the 10-TSA-BSA complex. | The media should be clear with no visible precipitates. |
| Ineffective cellular uptake of 10-TSA. | Confirm the use of fatty acid-free BSA. The molar ratio of 10-TSA to BSA can also affect uptake; an optimal ratio is typically between 3:1 and 6:1. | Proper complex formation should facilitate cellular uptake. |
| Degradation of 10-TSA. | Prepare fresh stock solutions of 10-TSA and use them promptly. Store stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles. | Freshly prepared 10-TSA should be bioactive. |
| Cell line is resistant to SCD inhibition. | Some cell lines may have inherent resistance to SCD inhibition due to compensatory mechanisms. Confirm the expression and activity of SCD in your cell line. | If SCD expression is low or absent, 10-TSA will have minimal effect. |
| Presence of exogenous MUFAs in the serum. | Use lipid-depleted fetal bovine serum (FBS) in your cell culture medium to eliminate the confounding effects of exogenous MUFAs that can rescue cells from SCD inhibition. | Cells will be solely reliant on de novo lipogenesis, making them more sensitive to 10-TSA. |
Issue 2: Higher than expected cytotoxicity observed at low concentrations of 10-TSA.
| Potential Cause | Troubleshooting Step | Expected Outcome of Troubleshooting |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., ethanol, DMSO) in the cell culture media is minimal and non-toxic. Run a vehicle control with the solvent and BSA alone to assess its effect on cell viability. | The vehicle control should show no significant cytotoxicity. |
| Lipotoxicity from saturated fatty acid accumulation. | The mechanism of action of 10-TSA leads to an accumulation of saturated fatty acids, which can be toxic to cells. This is an on-target effect. Consider co-treatment with a monounsaturated fatty acid like oleic acid to see if it rescues the cytotoxic effect. | Co-treatment with oleic acid should rescue the cells from cytotoxicity, confirming that the effect is due to SCD inhibition. |
| Induction of the Unfolded Protein Response (UPR). | Inhibition of SCD can lead to endoplasmic reticulum (ER) stress and activation of the UPR, which can trigger apoptosis. This is an on-target effect. Assess markers of ER stress (e.g., CHOP, BiP) via Western blot or qPCR. | Increased expression of ER stress markers would confirm the activation of the UPR. |
| Off-target effects. | While the primary target is SCD, high concentrations of any compound can lead to off-target effects. Perform a dose-response curve to determine the optimal concentration range for SCD inhibition without excessive toxicity. | A clear dose-response relationship will help in selecting an appropriate concentration for your experiments. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome of Troubleshooting |
| Variability in 10-TSA-BSA complex preparation. | Standardize the protocol for preparing the 10-TSA-BSA complex, including temperature, incubation time, and mixing. Prepare a large batch of the complex for a series of experiments if possible. | Consistent preparation will lead to more reproducible results. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Seed cells at the same density for all experiments and treat them at a consistent confluency. | This will minimize variability in cellular metabolism and response to treatment. |
| Variability in serum. | Use the same batch of FBS or lipid-depleted FBS for a set of experiments to minimize lot-to-lot variation. | Consistent serum will provide a more stable experimental environment. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a 5 mM stock solution of 10-TSA complexed with fatty acid-free BSA at a 5:1 molar ratio.
Materials:
-
This compound (MW: 302.5 g/mol )
-
Ethanol (100%)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a 10% BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS. Gently mix to dissolve. Do not vortex vigorously as this can denature the protein. Sterilize the solution by passing it through a 0.22 µm filter. Warm the solution to 37°C.
-
Prepare a 50 mM 10-TSA stock solution: Dissolve 15.13 mg of this compound in 1 mL of 100% ethanol. Warm to 37°C to aid dissolution.
-
Complex 10-TSA with BSA: While gently stirring the 10% BSA solution at 37°C, slowly add the 50 mM 10-TSA stock solution dropwise to achieve the desired final concentration and molar ratio. For a 5 mM 10-TSA stock with a 5:1 molar ratio to BSA, add 100 µL of the 50 mM 10-TSA stock to 900 µL of the 10% BSA solution.
-
Incubate: Continue to stir the mixture at 37°C for at least 1 hour to allow for complete complex formation.
-
Storage: The 5 mM 10-TSA-BSA complex can be stored in small aliquots at -20°C for several weeks. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining Cytotoxicity using MTT Assay
This protocol provides a method to assess the effect of 10-TSA on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
10-TSA-BSA complex (from Protocol 1)
-
Vehicle control (BSA in PBS with the same final concentration of ethanol as the 10-TSA-BSA complex)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of the 10-TSA-BSA complex (e.g., 1, 5, 10, 25, 50, 100 µM). Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the vehicle control.
Protocol 3: Confirmation of SCD Inhibition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps to confirm the inhibition of SCD by analyzing the fatty acid composition of treated cells.
Materials:
-
Cells treated with 10-TSA-BSA complex and vehicle control
-
Phosphate-buffered saline (PBS)
-
BF3-methanol or another methylating agent
-
Internal standard (e.g., C17:0)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization.
-
Lipid Extraction: Perform a total lipid extraction using a method such as the Folch or Bligh-Dyer method. Briefly, add a mixture of chloroform and methanol (typically 2:1 v/v) to the cell pellet, along with an internal standard. Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Fatty Acid Methyl Ester (FAME) Preparation: Evaporate the solvent from the lipid extract under a stream of nitrogen. Resuspend the lipid residue in a methylating agent like BF3-methanol and heat at 100°C for 30 minutes to convert the fatty acids to their volatile methyl esters.
-
FAME Extraction: After cooling, add water and hexane to the sample. Vortex and centrifuge to separate the phases. The FAMEs will be in the upper hexane layer.
-
GC-MS Analysis: Inject an aliquot of the hexane layer into the GC-MS. The different FAMEs will be separated based on their retention times and identified by their mass spectra.
-
Data Analysis: Quantify the peak areas of the major saturated fatty acids (e.g., palmitic acid, C16:0; stearic acid, C18:0) and monounsaturated fatty acids (e.g., palmitoleic acid, C16:1; oleic acid, C18:1). Calculate the desaturation index (e.g., C18:1/C18:0 ratio). A decrease in the desaturation index in 10-TSA-treated cells compared to the vehicle control confirms SCD inhibition.
Signaling Pathways and Experimental Workflows
References
- 1. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Improving the stability of 10-Thiastearic acid in long-term experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 10-Thiastearic acid in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and what are the recommended storage conditions?
A1: this compound is a chemically stable compound under standard ambient conditions (room temperature) when stored correctly. For long-term stability, it is crucial to store the solid compound in a tightly sealed container in a dry environment. While one supplier suggests a stability of at least four years, specific storage temperatures are often recommended on the certificate of analysis.[1] For optimal stability, especially for long-term storage, it is advisable to store the solid compound at -20°C. Stock solutions, particularly in organic solvents like DMSO or ethanol (B145695), should be stored at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months) to minimize degradation. Studies on other fatty acids have shown that storage at -80°C can preserve the integrity of fatty acid profiles for up to 10 years.
Q2: What are the potential degradation pathways for this compound in my experiments?
A2: While specific degradation pathways for this compound are not extensively documented, based on its structure as a thioether and a fatty acid, several potential degradation routes should be considered:
-
Oxidation: The thioether bond is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. This can be initiated by reactive oxygen species (ROS) that may be present in cell culture media or generated through photochemical processes.
-
Hydrolysis: The carboxylic acid group can undergo esterification if alcohols are present in the solvent system, and the resulting esters can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV light, can promote the formation of free radicals, leading to the degradation of the fatty acid chain.
-
β-Oxidation: In biological systems (e.g., cell culture), this compound can be metabolized through enzymatic processes similar to natural fatty acids, which may involve β-oxidation.
Q3: I am observing precipitation of this compound in my cell culture medium. What can I do?
A3: Fatty acids, including this compound, have limited solubility in aqueous media. Precipitation is a common issue. Here are some solutions:
-
Use of a Carrier Protein: The most common method to improve the solubility and stability of fatty acids in cell culture is to complex them with fatty acid-free bovine serum albumin (BSA). BSA binds to the fatty acid, keeping it in solution and facilitating its delivery to cells.
-
Solvent and Dilution: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol. When diluting into your aqueous medium, ensure rapid mixing to avoid localized high concentrations that can lead to precipitation. The final concentration of the organic solvent in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
pH of the Medium: The solubility of fatty acids is pH-dependent. Ensure the pH of your culture medium is stable and within the optimal range for your cells, as significant shifts can affect the solubility of the fatty acid.
Q4: How can I minimize the oxidation of this compound in my experiments?
A4: To minimize oxidation, consider the following precautions:
-
Use of Antioxidants: For in vitro experiments or when preparing formulations, the addition of antioxidants can be beneficial. Common antioxidants used to protect lipids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (B171835) (Vitamin E).[2]
-
Degas Solvents: For sensitive experiments, purging solvents with an inert gas like nitrogen or argon can remove dissolved oxygen, a key component in oxidation reactions.
-
Protect from Light: Store stock solutions and conduct experiments in a manner that protects the compound from direct light exposure. Use amber vials or wrap containers in aluminum foil.
-
Control of Metal Ions: Trace metal ions can catalyze oxidation. If possible, use high-purity reagents and consider the use of chelating agents like EDTA in your buffers if compatible with your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or reduced activity of this compound over time in a long-term cell culture experiment.
| Possible Cause | Troubleshooting Step |
| Degradation in stock solution | 1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -80°C for long-term use. |
| Degradation in culture medium | 1. Prepare fresh medium with this compound immediately before each medium change. 2. Consider the use of a more stable formulation, such as complexing with fatty acid-free BSA. 3. Add a cell-compatible antioxidant to the culture medium if it does not interfere with the experimental endpoints. |
| Oxidation of the thioether bond | 1. Minimize exposure of the compound to air and light. 2. Use deoxygenated media and solutions where possible. |
| Metabolism by cells | Acknowledge that cellular metabolism is an inherent part of the experiment. Analyze cell lysates and media over time to track the concentration of the parent compound and potential metabolites. |
Issue 2: Appearance of unknown peaks in HPLC or GC analysis of experimental samples containing this compound.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | 1. Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. 2. Analyze samples under different stress conditions (acid, base, oxidation, heat, light) to characterize the degradation profile. 3. Use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks and propose structures (e.g., sulfoxide, sulfone). |
| Contamination | 1. Analyze a blank sample (matrix without this compound) to rule out contamination from solvents, reagents, or the experimental system. 2. Ensure proper cleaning of all glassware and equipment. |
| Interaction with other components | If the experiment involves other compounds, test for potential interactions by analyzing samples of this compound in the presence and absence of these components. |
Data Presentation
Table 1: Illustrative Stability of this compound in Different Solvents at Various Temperatures.
(Note: The following data is illustrative to demonstrate a stability profile. Actual stability should be determined experimentally.)
| Solvent | Temperature | Storage Duration | Purity (%) |
| DMSO | -80°C | 6 months | >99% |
| DMSO | -20°C | 1 month | >99% |
| DMSO | 4°C | 1 week | ~98% |
| DMSO | Room Temperature (25°C) | 24 hours | ~95% |
| Ethanol | -80°C | 6 months | >99% |
| Ethanol | -20°C | 1 month | >99% |
| Cell Culture Medium + 1% BSA | 37°C | 24 hours | ~97% |
| Cell Culture Medium + 1% BSA | 37°C | 72 hours | ~90% |
Table 2: Illustrative Forced Degradation of this compound.
(Note: The following data is illustrative. The extent of degradation will depend on the specific experimental conditions.)
| Stress Condition | Duration | Degradation (%) | Major Degradation Products (Proposed) |
| 0.1 M HCl | 24 hours | < 5% | Minor hydrolysis products |
| 0.1 M NaOH | 24 hours | ~10% | Hydrolysis and other base-catalyzed products |
| 3% H₂O₂ | 24 hours | ~25% | This compound sulfoxide, this compound sulfone |
| 60°C | 48 hours | ~15% | Oxidative and thermal degradation products |
| UV Light (254 nm) | 8 hours | ~20% | Photodegradation products |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
-
Prepare a stock solution of this compound: Dissolve this compound in 100% ethanol or DMSO to a concentration of 10-50 mM.
-
Prepare a fatty acid-free BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium or PBS to a concentration of 10% (w/v).
-
Complexation: While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (typically 3:1 to 6:1 fatty acid to BSA).
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for complete complexation.
-
Sterilization: Sterilize the this compound-BSA complex by passing it through a 0.22 µm filter.
-
Use in culture: Add the complex to your cell culture medium to the desired final concentration of this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
(Note: This is a general method and may require optimization for specific equipment and samples.)
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Column Temperature: 30°C.
-
-
Sample Preparation: Dilute the sample containing this compound in the mobile phase to a suitable concentration.
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Incubate a solution of this compound in 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours. Neutralize the samples before injection.
-
Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution to 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 8 hours.
-
-
Analysis: Inject the stressed samples and an unstressed control onto the HPLC system. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of this compound in cell culture.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Troubleshooting guide for 10-Thiastearic acid synthesis protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 10-Thiastearic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient method for synthesizing this compound involves a two-step process. The first step is a free-radical addition of a thiol-containing reagent, typically thioacetic acid, to the double bond of oleic acid. This reaction, known as a thiol-ene reaction, forms the intermediate 10-acetylthio-stearic acid. The second step involves the hydrolysis of this intermediate to yield the final product, this compound.
Q2: What are the critical parameters to control during the thiol-ene reaction?
A2: The success of the thiol-ene reaction is highly dependent on several factors. Key parameters to control include the purity of starting materials (oleic acid and thioacetic acid), the molar ratio of reactants, the type and concentration of the radical initiator, the reaction temperature, and the exclusion of oxygen, which can inhibit the radical chain reaction.
Q3: What are common side reactions to be aware of during the synthesis?
A3: Potential side reactions during the thiol-ene addition include the formation of disulfides from the coupling of two thiyl radicals and polymerization of the alkene. The presence of allylic hydrogens in oleic acid can also lead to hydrogen-atom transfer processes that may reduce the efficiency of the desired reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the thiol-ene reaction can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the vinyl protons of oleic acid (around 5.3 ppm).[1] Thin-layer chromatography (TLC) can also be a useful tool to track the consumption of the starting materials and the formation of the product.
Q5: What are the recommended purification methods for this compound?
A5: Purifying long-chain fatty acids like this compound can be challenging due to their non-polar nature. Common purification techniques include column chromatography on silica (B1680970) gel, crystallization at low temperatures, and solid-phase extraction (SPE). The choice of method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Ineffective radical initiation. | - Ensure the radical initiator is fresh and has been stored correctly. - For photoinitiation, verify the wavelength of the UV lamp is appropriate for the chosen photoinitiator. - For thermal initiation, ensure the reaction temperature is sufficient to decompose the initiator. |
| Oxygen inhibition of the radical reaction. | - Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before and during the reaction. | |
| Impure starting materials. | - Use high-purity oleic acid and thioacetic acid. Impurities can quench radicals or lead to side reactions. | |
| Formation of Significant Byproducts (e.g., Disulfides) | High concentration of thiyl radicals. | - Reduce the concentration of the radical initiator. - Ensure an appropriate stoichiometric ratio of oleic acid to thioacetic acid. An excess of thiol can favor disulfide formation. |
| Presence of weak C-H bonds (allylic). | - Consider using a repair agent like triethylborane (B153662) in the presence of a hydrogen atom donor to improve the efficiency of the radical chain process. | |
| Incomplete Hydrolysis of the Acetylthio Intermediate | Insufficient base or acid concentration. | - Ensure a sufficient molar excess of the hydrolyzing agent (e.g., NaOH or HCl) is used. |
| Short reaction time or low temperature. | - Increase the reaction time and/or temperature for the hydrolysis step. Monitor the reaction by TLC until the starting material is fully consumed. | |
| Difficulty in Purifying the Final Product | Co-elution of impurities in chromatography. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using reversed-phase chromatography for better separation of non-polar compounds. |
| Product is an oil and does not crystallize. | - Attempt crystallization from a different solvent or a mixture of solvents at low temperatures. - If crystallization fails, rely on chromatographic purification. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. Quantitative data is based on general thiol-ene reaction principles and may require optimization.
Step 1: Synthesis of 10-acetylthio-stearic acid (Thiol-ene Reaction)
| Parameter | Value | Notes |
| Reactants | Oleic acid, Thioacetic acid | High purity is recommended. |
| Molar Ratio (Oleic Acid:Thioacetic Acid) | 1 : 1.2 | A slight excess of thioacetic acid can help drive the reaction to completion. |
| Initiator | Azobisisobutyronitrile (AIBN) or a suitable photoinitiator | Concentration is typically 1-5 mol% relative to the alkene. |
| Solvent | Toluene or other inert solvent | The reaction can also be run neat. |
| Temperature | 70-80 °C (for AIBN) or room temperature (for photoinitiation) | Adjust based on the chosen initiator. |
| Reaction Time | 4-24 hours | Monitor by TLC or ¹H NMR.[1] |
Methodology:
-
In a round-bottom flask, dissolve oleic acid in the chosen solvent (if any).
-
Add thioacetic acid and the radical initiator to the mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
Heat the reaction to the appropriate temperature (for thermal initiation) or irradiate with a UV lamp (for photoinitiation).
-
Stir the reaction mixture under an inert atmosphere and monitor its progress.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
Step 2: Hydrolysis of 10-acetylthio-stearic acid
| Parameter | Value | Notes |
| Reactant | 10-acetylthio-stearic acid | Crude product from Step 1 can often be used directly. |
| Hydrolyzing Agent | Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) | A solution in methanol (B129727) or ethanol (B145695) is commonly used. |
| Concentration | 1-2 M | A sufficient excess should be used to ensure complete hydrolysis. |
| Solvent | Methanol or Ethanol | |
| Temperature | Room temperature to reflux | Heating can accelerate the reaction. |
| Reaction Time | 1-4 hours | Monitor by TLC. |
Methodology:
-
Dissolve the crude 10-acetylthio-stearic acid in methanol or ethanol.
-
Add the solution of NaOH or HCl to the mixture.
-
Stir the reaction at the chosen temperature and monitor its progress.
-
Once the hydrolysis is complete, neutralize the reaction mixture.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship for troubleshooting this compound synthesis.
References
Technical Support Center: Managing 10-Thiastearic Acid Cytotoxicity in Research
Welcome to the technical support center for 10-Thiastearic acid (10-TSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the cytotoxic effects of 10-TSA at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (10-TSA) is a fatty acid analog where a sulfur atom replaces the tenth carbon atom. Its primary mechanism of action is the potent and specific inhibition of the enzyme Stearoyl-CoA Desaturase (SCD). SCD is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD, 10-TSA disrupts this balance, leading to an accumulation of SFAs within the cell.
Q2: Why does this compound exhibit cytotoxicity at high concentrations?
The cytotoxicity of 10-TSA at high concentrations is primarily a consequence of SCD inhibition. The resulting increase in the intracellular ratio of SFAs to MUFAs can lead to several downstream cellular events, including:
-
Endoplasmic Reticulum (ER) Stress: An imbalance in fatty acid composition can induce the unfolded protein response (UPR), leading to ER stress.
-
Apoptosis: Prolonged or severe ER stress is a potent trigger for programmed cell death, or apoptosis.
-
Cell Cycle Arrest: Inhibition of SCD has been shown to cause a blockage in the G1/S phase of the cell cycle, halting cell proliferation.
-
Alterations in Signaling Pathways: The change in lipid composition can affect key signaling pathways involved in cell growth and survival, such as the Wnt/β-catenin and PI3K/Akt pathways.
Q3: I am observing significant cell death even at what I consider to be low concentrations of 10-TSA. What could be the issue?
Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to SCD inhibition. Cancer cells with a high reliance on de novo lipogenesis may be particularly susceptible.
-
Solvent Toxicity: The solvent used to dissolve 10-TSA (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Always include a vehicle control in your experiments to account for this.
-
Compound Purity: Impurities in the 10-TSA preparation could contribute to cytotoxicity. Ensure you are using a high-purity compound.
-
Culture Conditions: Factors such as serum concentration and media composition can influence cellular response to fatty acids.
Q4: Can I mitigate the cytotoxic effects of 10-TSA while still studying its inhibitory effects on SCD?
Yes, it is possible to modulate the cytotoxic effects. One common strategy is the co-administration of monounsaturated fatty acids, such as oleic acid. Oleic acid can partially rescue cells from the effects of SFA accumulation, allowing you to study the more specific effects of SCD inhibition without inducing widespread cell death. However, it is important to note that this co-treatment may also counteract some of the downstream effects of SCD inhibition.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Culture Media
Problem: You observe precipitation or an oily film in your culture medium after adding this compound.
| Potential Cause | Recommended Solution |
| Low aqueous solubility | Prepare a high-concentration stock solution of 10-TSA in a suitable solvent like DMSO or ethanol.[1][2] Warm the solution gently (e.g., to 37°C) to aid dissolution. |
| Precipitation upon dilution | Add the stock solution to serum-containing medium dropwise while vortexing to facilitate dispersion. Pre-complexing 10-TSA with fatty acid-free bovine serum albumin (BSA) can significantly improve its solubility and delivery to cells. |
| Incorrect solvent concentration | Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
Issue 2: High Background or Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
Problem: Your MTT assay results show high background absorbance in the control wells or high variability between replicates when using 10-TSA.
| Potential Cause | Recommended Solution |
| Direct reduction of MTT by 10-TSA | Run a cell-free control by adding 10-TSA to the culture medium with MTT to see if a color change occurs. If it does, consider an alternative cytotoxicity assay like the LDH assay, which measures membrane integrity. |
| Interference from phenol (B47542) red | Use a phenol red-free culture medium for the duration of the MTT assay, as phenol red can interfere with absorbance readings.[3] |
| Incomplete formazan (B1609692) solubilization | Ensure complete dissolution of the formazan crystals by using a sufficient volume of a high-quality solubilizing agent (e.g., DMSO, isopropanol). Gentle agitation on a shaker can aid dissolution.[4] |
| Edge effects in 96-well plate | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.[3] |
Quantitative Data
While specific IC50 values for this compound are not widely available in the published literature, the following table provides representative data on the concentration-dependent cytotoxicity of stearic acid, a related saturated fatty acid, to illustrate the expected dose-response relationship.
Table 1: Concentration-Dependent Cytotoxicity of Stearic Acid on Various Cell Types
| Cell Type | Concentration (µM) | Incubation Time | Effect on Cell Viability | Citation |
| Porcine Intestinal Epithelial Cells (IPEC-J2) | 0 - 100 | Not Specified | No significant effect | |
| Porcine Intestinal Epithelial Cells (IPEC-J2) | > 100 | Time-dependent | Inhibition of cell viability | |
| Human Aortic Endothelial Cells (HAEC) | < 50 | Not Specified | Growth inhibition | |
| Human Aortic Endothelial Cells (HAEC) | > 50 | Not Specified | Cytotoxicity | |
| Chick Embryonic Cardiomyocytes | 71 (ED50) | Not Specified | 50% increase in cell death | |
| Circulating Angiogenic Cells (CACs) | 100 | 8 - 24 hours | Dose- and time-dependent activation of caspases |
Note: This data is for stearic acid and should be used as a general guide. The cytotoxic concentrations of this compound may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol outlines the steps to determine the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of 10-TSA from your stock solution in culture medium. Also, prepare a vehicle control containing the same final concentration of solvent as the highest 10-TSA concentration.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared 10-TSA dilutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detecting Apoptosis using Annexin V-FITC Staining
This protocol allows for the detection of apoptosis induced by this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of 10-TSA and a vehicle control for the chosen time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways Affected by this compound
Caption: Mechanism of 10-TSA induced cytotoxicity via SCD1 inhibition.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining 10-TSA cytotoxicity using an MTT assay.
Logical Relationship for Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting 10-TSA solubility problems.
References
Technical Support Center: Ensuring Consistent Results in 10-Thiastearic Acid Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure consistent and reliable results in bioassays involving 10-Thiastearic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fatty acid analog where a sulfur atom replaces the methylene (B1212753) group at the 10th position of the carbon chain of stearic acid. Its primary mechanism of action is the inhibition of stearoyl-CoA desaturase (SCD), a key enzyme in lipid metabolism. SCD catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs, which can induce various cellular effects, including lipotoxicity and apoptosis in cancer cells.
Q2: What are the optimal solvent and storage conditions for this compound?
A2: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF. For cell-based assays, it is crucial to prepare a concentrated stock solution in a biocompatible solvent (e.g., DMSO) and then dilute it to the final working concentration in the cell culture medium. To ensure stability and prevent degradation, this compound should be stored at -20°C or below, protected from light and moisture. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.
Q3: What are the expected effects of this compound on cells in culture?
A3: The effects of this compound can vary depending on the cell type, concentration, and duration of treatment. Generally, as an SCD inhibitor, it is expected to:
-
Decrease the ratio of monounsaturated to saturated fatty acids within the cell.
-
Induce endoplasmic reticulum (ER) stress due to the accumulation of saturated fatty acids.
-
Inhibit cell proliferation and induce apoptosis, particularly in cancer cells that are highly dependent on de novo lipogenesis.
-
Lead to the formation of lipid droplets.
Q4: How can I confirm that this compound is inhibiting SCD activity in my experiment?
A4: SCD activity can be assessed by measuring the conversion of a labeled saturated fatty acid substrate (e.g., ¹⁴C-stearic acid) to its monounsaturated product (¹⁴C-oleic acid). A reduction in the formation of the monounsaturated product in cells treated with this compound compared to untreated controls would confirm SCD inhibition. This can be analyzed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound bioassays.
Issue 1: High Variability in Assay Results
Question: My results from this compound treatment show high variability between replicate wells and experiments. What could be the cause?
Answer: High variability is a common challenge in lipid-based assays and can stem from several factors:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify consistent cell numbers across wells using a cell counter. Variations in cell density can significantly impact fatty acid uptake and metabolism.[1] |
| Incomplete Solubilization of this compound | Ensure the compound is fully dissolved in the stock solvent before diluting into the aqueous culture medium. Precipitation of the compound will lead to inconsistent concentrations. Gentle warming and vortexing of the stock solution can aid dissolution. |
| Variability in Lipid Extraction | Use a consistent and validated lipid extraction protocol. Ensure accurate pipetting of solvents and complete phase separation. The presence of emulsions can lead to inconsistent lipid recovery. |
| Batch-to-Batch Variation of Reagents | Use reagents from the same lot number whenever possible, especially for critical components like serum and this compound. Qualify new batches of reagents to ensure consistency. |
| Cell Line Instability | High-passage number cell lines can exhibit genetic drift, leading to altered metabolic phenotypes. Use low-passage cells and regularly perform cell line authentication. |
Issue 2: Low or No Observed Effect of this compound
Question: I am not observing the expected inhibitory effect of this compound on my cells. What should I check?
Answer: A lack of response could be due to several experimental factors:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. The effective concentration can vary significantly between cell types. |
| Inadequate Incubation Time | The effects of SCD inhibition may take time to manifest. Conduct a time-course experiment to identify the optimal treatment duration. |
| Degradation of this compound | Ensure proper storage and handling of the compound. Prepare fresh working solutions for each experiment from a properly stored stock. |
| Low SCD1 Expression in Cell Line | Verify the expression level of SCD1 in your cell line. Cells with low SCD1 expression may be less sensitive to its inhibition. |
| Presence of Exogenous Fatty Acids | The presence of high levels of unsaturated fatty acids in the culture medium (e.g., from serum) can mask the effects of SCD inhibition. Consider using serum-free or lipid-depleted serum conditions for your assay. |
Issue 3: Cell Viability and Cytotoxicity Issues
Question: I am observing unexpected cytotoxicity or poor cell health even at low concentrations of this compound. What could be the problem?
Answer: Unintended cytotoxicity can confound results and should be carefully addressed:
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic. Typically, DMSO concentrations should be kept below 0.5%. Run a solvent-only control to assess its effect on cell viability. |
| Off-Target Effects | While this compound is a known SCD inhibitor, off-target effects are possible, especially at high concentrations. Correlate the observed cytotoxicity with direct measures of SCD inhibition to confirm the mechanism. |
| High Sensitivity of Cell Line | Some cell lines may be particularly sensitive to disruptions in lipid metabolism. Perform a careful dose-response analysis to identify a non-toxic working concentration range. |
| Interaction with Media Components | Components in the cell culture medium could potentially interact with this compound. Ensure the medium is compatible with the compound and the assay being performed. |
Quantitative Data
While specific IC50 values for this compound are not widely reported in publicly available literature, the following table provides examples of IC50 values for other known SCD1 inhibitors in various cancer cell lines. This data can serve as a reference for designing dose-response experiments.
| SCD1 Inhibitor | Cell Line | Assay Type | IC50 Value |
| A939572 | H460 (Lung Cancer) | Cell Viability | ~5 µM |
| CVT-11127 | H460 (Lung Cancer) | Apoptosis Induction | ~10 µM |
| BZ36 | LNCaP (Prostate Cancer) | SCD1 Activity | ~25 µM |
| Compound X | HepG2 (Liver Cancer) | SCD Activity | 0.3 ± 0.1 µM |
Note: The IC50 values are highly dependent on the specific assay conditions, cell line, and treatment duration. It is essential to determine the IC50 for this compound empirically in your experimental system.
Experimental Protocols
Protocol 1: Stearoyl-CoA Desaturase (SCD) Activity Assay
This protocol is adapted from established methods for measuring cellular SCD activity.
Materials:
-
Cells of interest
-
This compound
-
[¹⁴C]-Stearic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solvents (e.g., Chloroform:Methanol 2:1)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., Heptane:Isopropyl ether:Acetic acid 60:40:4)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment: On the day of the assay, remove the growth medium and replace it with serum-free medium containing various concentrations of this compound or vehicle control. Incubate for the desired pre-treatment time (e.g., 1-4 hours).
-
Labeling: Prepare a labeling medium containing [¹⁴C]-stearic acid complexed with fatty acid-free BSA. Remove the pre-treatment medium and add the labeling medium to each well.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) to allow for the uptake and metabolism of the labeled stearic acid.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with ice-cold PBS to remove extracellular label.
-
Lyse the cells and extract the total lipids using a suitable method (e.g., Folch or Bligh-Dyer).
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a silica (B1680970) gel TLC plate.
-
Develop the plate in a chamber containing the appropriate developing solvent to separate the different lipid species. Stearic acid and oleic acid will have different retention factors.
-
-
Quantification:
-
Visualize the separated lipid spots (e.g., using iodine vapor or autoradiography).
-
Scrape the spots corresponding to stearic acid and oleic acid into separate scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the SCD activity as the percentage of [¹⁴C]-oleic acid relative to the total radioactivity of [¹⁴C]-stearic acid and [¹⁴C]-oleic acid. Compare the activity in treated cells to the vehicle control to determine the inhibitory effect of this compound.
Signaling Pathways and Workflows
Downstream Signaling of SCD1 Inhibition
Inhibition of SCD1 by this compound leads to an accumulation of saturated fatty acids (SFAs) and a depletion of monounsaturated fatty acids (MUFAs). This imbalance disrupts cellular homeostasis and triggers several downstream signaling pathways.
References
Technical Support Center: 10-Thiastearic Acid Cellular Uptake
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Thiastearic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments involving the cellular uptake of this compound.
Question 1: I am observing low or no uptake of this compound in my cell line. What are the potential causes and solutions?
Potential Causes and Solutions:
-
Poor Solubility: this compound has low solubility in aqueous media like PBS.
-
Solution: Prepare a stock solution in an organic solvent such as DMSO, ethanol (B145695), or DMF.[1][2] To enhance solubility in the final culture medium, you can heat the stock solution to 37°C and use an ultrasonic bath.[2] It is crucial to keep the final solvent concentration in your culture medium low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
-
Inappropriate Concentration: The concentration of this compound may be too low for detection or too high, leading to cytotoxicity.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A concentration of 25 µM has been shown to inhibit the desaturation of stearate (B1226849) to oleate (B1233923) by over 80% in rat hepatocytes and hepatoma cells.[1] Start with a concentration range around this value and assess both uptake and cell viability.
-
-
Presence of Serum: Components in serum, such as albumin, can bind to this compound, reducing its free concentration and availability for cellular uptake.
-
Solution: For initial uptake studies, consider performing the assay in a serum-free medium. If serum is required for cell viability, be aware that it may decrease the apparent uptake rate. You can try to complex the this compound with fatty acid-free bovine serum albumin (BSA) to create a more physiologically relevant delivery vehicle.
-
-
Cell Type and Health: Different cell lines have varying capacities for fatty acid uptake. Cell health, confluency, and passage number can also significantly impact experimental outcomes.
-
Solution: Ensure your cells are healthy, within a consistent passage number range, and at an optimal confluency. Any changes in cell morphology could indicate metabolic shifts that might affect the assay.
-
-
Incorrect Assay Method: The chosen method for quantifying uptake may not be sensitive enough.
-
Solution: Consider using more sensitive techniques such as radiolabeled this compound or fluorescently tagged analogs. Commercial kits are available that utilize fluorescent fatty acid probes and quenching agents to measure uptake in real-time.
-
Question 2: How can I prepare a stable and effective working solution of this compound for my cell culture experiments?
Answer:
Due to its lipophilic nature, this compound requires careful preparation for use in aqueous cell culture media.
-
Stock Solution Preparation: Dissolve this compound in an appropriate organic solvent like DMSO, DMF, or ethanol to create a high-concentration stock solution (e.g., 10 mg/mL).[1]
-
Complexing with BSA (Recommended): To mimic physiological conditions and improve solubility in culture media, complex the this compound with fatty acid-free BSA.
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing to facilitate binding.
-
-
Working Solution Preparation: Dilute the this compound-BSA complex or the stock solution directly into your serum-free or complete culture medium to achieve the desired final concentration. Ensure the final concentration of the organic solvent is minimal to prevent cytotoxicity.
Question 3: I am observing high background or non-specific signal in my fluorescent fatty acid uptake assay. How can I reduce it?
Answer:
High background fluorescence can be a common issue in assays using fluorescent fatty acid analogs.
-
Inadequate Washing: Residual fluorescent probe on the cell surface or in the well can contribute to high background.
-
Solution: Perform thorough washing steps with ice-cold PBS containing a low concentration of fatty acid-free BSA (e.g., 0.5%) to remove unbound fatty acids, followed by a final wash with ice-cold PBS alone.
-
-
Use of a Quenching Agent: Some commercial kits provide a cell-impermeable quenching agent that extinguishes the fluorescence of the probe in the extracellular medium, allowing for the measurement of only the internalized probe.
-
Optimize Probe Concentration: Using too high a concentration of the fluorescent fatty acid analog can lead to increased non-specific binding and background. Titrate the probe concentration to find the optimal balance between signal and background.
Question 4: My cells are showing signs of toxicity after treatment with this compound. What should I do?
Answer:
Cell toxicity can be a concern, especially at higher concentrations of fatty acids.
-
Assess Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range of this compound for your specific cell line. For instance, stearic acid has been shown to induce cytotoxicity in 3T3-L1 preadipocytes at concentrations above 35 µM.
-
Reduce Concentration and Incubation Time: If toxicity is observed, lower the concentration of this compound and/or reduce the incubation time.
-
Solvent Toxicity: Ensure that the final concentration of the organic solvent used to dissolve the this compound is not causing the toxicity. Run a solvent-only control.
Data Presentation
Currently, there is a lack of publicly available quantitative data specifically detailing the uptake of this compound across various cell lines, concentrations, and time points. The following table is an illustrative example of how such data could be presented. Researchers are encouraged to generate their own dose-response and time-course data for their specific experimental system.
Illustrative Data: Uptake of a Hypothetical Radiolabeled this compound Analog
| Cell Line | Concentration (µM) | Incubation Time (min) | Uptake (pmol/mg protein) |
| HepG2 | 10 | 5 | 150 ± 12 |
| 10 | 30 | 750 ± 45 | |
| 25 | 5 | 350 ± 28 | |
| 25 | 30 | 1800 ± 110 | |
| Caco-2 | 10 | 5 | 80 ± 9 |
| 10 | 30 | 420 ± 35 | |
| 25 | 5 | 190 ± 15 | |
| 25 | 30 | 980 ± 76 | |
| 3T3-L1 Adipocytes | 10 | 5 | 250 ± 20 |
| 10 | 30 | 1300 ± 98 | |
| 25 | 5 | 600 ± 48 | |
| 25 | 30 | 3100 ± 240 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of this compound uptake.
Protocol 1: Cellular Uptake Assay using a Radiolabeled this compound Analog
This protocol describes the measurement of this compound uptake using a radiolabeled version (e.g., [³H]-10-Thiastearic acid).
Materials:
-
Cultured cells (e.g., HepG2, Caco-2, or differentiated 3T3-L1 adipocytes) in a multi-well plate.
-
Radiolabeled this compound (e.g., [³H]-10-Thiastearic acid).
-
Unlabeled this compound.
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
Serum-free culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer).
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a multi-well plate.
-
Preparation of Assay Medium: Prepare the assay medium containing the desired concentration of radiolabeled this compound complexed with fatty acid-free BSA in serum-free medium. To determine non-specific uptake, prepare a parallel set of assay medium containing a high concentration of unlabeled this compound (e.g., 100-fold excess).
-
Uptake Assay:
-
Wash the cells twice with warm PBS to remove residual medium.
-
Add the prepared assay medium to the cells.
-
Incubate at 37°C for the desired time points (e.g., 1, 5, 15, 30, 60 minutes) to measure uptake kinetics.
-
-
Stopping the Uptake:
-
To stop the uptake reaction, aspirate the assay medium.
-
Immediately wash the cells three times with ice-cold PBS containing 0.5% fatty acid-free BSA to remove unbound fatty acids, followed by one wash with ice-cold PBS alone.
-
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of a parallel set of cell lysates to normalize the uptake data (e.g., cpm/mg protein).
-
-
Data Analysis: Subtract the non-specific uptake (from wells with excess unlabeled fatty acid) from the total uptake to determine the specific uptake.
Protocol 2: Cellular Uptake Assay using a Fluorescent this compound Analog
This protocol utilizes a fluorescently labeled analog of this compound (e.g., BODIPY-labeled).
Materials:
-
Cultured cells in a black-walled, clear-bottom multi-well plate.
-
Fluorescently labeled this compound analog.
-
Fatty acid-free BSA.
-
Serum-free culture medium.
-
Ice-cold PBS.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom multi-well plate and culture to the desired confluency.
-
Preparation of Assay Solution: Prepare a working solution of the fluorescently labeled this compound analog complexed with fatty acid-free BSA in serum-free medium.
-
Uptake Assay:
-
Wash the cells with warm PBS.
-
Add the assay solution to the wells.
-
Incubate at 37°C for the desired time points.
-
-
Termination of Uptake: Aspirate the assay solution and wash the cells three times with ice-cold PBS.
-
Quantification:
-
Microplate Reader: Add PBS or a suitable buffer to the wells and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore. Normalize the fluorescence intensity to the cell number or protein concentration.
-
Fluorescence Microscopy: After washing, fix the cells (e.g., with 4% paraformaldehyde) and visualize the cellular uptake using a fluorescence microscope.
-
Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway Activation by this compound
This compound, as a fatty acid analog, is a potential ligand for Peroxisome Proliferator-Activated Receptors (PPARs). Thia fatty acids have been shown to induce PPARα. Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation.
Caption: PPARα signaling pathway activation by this compound.
Potential AMPK Signaling Pathway Activation by this compound
This compound is an inhibitor of stearoyl-CoA desaturase-1 (SCD1). Inhibition of SCD1 has been shown to increase the phosphorylation and activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activated AMPK promotes catabolic pathways like fatty acid oxidation and glycolysis while inhibiting anabolic pathways like fatty acid synthesis.
Caption: Potential AMPK activation pathway by this compound via SCD1 inhibition.
References
Best practices for storing and handling 10-Thiastearic acid.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 10-Thiastearic acid, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[2] It is shipped at room temperature in the continental US, but this may vary for other locations.[3]
Q2: What is the best way to dissolve this compound?
This compound is soluble in several organic solvents. For stock solution preparation, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are recommended.[1][2] It has very limited solubility in aqueous solutions like phosphate-buffered saline (PBS). To enhance solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.
Q3: How should I handle this compound safely?
As a general precaution when handling chemical compounds, it is recommended to use personal protective equipment such as gloves, and eye protection. Work in a well-ventilated area and avoid generating dust if handling the solid form. Wash hands thoroughly after handling.
Q4: What is the mechanism of action of this compound?
This compound is an inhibitor of stearoyl-CoA desaturase (SCD). SCD is an enzyme that catalyzes the synthesis of monounsaturated fatty acids, primarily oleic acid from stearic acid. By inhibiting this enzyme, this compound can modulate lipid metabolism and has been shown to have hypolipidemic effects.
Data Presentation
Storage and Stability
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | |
| Long-term Stability | ≥ 4 years | |
| Shipping Condition | Room temperature (may vary) |
Solubility
| Solvent | Solubility | Source |
| DMF | 10 mg/mL | |
| DMSO | 10 mg/mL | |
| Ethanol | 10 mg/mL | |
| PBS (pH 7.2) | 0.15 mg/mL |
Experimental Protocols
Protocol: Preparation of this compound-BSA Complex for Cell Culture
Fatty acids have low solubility in aqueous cell culture media and are often complexed with bovine serum albumin (BSA) to enhance their delivery to cells.
Materials:
-
This compound
-
Ethanol (100%, sterile)
-
Fatty acid-free BSA
-
Sterile PBS or cell culture medium (e.g., DMEM)
-
Sterile conical tubes
-
Water bath or incubator at 37°C
-
Vortex mixer
Methodology:
-
Prepare a this compound stock solution: Dissolve this compound in 100% ethanol to make a concentrated stock solution (e.g., 10 mM).
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a desired concentration (e.g., 10% w/v). Gently warm the solution to 37°C to aid dissolution. Do not vortex vigorously as this can cause frothing.
-
Complexation:
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing or swirling. The final molar ratio of fatty acid to BSA is critical and should be optimized for your cell type, typically ranging from 3:1 to 6:1.
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complexation.
-
-
Sterilization and Storage:
-
Sterilize the this compound-BSA complex solution by passing it through a 0.22 µm filter.
-
Aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Troubleshooting Guides
Issue 1: Low or no inhibitory effect on stearoyl-CoA desaturase (SCD) activity.
-
Possible Cause: Incorrect dosage or ineffective delivery to cells.
-
Solution: Titrate the concentration of this compound to determine the optimal inhibitory concentration for your specific cell line. Ensure proper complexation with BSA for efficient cellular uptake.
-
-
Possible Cause: Degradation of the compound.
-
Solution: Prepare fresh stock solutions and this compound-BSA complexes. Store aliquots at -20°C and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Cell line expresses a resistant form of SCD or has compensatory mechanisms.
-
Solution: Verify the expression of SCD in your cell line. Consider using a positive control inhibitor to confirm assay validity.
-
Issue 2: Observed cytotoxicity or cell death.
-
Possible Cause: High concentrations of this compound or the solvent.
-
Solution: Perform a dose-response experiment to determine the cytotoxic threshold. Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in the cell culture medium is non-toxic (typically <0.1%).
-
-
Possible Cause: Lipotoxicity due to saturated fatty acid accumulation.
-
Solution: The mechanism of action involves inhibiting the conversion of saturated to monounsaturated fatty acids. An accumulation of saturated fats can be toxic. Consider co-treatment with oleic acid to rescue the phenotype and confirm the mechanism of toxicity.
-
-
Possible Cause: Impurities in the compound.
-
Solution: Ensure you are using a high-purity grade of this compound.
-
Issue 3: Precipitation of the compound in cell culture media.
-
Possible Cause: Poor solubility.
-
Solution: Ensure the this compound is fully dissolved in the initial solvent before complexing with BSA. The molar ratio of fatty acid to BSA is important; a higher ratio may lead to precipitation. Optimize the complexation protocol.
-
Visualizations
References
Avoiding artifacts in lipid analysis when using 10-Thiastearic acid
Welcome to the technical support center for the use of 10-Thiastearic acid (10-TSA) in lipid analysis. This guide is designed to help researchers, scientists, and drug development professionals avoid common artifacts and troubleshoot issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (10-TSA) and what is its primary application?
A1: this compound is a synthetic, non-metabolizable analog of stearic acid where the 10th carbon is replaced by a sulfur atom. Its primary application in lipid research is as a potent and specific inhibitor of the enzyme Stearoyl-CoA Desaturase (SCD). SCD is a critical enzyme in fatty acid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD, 10-TSA allows researchers to study the downstream cellular effects of decreased MUFA synthesis.
Q2: What are the main "artifacts" or confounding effects to consider when using 10-TSA?
A2: The primary "artifact" when using 10-TSA is not a chemical contaminant but rather the profound and widespread biological consequence of SCD inhibition. If not properly controlled for, these effects can be misinterpreted. Key confounding effects include:
-
Altered Membrane Fluidity: A decrease in MUFAs and a relative increase in SFAs can make cellular membranes more rigid, impacting signaling and transporter function.
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of SFAs is a known trigger for the unfolded protein response (UPR) and ER stress.
-
Changes in Gene Expression: Cells will transcriptionally adapt to the inhibition of SCD, which can alter numerous metabolic and signaling pathways.
-
Cell Viability Issues: Prolonged or high-dose treatment with 10-TSA can lead to lipotoxicity and apoptosis due to the buildup of SFAs.
Q3: How can I differentiate the intended effects of my experiment from the side effects of 10-TSA treatment?
A3: The most effective method is to perform a "rescue" experiment. This involves co-treating the cells with 10-TSA and an exogenous source of the primary product of SCD, oleic acid. If the observed effect is reversed or "rescued" by the addition of oleic acid, it is likely a consequence of SCD inhibition. If the effect persists, it may be an off-target effect of 10-TSA or independent of the changes in SFA/MUFA balance.
Troubleshooting Guide
Problem: Unexpectedly large changes in lipid profiles and cell viability after 10-TSA treatment.
Cause: This is the expected outcome of potent SCD inhibition. The accumulation of saturated fatty acids (SFAs) and depletion of monounsaturated fatty acids (MUFAs) can be toxic to cells, an effect known as lipotoxicity.
Solution:
-
Titrate the Dose: Perform a dose-response experiment to find the lowest effective concentration of 10-TSA that achieves the desired level of SCD inhibition without causing excessive cell death.
-
Optimize Treatment Duration: Shorten the incubation time. Significant changes in the SFA/MUFA ratio can occur within hours.
-
Perform a Rescue Experiment: Co-treat cells with 10-TSA and oleic acid (typically complexed to BSA). This will confirm that the observed toxicity is due to MUFA depletion.
Table 1: Example Dose-Response of 10-TSA on Cell Viability and Lipid Ratios
| 10-TSA Conc. (µM) | Cell Viability (%) | SFA/MUFA Ratio | Phospholipid Unsaturation Index |
| 0 (Vehicle) | 100 ± 5 | 0.8 ± 0.1 | 1.2 ± 0.1 |
| 1 | 95 ± 4 | 1.5 ± 0.2 | 0.9 ± 0.1 |
| 5 | 82 ± 6 | 2.8 ± 0.3 | 0.6 ± 0.05 |
| 10 | 65 ± 8 | 4.1 ± 0.4 | 0.4 ± 0.04 |
| 20 | 40 ± 7 | 5.3 ± 0.5 | 0.3 ± 0.03 |
Data are representative examples and will vary by cell type and experimental conditions.
Problem: My results are inconclusive, and I cannot distinguish my pathway of interest from general ER stress.
Cause: SFA accumulation is a potent inducer of ER stress. If your pathway of interest is also related to cellular stress, the signals can become confounded.
Solution:
-
Monitor ER Stress Markers: Always probe for key markers of the unfolded protein response (UPR), such as the expression or phosphorylation of PERK, IRE1α, and ATF6.
-
Use Chemical Chaperones: Consider using chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) to alleviate ER stress and see if your primary observation is affected.
-
Implement the Oleic Acid Rescue: This remains the gold standard. If oleic acid rescues the phenotype without affecting your pathway directly, the effect is likely mediated by the change in lipid composition.
Table 2: Effect of Oleic Acid Rescue on ER Stress Markers
| Treatment | p-IRE1α (Fold Change) | CHOP mRNA (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| 10-TSA (10 µM) | 4.5 ± 0.5 | 6.2 ± 0.7 |
| 10-TSA + Oleic Acid (50 µM) | 1.2 ± 0.2 | 1.5 ± 0.3 |
Data are representative examples.
Experimental Protocols
Protocol 1: General Method for Cellular Treatment with this compound
-
Preparation of 10-TSA Stock: Dissolve 10-TSA in a suitable solvent like ethanol (B145695) or DMSO to create a concentrated stock solution (e.g., 10-20 mM). Store at -20°C.
-
Complexing to BSA (Recommended): For cell culture, fatty acids should be complexed to bovine serum albumin (BSA) to improve solubility and delivery.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium or PBS.
-
Warm the BSA solution to 37°C.
-
While vortexing, slowly add the 10-TSA stock solution to the BSA solution to achieve the desired molar ratio (typically 2:1 to 4:1 fatty acid to BSA).
-
Incubate at 37°C for 30-60 minutes to allow for complete complexing.
-
Filter-sterilize the final complexed solution.
-
-
Cell Treatment:
-
Plate cells and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Remove the growth medium.
-
Add fresh medium containing the desired final concentration of the 10-TSA:BSA complex. Include a vehicle control (BSA complexed with the same amount of ethanol/DMSO) and other controls as needed.
-
Incubate for the desired period (e.g., 4, 8, 16, 24 hours) before harvesting for downstream analysis.
-
Visualizations
Caption: Workflow for investigating cellular responses to 10-TSA treatment.
Caption: Mechanism of 10-TSA inhibition of SCD1 and resulting downstream effects.
Technical Support Center: Enhancing the In Vivo Bioavailability of 10-Thiastearic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with 10-Thiastearic acid. The focus is on practical solutions to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a synthetic fatty acid analog where the 10th carbon is replaced by a sulfur atom. It is known to be an inhibitor of stearoyl-CoA desaturase[1][2]. Like many lipophilic compounds, its poor water solubility can limit its absorption in the gastrointestinal tract, leading to low and variable bioavailability after oral administration. This poses a significant challenge for accurately assessing its pharmacodynamic and toxicological effects in preclinical studies[3].
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
The main goal is to improve its dissolution and absorption. Key strategies for lipophilic drugs like this compound include:
-
Lipid-Based Formulations: Incorporating this compound into inert lipid vehicles such as oils, surfactant dispersions, or self-emulsifying drug delivery systems (SEDDS) can significantly improve its solubility and absorption[4][5][6][7][8].
-
Particle Size Reduction: Decreasing the particle size to the micro- or nanoscale increases the surface area for dissolution[3][9][10]. This can be achieved through techniques like micronization or high-pressure homogenization.
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution rate[9][10].
-
Use of Solvents and Co-solvents: Incorporating pharmaceutically acceptable solvents or co-solvents can improve the solubility of the compound in the formulation[3][9].
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, creating a hydrophilic outer surface that improves solubility[4][9].
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration after oral administration. | Poor dissolution of this compound in the gastrointestinal fluids. | 1. Formulation: Reformulate using a lipid-based delivery system such as a self-emulsifying drug delivery system (SEDDS)[4][9]. 2. Particle Size: Reduce the particle size of the compound through micronization[3][4]. 3. Solubilizers: Include surfactants or co-solvents in the formulation to enhance solubility[3][9]. |
| High variability in plasma concentrations between subjects. | Inconsistent emulsification and absorption in the gut, potentially influenced by food intake. | 1. Standardize Feeding: Administer the compound in a consistent manner with respect to feeding (e.g., always fasted or with a specific meal type)[11][12]. 2. Improve Formulation Robustness: Utilize a pre-formulated SEDDS to ensure more consistent in situ emulsification[5]. |
| Precipitation of the compound in the formulation upon storage or dilution. | The formulation has a low capacity to maintain the drug in a solubilized state, especially upon dilution in the gastrointestinal tract. | 1. Optimize Excipients: Select lipids and surfactants that provide better solvent capacity and stability upon dilution[5]. 2. Phase Diagram Analysis: Conduct a thorough analysis of the formulation's phase behavior to identify stable compositions. |
| Suspected rapid metabolism leading to low parent drug levels. | Potential first-pass metabolism in the gut wall or liver. | 1. Lymphatic Targeting: Formulate with long-chain triglycerides to promote lymphatic absorption, which can bypass the portal circulation and first-pass metabolism[6]. 2. Inhibition of Metabolism: Co-administer with known inhibitors of relevant metabolic enzymes if the metabolic pathway is identified. |
| Difficulty in quantifying low levels of this compound in plasma. | The analytical method lacks the required sensitivity. | 1. Method Optimization: Optimize the LC-MS/MS method, including sample extraction, derivatization (if necessary), and instrument parameters to enhance sensitivity[13][14][15]. 2. Increase Sample Volume: If feasible, increase the volume of plasma used for extraction. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
This protocol describes the preparation of a simple lipid-based formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Long-chain triglyceride (e.g., sesame oil, olive oil)
-
Surfactant with high HLB (e.g., Polysorbate 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol®, PEG 400)
-
Vortex mixer
-
Heated magnetic stirrer
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Formulation Preparation: a. Weigh the required amounts of oil, surfactant, and co-surfactant into a clear glass vial. b. Heat the mixture to 40-50°C on a heated magnetic stirrer and mix until a homogenous solution is formed. c. Add the pre-weighed this compound to the excipient mixture. d. Continue stirring at 40-50°C until the compound is completely dissolved. e. Cool the formulation to room temperature.
-
Characterization: a. Visual Inspection: The formulation should be a clear, yellowish, oily liquid. b. Emulsification Study: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. The formulation should rapidly form a fine oil-in-water emulsion. c. Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering instrument. A smaller droplet size (typically <200 nm for a nanoemulsion) is desirable for better absorption[16].
Protocol 2: In Vivo Bioavailability Study in Rodents
This protocol outlines a typical in vivo study to assess the oral bioavailability of a this compound formulation.
Materials:
-
Test animals (e.g., Sprague-Dawley rats)
-
This compound formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, centrifuge)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Fasting: a. Acclimate animals for at least one week before the experiment. b. Fast the animals overnight (12-18 hours) with free access to water.
-
Dosing: a. Weigh each animal to determine the correct dose volume. b. Administer the this compound formulation orally via gavage.
-
Blood Sampling: a. Collect blood samples (e.g., from the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). b. Collect blood into heparinized tubes.
-
Plasma Preparation: a. Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis: a. Extract this compound from the plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction)[17]. b. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method[13][15].
-
Pharmacokinetic Analysis: a. Plot the plasma concentration of this compound versus time. b. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Troubleshooting logic for low in vivo exposure of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. symmetric.events [symmetric.events]
- 7. scispace.com [scispace.com]
- 8. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies to improve bioavailability of omega-3 fatty acids from ethyl ester concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients [mdpi.com]
- 16. Nanocarrier for the enhanced bioavailability of a cardiovascular agent: in vitro, pharmacodynamic, pharmacokinetic and stability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Validation & Comparative
Unveiling the Potency of 10-Thiastearic Acid: A Comparative Analysis of Stearoyl-CoA Desaturase Inhibition
For Immediate Release
This guide provides a comprehensive comparison of 10-Thiastearic acid's inhibitory effects on stearoyl-CoA desaturase (SCD) activity against other known inhibitors. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways to offer an objective evaluation of this compound as a potent SCD inhibitor.
Stearoyl-CoA desaturase is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] This process is fundamental for the synthesis of various lipids, including phospholipids (B1166683) and triglycerides.[2] The dysregulation of SCD activity has been implicated in a range of metabolic diseases, making it a significant target for therapeutic intervention. This compound, a fatty acid analog where a methylene (B1212753) group is substituted by a sulfur atom, has emerged as a strong inhibitor of SCD.[3]
Comparative Efficacy of SCD Inhibitors
The following table summarizes the inhibitory concentrations of various SCD inhibitors for comparative analysis.
| Inhibitor | Target Species | IC50 / Potency | Reference |
| This compound | Rat | >80% inhibition at 25 µM | |
| A939572 | Mouse SCD1 | <4 nM | |
| Human SCD1 | 37 nM | ||
| CAY10566 | Mouse SCD1 | 4.5 nM | |
| Human SCD1 | 26 nM | ||
| MK-8245 | Human SCD1 | 1 nM | |
| Rat SCD1 | 3 nM | ||
| Mouse SCD1 | 3 nM | ||
| MF-438 | Not Specified | 2.3 nM | |
| CVT-11127 | Rat microsomal SCD | 210 nM | |
| HepG2 SCD | 410 nM | ||
| Sterculic Acid | Not Specified | 0.9 µM | |
| T-3764518 | Human SCD1 | 4.7 nM | |
| SSI-4 | Not Specified | 1.9 nM |
Experimental Protocols for SCD Activity Validation
Accurate assessment of SCD activity is paramount for validating the efficacy of inhibitors like this compound. Two prevalent methods for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC-Based Assay for SCD Activity
This method quantifies SCD activity by measuring the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.
Protocol:
-
Cell Culture and Treatment:
-
Culture primary rat hepatocytes or a suitable cell line (e.g., HepG2) in 12-well plates.
-
Incubate the cells with the test inhibitor (e.g., this compound) or vehicle control for a predetermined period.
-
Introduce a radiolabeled substrate, such as [1-14C]stearic acid, to the culture medium and incubate for 4 hours or overnight.
-
-
Lipid Extraction:
-
Wash the cells to remove extracellular fatty acids.
-
Hydrolyze and extract the total cell lipids using a modified Folch method, which may include the addition of 0.1% Triton X-114 to improve recovery.
-
-
Sample Preparation and HPLC Analysis:
-
Dissolve the extracted fatty acids in 85% ethanol.
-
Separate the fatty acids using reverse-phase HPLC.
-
Detect and quantify the radiolabeled stearic acid and oleic acid using an on-line flow scintillation analyzer.
-
-
Data Analysis:
-
Calculate the SCD activity as the ratio of the monounsaturated product to the saturated substrate (e.g., [1-14C]oleic acid / [1-14C]stearic acid).
-
A dose-dependent decrease in this ratio indicates inhibition of SCD activity.
-
LC-MS-Based Assay for Cellular SCD Activity
This medium-throughput method offers a non-radioactive alternative for quantifying SCD activity.
Protocol:
-
Cell Culture and Treatment:
-
Grow confluent HepG2 cells in 24-well plates.
-
Incubate the cells with the test inhibitor or a vehicle control.
-
Add a deuterium-labeled saturated fatty acid substrate to the culture medium.
-
-
Lipid Extraction:
-
Extract the total cell lipids.
-
-
LC-MS Analysis:
-
Measure the conversion of the labeled saturated fatty acid to its corresponding monounsaturated fatty acid using liquid chromatography-mass spectrometry.
-
-
Data Analysis:
-
Determine the enzyme activity by quantifying the ratio of the monounsaturated product to the saturated substrate.
-
Calculate the EC50 value for the inhibitor based on the dose-dependent inhibition of SCD activity.
-
Visualizing the Impact of SCD Inhibition
To better understand the cellular consequences of SCD inhibition, the following diagrams illustrate the core enzymatic reaction and the downstream signaling pathways affected.
Caption: The enzymatic conversion of Stearoyl-CoA to Oleoyl-CoA by SCD1 and its inhibition by this compound.
Inhibition of SCD1 leads to an accumulation of SFAs and a depletion of MUFAs, which in turn modulates critical cellular signaling pathways.
Caption: Downstream effects of SCD1 inhibition on key cellular signaling pathways.
The presented data underscores the potent inhibitory effect of this compound on stearoyl-CoA desaturase. This guide serves as a valuable resource for the scientific community, facilitating further research into the therapeutic potential of SCD inhibitors in metabolic diseases and oncology.
References
A Comparative Guide to 10-Thiastearic Acid and Other Stearic Acid Analogs in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 10-Thiastearic acid and other stearic acid analogs used in metabolic research. It is designed to be a valuable resource for understanding their differential effects on key metabolic pathways, supported by experimental data and detailed methodologies.
Introduction to Stearic Acid Analogs in Metabolic Research
Stearic acid, an 18-carbon saturated fatty acid, is a fundamental component of cellular lipids and a key player in energy metabolism. Modifications to its structure have yielded a diverse range of stearic acid analogs that serve as powerful tools for investigating and modulating lipid metabolism. These analogs, which include thia-substituted, hydroxylated, and branched-chain fatty acids, exhibit distinct biochemical properties and metabolic fates, making them invaluable for dissecting complex biological processes and for the development of novel therapeutics for metabolic diseases. This guide focuses on comparing this compound with other notable stearic acid analogs, highlighting their differential impacts on critical metabolic enzymes and signaling pathways.
Comparison of Metabolic Effects
The metabolic effects of stearic acid analogs are largely determined by the nature and position of the chemical modification on the acyl chain. These alterations can dramatically influence their interaction with key metabolic enzymes such as Stearoyl-CoA Desaturase (SCD) and enzymes involved in fatty acid β-oxidation, as well as their ability to activate nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).
Thia-Substituted Stearic Acid Analogs
Thia-substituted fatty acids, where a methylene (B1212753) group in the carbon chain is replaced by a sulfur atom, exhibit metabolic effects that are highly dependent on the position of the sulfur atom.
Key Metabolic Targets:
-
Stearoyl-CoA Desaturase (SCD): This enzyme introduces a double bond in saturated fatty acids and is a critical control point in lipid metabolism.
-
Fatty Acid β-Oxidation: The mitochondrial process of breaking down fatty acids to produce energy.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.
Table 1: Comparative Effects of Thia-Stearic Acid Analogs on Stearoyl-CoA Desaturase (SCD)
| Stearic Acid Analog | Position of Sulfur | Effect on SCD Activity | Quantitative Data |
| This compound | 10 | Strong Inhibitor | - |
| 9-Thiastearic Acid | 9 | Strong Inhibitor | ~75% inhibition of Δ9 desaturation of [1-14C]stearoyl-CoA at equimolar concentration in microsomes[1] |
| 3-Thiastearic Acid | 3 | No Effect | No observable effect on SCD[1] |
| 3,9-Dithia Stearic Acid | 3 and 9 | Weak Inhibitor | Much weaker inhibitor compared to 9-thia and 10-thia stearic acid[1] |
| 3,10-Dithia Stearic Acid | 3 and 10 | Weak Inhibitor | Much weaker inhibitor compared to 9-thia and 10-thia stearic acid[1] |
Table 2: Comparative Effects of Thia-Stearic Acid Analogs on Fatty Acid Metabolism
| Stearic Acid Analog | Position of Sulfur | Primary Metabolic Effect | Mechanism of Action |
| 3-Thia Fatty Acids (e.g., Tetradecylthioacetic acid) | 3 | Increased Fatty Acid Catabolism | Pan-PPAR agonist, leading to increased expression of genes for fatty acid oxidation.[2] Cannot be β-oxidized themselves. |
| 4-Thia Fatty Acids | 4 | Inhibition of Fatty Acid β-Oxidation | Metabolized to an intermediate that is a strong inhibitor of Carnitine Palmitoyltransferase II (CPT-II). |
Hydroxylated Stearic Acid Analogs
Hydroxylation of the stearic acid backbone can significantly alter its biological activity, particularly its ability to act as a signaling molecule and activate nuclear receptors.
Table 3: Comparative Effects of Hydroxystearic Acid (HSA) Regioisomers on PPARα Activation
| Stearic Acid Analog | Position of Hydroxyl Group | PPARα Agonist Activity (Fold Induction vs. Control) |
| 10-Hydroxystearic Acid (10-HSA) | 10 | 15.7 |
| 9-Hydroxystearic Acid (9-HSA) | 9 | 10.1 |
| 12-Hydroxystearic Acid (12-HSA) | 12 | 4.9 |
| 17-Hydroxystearic Acid (17-HSA) | 17 | 1.7 |
| Stearic Acid | - | 1.8 |
Signaling Pathways and Experimental Workflows
The study of stearic acid analogs involves investigating their influence on complex signaling pathways and utilizing specific experimental workflows to quantify their metabolic effects.
Key Signaling Pathway: PPARα Activation and Regulation of Lipid Metabolism
3-Thia fatty acids and certain hydroxystearic acids exert their metabolic effects in part through the activation of PPARα.
Caption: PPARα activation by stearic acid analogs.
Experimental Workflow: Stearoyl-CoA Desaturase (SCD) Inhibition Assay
This workflow outlines the key steps in determining the inhibitory effect of stearic acid analogs on SCD activity.
Caption: Workflow for SCD inhibition assay.
Experimental Protocols
Stearoyl-CoA Desaturase (SCD) Activity Assay in Liver Microsomes
This protocol is adapted from studies investigating the inhibition of SCD by fatty acid analogs.
Objective: To determine the inhibitory effect of stearic acid analogs on the conversion of stearoyl-CoA to oleoyl-CoA by SCD in liver microsomes.
Materials:
-
Liver microsomes (from rats or other appropriate source)
-
[1-14C]Stearoyl-CoA (radiolabeled substrate)
-
NADH or NADPH
-
Bovine serum albumin (BSA), fatty acid-free
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
Test compounds (stearic acid analogs) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)
-
Reagents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter and scintillation fluid
Procedure:
-
Microsome Preparation: Isolate liver microsomes from homogenized tissue by differential centrifugation. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, BSA, and NADH or NADPH.
-
Inhibitor Addition: Add the test compound (stearic acid analog) at various concentrations to the reaction mixture. Include a vehicle control (solvent only).
-
Pre-incubation: Pre-incubate the reaction mixture with the test compound for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C).
-
Initiation of Reaction: Start the reaction by adding the radiolabeled substrate, [1-14C]stearoyl-CoA.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 10-20 minutes) at 37°C with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding a strong base (e.g., KOH in ethanol) to saponify the lipids.
-
Lipid Extraction: Acidify the mixture and extract the total fatty acids using a suitable organic solvent system (e.g., chloroform/methanol).
-
Separation of Fatty Acids: Separate the stearic acid and oleic acid fractions from the lipid extract using TLC.
-
Quantification: Scrape the corresponding spots for stearic acid and oleic acid from the TLC plate into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculation of SCD Activity: Calculate the SCD activity as the percentage of [1-14C]stearoyl-CoA converted to [1-14C]oleoyl-CoA.
-
Determination of Inhibition: Calculate the percentage inhibition of SCD activity by the test compound at each concentration relative to the vehicle control. Determine the IC50 value if desired.
Fatty Acid β-Oxidation Assay in Isolated Mitochondria
This protocol outlines a common method to measure the rate of fatty acid oxidation in isolated mitochondria.
Objective: To determine the effect of stearic acid analogs on the rate of β-oxidation of a radiolabeled fatty acid substrate.
Materials:
-
Isolated mitochondria (from liver, heart, or other tissues)
-
[1-14C]Palmitoyl-CoA or another suitable radiolabeled fatty acyl-CoA substrate
-
L-carnitine
-
Malate
-
ADP
-
Bovine serum albumin (BSA), fatty acid-free
-
Mitochondrial respiration buffer
-
Test compounds (stearic acid analogs)
-
Perchloric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue using differential centrifugation. Determine the mitochondrial protein concentration.
-
Reaction Setup: In a reaction vessel, add the respiration buffer, BSA, L-carnitine, and malate.
-
Inhibitor/Activator Addition: Add the stearic acid analog to be tested at the desired concentration. Include a control without the test compound.
-
Mitochondria Addition: Add a known amount of isolated mitochondria to the reaction vessel.
-
Initiation of Oxidation: Start the reaction by adding the radiolabeled substrate, [1-14C]palmitoyl-CoA, and ADP to stimulate respiration.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Measurement of CO2 Production (Complete Oxidation): If measuring complete oxidation, the reaction can be performed in a sealed flask with a center well containing a CO2 trapping agent (e.g., NaOH). After incubation, inject perchloric acid to stop the reaction and release dissolved CO2, which is then trapped. The radioactivity in the trapping agent is measured by scintillation counting.
-
Measurement of Acid-Soluble Metabolites (Incomplete Oxidation): To measure the rate of β-oxidation, stop the reaction by adding perchloric acid. Centrifuge to pellet the precipitated protein. The supernatant contains the acid-soluble metabolites (acetyl-CoA and other short-chain acyl-CoAs). Measure the radioactivity in an aliquot of the supernatant.
-
Calculation of Oxidation Rate: Calculate the rate of fatty acid oxidation based on the amount of radioactivity incorporated into CO2 or acid-soluble metabolites per unit of time and per milligram of mitochondrial protein.
-
Data Analysis: Compare the oxidation rates in the presence and absence of the stearic acid analog to determine its effect.
Conclusion
The study of stearic acid analogs provides crucial insights into the regulation of lipid metabolism. This compound, along with its positional isomers, demonstrates the principle that subtle structural modifications can lead to profound changes in biological activity. While 10-thia and 9-thia stearic acids are potent inhibitors of SCD, 3-thia analogs act as PPAR agonists to enhance fatty acid catabolism, and 4-thia analogs inhibit β-oxidation. Furthermore, hydroxylated and branched-chain stearic acid analogs represent another important class of metabolic modulators. The comparative data and detailed protocols provided in this guide are intended to facilitate further research in this dynamic field, ultimately contributing to the development of novel therapeutic strategies for metabolic disorders.
References
Unraveling the Impact of Sulfur Positioning in Thia Fatty Acids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Thia fatty acids, synthetic analogs of fatty acids where a methylene (B1212753) group is replaced by a sulfur atom, have garnered significant interest in biomedical research. Their unique metabolic fates and potent biological activities make them valuable tools for studying lipid metabolism and potential therapeutic agents for metabolic disorders. A critical determinant of their function is the precise position of the sulfur atom within the acyl chain. This guide provides a comprehensive comparative analysis of thia fatty acids with different sulfur positions, supported by experimental data, to aid researchers in their exploration of these fascinating molecules.
Contrasting Metabolic Fates: The Decisive Role of Sulfur Placement
The position of the sulfur atom dictates whether a thia fatty acid will be a substrate for or an inhibitor of mitochondrial β-oxidation, the primary pathway for fatty acid degradation. This fundamental difference leads to divergent and often opposing physiological effects.
Thia fatty acids with the sulfur atom in an odd-numbered position (e.g., 3-thia) act as metabolic modulators. Unable to undergo β-oxidation themselves, they influence fatty acid metabolism in other ways.[1][2] In contrast, thia fatty acids with an even-numbered sulfur position (e.g., 4-thia) can enter the β-oxidation spiral but lead to the formation of inhibitory metabolites, effectively shutting down the pathway.[1][2][3]
Impact on Fatty Acid Oxidation and Lipid Metabolism
The differing metabolic routes of odd- and even-positioned thia fatty acids translate into starkly different effects on cellular and systemic lipid metabolism.
| Parameter | 3-Thia Fatty Acids (e.g., Tetradecylthioacetic Acid - TTA) | 4-Thia Fatty Acids (e.g., Tetradecylthiopropionic Acid - TTP) | Reference(s) |
| Mitochondrial β-oxidation | Increased | Significantly Inhibited (up to 95% inhibition of palmitoylcarnitine (B157527) oxidation in vitro) | |
| Peroxisomal β-oxidation | Induced | - | |
| Plasma Triacylglycerol (TAG) | Decreased | Increased | |
| Hepatic Triacylglycerol (TAG) | Decreased | Increased (leading to fatty liver) | |
| Diacylglycerol Acyltransferase (DGAT) Activity | Increased by ~35% | Decreased by >80% |
Mechanism of Action: Enzyme and Receptor Interactions
The distinct effects of thia fatty acids stem from their interactions with key enzymes and nuclear receptors involved in lipid homeostasis.
| Target | 3-Thia Fatty Acids | 4-Thia Fatty Acids | Reference(s) |
| Carnitine Palmitoyltransferase I (CPT-I) | Activated (indirectly, by lowering malonyl-CoA) | Metabolite (alkylthioacryloyl-CoA) is a strong inhibitor of CPT-II | |
| Acyl-CoA Dehydrogenase | - | Inhibited by metabolite | |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Agonist (activator) | Weak activator/not a potent agonist |
Visualizing the Divergent Pathways
To illustrate the contrasting metabolic processing and signaling cascades initiated by 3-thia and 4-thia fatty acids, the following diagrams are provided.
Caption: Comparative metabolic pathways of 3-thia and 4-thia fatty acids.
Caption: PPARα signaling pathway activation by thia fatty acids.
Experimental Protocols
The following are representative methodologies for key experiments cited in the comparison of thia fatty acids.
Measurement of Mitochondrial Fatty Acid β-Oxidation
This protocol is adapted for measuring the oxidation of a radiolabeled fatty acid substrate in isolated mitochondria.
-
Mitochondria Isolation: Rat livers are homogenized in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). The homogenate is centrifuged at low speed (e.g., 600 x g for 10 min) to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed (e.g., 8,000 x g for 15 min) to pellet the mitochondria. The mitochondrial pellet is washed and resuspended in an appropriate buffer.
-
Assay Conditions: Isolated mitochondria (e.g., 0.5 mg protein/mL) are incubated in a reaction buffer (e.g., 110 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, 5 mM MgCl2, 1 mM EDTA, 2.5 mM L-carnitine, 0.2 mM ADP, pH 7.4) containing the thia fatty acid of interest at various concentrations.
-
Measurement of Oxidation: The reaction is initiated by the addition of a radiolabeled substrate, such as [1-¹⁴C]palmitoyl-CoA. The incubation is carried out at 37°C for a defined period (e.g., 15-30 min). The reaction is stopped by the addition of perchloric acid. The acid-soluble radioactive products (acetyl-CoA and other intermediates) are separated from the unoxidized substrate by centrifugation. The radioactivity in the supernatant is quantified by liquid scintillation counting to determine the rate of β-oxidation.
-
Data Analysis: The rate of β-oxidation is expressed as nmol of radiolabeled substrate oxidized per minute per mg of mitochondrial protein. For inhibitory studies, IC50 values are calculated.
Quantification of Triacylglycerol (TAG) in Hepatocytes
This protocol outlines the measurement of TAG accumulation in cultured hepatocytes treated with thia fatty acids.
-
Cell Culture and Treatment: Primary rat hepatocytes or a suitable cell line (e.g., HepG2) are cultured in appropriate media. Cells are treated with different concentrations of the thia fatty acids (e.g., 10-500 µM) for a specified duration (e.g., 24-48 hours).
-
Lipid Extraction: After treatment, the cells are washed with phosphate-buffered saline (PBS) and harvested. Total lipids are extracted using the Folch method (chloroform:methanol, 2:1, v/v).
-
TAG Quantification: The lipid extract is dried and resuspended in a suitable solvent. The TAG content is determined using a commercial colorimetric or fluorometric assay kit, which typically involves the enzymatic hydrolysis of TAG to glycerol (B35011) and free fatty acids, followed by a reaction that produces a detectable signal.
-
Data Normalization: The TAG content is normalized to the total cellular protein content, determined by a protein assay (e.g., BCA assay), and expressed as µg of TAG per mg of protein.
PPARα Reporter Gene Assay
This assay is used to determine the ability of thia fatty acids to activate the PPARα nuclear receptor.
-
Cell Transfection: A suitable cell line (e.g., COS-7 or HEK293) is co-transfected with two plasmids: an expression vector for the human or rat PPARα and a reporter plasmid containing a luciferase gene under the control of a promoter with PPAR response elements (PPREs). A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the thia fatty acids or a known PPARα agonist (e.g., GW7647) as a positive control for 24 hours.
-
Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase readings.
-
Data Analysis: The fold activation of PPARα is calculated as the ratio of normalized luciferase activity in treated cells to that in vehicle-treated control cells. Dose-response curves are generated to determine the EC50 values.
Conclusion
The position of the sulfur atom in thia fatty acids is a critical determinant of their biological activity. 3-Thia fatty acids, by escaping β-oxidation and activating PPARα, promote fatty acid catabolism and exert hypolipidemic effects. In contrast, 4-thia fatty acids enter the β-oxidation pathway only to disrupt it, leading to the inhibition of fatty acid oxidation and lipid accumulation. This comparative guide highlights the profound impact of this subtle structural variation, providing a foundation for the rational design and application of thia fatty acids in metabolic research and drug development. Researchers are encouraged to consider these positional effects when selecting or designing thia fatty acid analogs for their specific research questions.
References
Control Experiments for Studying the Effects of 10-Thiastearic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of control experiments crucial for investigating the biological effects of 10-Thiastearic acid (10-TSA). As a potent inhibitor of Stearoyl-CoA Desaturase (SCD), 10-TSA is a valuable tool in lipid metabolism research. Proper control experiments are essential for validating its specific mechanism of action and interpreting experimental outcomes accurately. This document outlines key controls, compares 10-TSA with alternative SCD inhibitors, and provides detailed experimental protocols and data to support your research.
The Role of this compound in Lipid Research
This compound is a heteroatom-substituted fatty acid that acts as an inhibitor of stearoyl-CoA desaturase (SCD).[1][2] SCD is a critical enzyme in fatty acid metabolism, responsible for converting saturated fatty acids (SFAs) like stearic acid and palmitic acid into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid, respectively.[3][4] By inhibiting SCD, 10-TSA disrupts this conversion, leading to a decrease in MUFA levels and an accumulation of SFAs. This disruption has a hypolipidemic effect, making 10-TSA a valuable molecule for studying conditions like obesity and other metabolic diseases.
Essential Control Experiments for 10-TSA Studies
To ensure the validity of experimental results when studying 10-TSA, a series of well-designed control experiments are necessary. These controls help to distinguish the specific effects of SCD inhibition from off-target effects or experimental artifacts.
Negative Controls
-
Vehicle Control: The most fundamental negative control is the vehicle in which 10-TSA is dissolved. Common solvents for 10-TSA and other lipophilic molecules include dimethyl sulfoxide (B87167) (DMSO) and ethanol. Cells or animals treated with the vehicle alone at the same concentration used for the 10-TSA treatment group serve as a baseline to account for any effects of the solvent itself.
-
Oleic Acid Rescue: A critical experiment to demonstrate the specificity of 10-TSA's effect on SCD is the "rescue" experiment. Since 10-TSA's primary mechanism is the inhibition of oleic acid synthesis, co-administering oleic acid with 10-TSA should reverse the observed biological effects. If the addition of exogenous oleic acid mitigates the effects of 10-TSA, it strongly suggests that the observed phenotype is a direct consequence of MUFA depletion due to SCD inhibition.
-
Inactive Structural Analog: While not always readily available, an ideal negative control is a structurally similar analog of 10-TSA that does not inhibit SCD. This control helps to rule out off-target effects that are not related to SCD inhibition but may be caused by the general chemical structure of the compound.
Positive Controls
-
Known SCD Inhibitors: To validate the experimental system and provide a benchmark for the potency of 10-TSA, it is beneficial to include a well-characterized, potent SCD inhibitor as a positive control. Several such inhibitors are commercially available and have been documented in the literature.
-
Gene Silencing (siRNA/shRNA): A powerful positive control involves the use of RNA interference (siRNA or shRNA) to specifically knock down the expression of the SCD gene. Comparing the effects of 10-TSA treatment to those of SCD gene silencing can provide strong evidence that the compound's effects are indeed mediated through the inhibition of SCD.
Comparison of this compound with Alternative SCD Inhibitors
Several other small molecules are known to inhibit SCD and can be considered alternatives to 10-TSA in research. The choice of inhibitor may depend on factors such as potency, selectivity, and the specific experimental model.
| Inhibitor | Target(s) | Reported IC50 | Key Characteristics & Applications | References |
| This compound | Stearoyl-CoA Desaturase (SCD) | Not explicitly found in searches | A heteroatom-substituted fatty acid analog. Used in studies of lipid metabolism and as a tool for anti-obesity research. | |
| Sterculic Acid | Stearoyl-CoA Desaturase 1 (SCD1) | Not explicitly found in searches | A cyclopropene (B1174273) fatty acid found in the seeds of Sterculia foetida. Known to inhibit SCD1 activity. | |
| A939572 | Stearoyl-CoA Desaturase 1 (SCD1) | ~2.5 nM (human) | A potent and selective SCD1 inhibitor. Studied for its potential in treating metabolic diseases and cancer. | |
| MF-438 | Stearoyl-CoA Desaturase 1 (SCD1) | 2.3 nM (rat) | A potent and orally bioavailable SCD1 inhibitor. | |
| CAY10566 | Stearoyl-CoA Desaturase 1 (SCD1) | Not explicitly found in searches | An SCD1 inhibitor shown to induce apoptosis in cancer cells. | |
| CVT-11127 | Stearoyl-CoA Desaturase 1 (SCD1) | Not explicitly found in searches | A small molecule inhibitor of SCD1 used in cancer cell proliferation studies. |
Experimental Protocols
Stearoyl-CoA Desaturase (SCD) Activity Assay in Cultured Cells
This protocol is adapted from a method used to measure SCD activity in HepG2 cells by tracing the conversion of radiolabeled stearic acid to oleic acid.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (and/or other SCD inhibitors)
-
Vehicle control (e.g., DMSO)
-
[1-14C]-Stearic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Scintillation fluid and vials
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Cell Culture: Plate HepG2 cells in 6-well plates and grow to ~80-90% confluency.
-
Treatment: Pre-incubate the cells with varying concentrations of 10-TSA, a positive control inhibitor, or vehicle control for a predetermined time (e.g., 2-4 hours).
-
Labeling: Prepare a labeling medium containing [1-14C]-stearic acid complexed to fatty acid-free BSA. Remove the treatment medium and add the labeling medium to the cells. Incubate for a specified period (e.g., 4 hours).
-
Lipid Extraction: After incubation, wash the cells with ice-cold PBS. Scrape the cells and extract total lipids using a suitable method, such as the Folch method (chloroform:methanol, 2:1 v/v).
-
Saponification and Methylation: Saponify the extracted lipids to release the fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).
-
Thin-Layer Chromatography (TLC): Spot the FAMEs onto a silica (B1680970) gel TLC plate. Develop the plate in the TLC developing solvent to separate the stearic acid methyl ester from the oleic acid methyl ester.
-
Quantification: Visualize the separated FAMEs using a phosphorimager or by scraping the corresponding spots from the TLC plate into scintillation vials, adding scintillation fluid, and counting the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the SCD activity as the percentage of [14C]-oleic acid relative to the total [14C]-stearic acid and [14C]-oleic acid.
SCD Activity (%) = ([14C] Oleic Acid / ([14C] Stearic Acid + [14C] Oleic Acid)) x 100
Signaling Pathways and Experimental Workflows
Inhibition of SCD by 10-TSA can have profound effects on cellular signaling, primarily due to the alteration of the cellular lipid landscape. An accumulation of saturated fatty acids can lead to cellular stress, particularly endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).
Logical Workflow for a 10-TSA Experiment
Caption: A logical workflow for designing and executing experiments to study the effects of this compound.
Signaling Pathway Affected by SCD Inhibition
Inhibition of SCD leads to an increase in the ratio of saturated to monounsaturated fatty acids, which can trigger ER stress and the Unfolded Protein Response (UPR).
Caption: A simplified signaling pathway illustrating how SCD inhibition by this compound can lead to ER stress and apoptosis.
References
Cross-validation of 10-Thiastearic acid's hypolipidemic effects in different cell lines
A comprehensive analysis of 10-Thiastearic acid (10-TSA) and its potential as a hypolipidemic agent is presented for researchers, scientists, and drug development professionals. Due to the limited direct experimental data on 10-TSA across various cell lines, this guide summarizes the current understanding of its mechanism and draws comparative insights from the well-studied thia-fatty acid analog, Tetradecylthioacetic acid (TTA).
This compound, a synthetic fatty acid analog where a sulfur atom replaces the tenth carbon, has been identified as a potent inhibitor of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. This inhibition is the cornerstone of its hypolipidemic effects. By blocking the conversion of saturated fatty acids into monounsaturated fatty acids, 10-TSA has the potential to modulate cellular lipid composition and signaling pathways involved in lipid homeostasis.
Comparative Efficacy of Thia-Fatty Acids
While direct quantitative data for 10-TSA's effects on lipid accumulation in various cell lines remains scarce, studies on the related compound TTA provide valuable insights into the potential hypolipidemic activities of this class of molecules. The following table summarizes the known effects of 10-TSA and the observed effects of TTA in key cell lines relevant to metabolic research.
| Compound | Cell Line | Key Hypolipidemic Effects | References |
| This compound (10-TSA) | Rat Hepatoma Cells | Potent inhibition of stearoyl-CoA desaturase (SCD), blocking the conversion of stearate (B1226849) to oleate (B1233923) by over 80% at 25 µM. | [1] |
| Tetradecylthioacetic Acid (TTA) | HepG2 (Human Hepatoma) | Acts as a pan-PPAR agonist (α, δ, γ), increases fatty acid oxidation, and reduces lipid accumulation. | [2][3] |
| 3T3-L1 (Mouse Preadipocytes) | Prevents diet-induced adiposity and insulin (B600854) resistance in animal models, suggesting effects on adipocyte function. Reduces LPL mRNA levels. | [4][5] | |
| C2C12 (Mouse Myotubes) | Increases fatty acid oxidation. |
Deciphering the Mechanism: Inhibition of Stearoyl-CoA Desaturase
The primary molecular target of this compound is stearoyl-CoA desaturase (SCD), an enzyme that catalyzes the synthesis of monounsaturated fatty acids, primarily oleate (18:1) from stearate (18:0). This conversion is a crucial step in the biosynthesis of triglycerides and other complex lipids. By inhibiting SCD, 10-TSA is proposed to initiate a cascade of events leading to a hypolipidemic phenotype.
Experimental Protocols
To facilitate further research and cross-validation, detailed protocols for key experiments to assess the hypolipidemic effects of this compound in cell culture are provided below.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the hypolipidemic effects of a compound in a cellular model.
Detailed Methodologies
1. Cell Culture and Treatment:
-
HepG2 Cells: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
3T3-L1 Preadipocytes: Grow in Dulbecco's Modified Eagle's Medium (DMEM) with 10% bovine calf serum. To induce differentiation into adipocytes, treat confluent cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin.
-
C2C12 Myoblasts: Maintain in DMEM with 10% FBS. For differentiation into myotubes, switch confluent cells to DMEM with 2% horse serum.
-
Treatment: Prepare stock solutions of 10-TSA in a suitable solvent (e.g., DMSO). Treat cells with various concentrations of 10-TSA for desired time periods (e.g., 24, 48 hours).
2. Oil Red O Staining for Lipid Accumulation:
This protocol is adapted for HepG2 cells but can be modified for other adherent cell lines.
-
Seed HepG2 cells in 24-well plates and treat as described above.
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol (B130326).
-
Stain with a freshly prepared and filtered Oil Red O solution (0.3% in 60% isopropanol) for 10-15 minutes.
-
Wash extensively with water to remove unbound dye.
-
Visualize and capture images using a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 500 nm.
3. Triglyceride Quantification Assay:
Commercial kits are widely available and recommended for accurate quantification. The general principle involves the following steps:
-
Lyse the treated cells using a suitable lysis buffer.
-
The assay typically involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids by a lipase.
-
The glycerol is then measured through a series of coupled enzymatic reactions that result in a colorimetric or fluorometric output.
-
A standard curve using a known concentration of triglycerides is used to calculate the triglyceride concentration in the samples.
4. Cholesterol Quantification Assay:
Similar to triglyceride assays, commercial kits are the preferred method for measuring total and free cholesterol in cell lysates. The protocol generally includes:
-
Cell lysis to release intracellular cholesterol.
-
For total cholesterol, cholesterol esters are hydrolyzed to free cholesterol using cholesterol esterase.
-
Cholesterol is then oxidized by cholesterol oxidase to produce hydrogen peroxide.
-
The hydrogen peroxide is detected using a colorimetric or fluorometric probe.
-
Quantification is achieved by comparing the signal from the samples to a cholesterol standard curve.
5. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:
This protocol outlines the general steps for measuring the mRNA levels of key lipogenic genes like SREBP-1c.
-
RNA Extraction: Isolate total RNA from treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for SREBP-1c and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, normalized to the housekeeping gene, using the ΔΔCt method.
Future Directions
The current body of research strongly suggests that this compound holds promise as a hypolipidemic agent, primarily through its potent inhibition of SCD1. However, to fully elucidate its therapeutic potential, further in-depth studies are imperative. Cross-validation of its effects in various metabolically relevant cell lines, including hepatocytes, adipocytes, and myotubes, is a crucial next step. Such studies should focus on quantifying changes in lipid accumulation, triglyceride and cholesterol content, and the expression of key genes and proteins involved in lipid metabolism. This will provide a more complete picture of 10-TSA's cellular and molecular mechanisms and pave the way for future preclinical and clinical investigations.
References
- 1. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetradecylthioacetic acid attenuates dyslipidaemia in male patients with type 2 diabetes mellitus, possibly by dual PPAR-alpha/delta activation and increased mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetradecylthioacetic acid prevents high fat diet induced adiposity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 10-Thiastearic Acid and Commercially Available SCD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a pivotal enzyme in lipid metabolism and a compelling therapeutic target in a variety of diseases, including metabolic disorders and cancer. SCD1 is a key enzyme that catalyzes the rate-limiting step in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This guide provides a detailed comparison of 10-Thiastearic acid with other commercially available SCD1 inhibitors, supported by experimental data to inform research and development decisions.
Quantitative Performance Analysis
The following table summarizes the available quantitative data for this compound and several commercially available SCD1 inhibitors, offering a side-by-side comparison of their inhibitory activities.
| Inhibitor | Target | IC50 (in vitro) | Cell Line/System | Key Findings & References |
| This compound | SCD1 | >80% inhibition at 25 µM | Rat hepatocytes and hepatoma cells | Inhibits the desaturation of stearate (B1226849) to oleate; demonstrates hypolipidemic effects.[1][2] |
| A939572 | Human SCD1 | 37 nM | Recombinant Microsomes | Potent and orally bioavailable; significantly reduces tumor volume in xenograft models.[3] |
| Murine SCD1 | <4 nM | Recombinant Microsomes | [3] | |
| MF-438 | Rat SCD1 | 2.3 nM | Recombinant SCD1 | Potent and orally bioavailable; effective in rodent models for diabetes and obesity.[3] |
| CAY10566 | Human SCD1 | 26 nM | Enzymatic Assay | Potent, orally bioavailable, and selective; blocks the conversion of saturated to monounsaturated fatty acids in HepG2 cells. |
| Murine SCD1 | 4.5 nM | Enzymatic Assay | ||
| MK-8245 | Human SCD1 | 1 nM | Recombinant Enzyme | Potent, liver-targeted inhibitor with antidiabetic and antidyslipidemic efficacy. |
| Rat SCD1 | 3 nM | Recombinant Enzyme | ||
| Mouse SCD1 | 3 nM | Recombinant Enzyme |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate SCD1 inhibitors.
SCD1 Enzyme Activity Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SCD1.
Materials:
-
Microsomes from cells expressing SCD1 (e.g., liver cells from rodents fed a high-carbohydrate diet to induce SCD1 expression)
-
Radiolabeled [14C]Stearoyl-CoA (substrate)
-
NADPH
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Test compound (SCD1 inhibitor)
-
Scintillation counter and fluid
Protocol:
-
Prepare a reaction mixture containing microsomes, NADPH, and assay buffer.
-
Add varying concentrations of the test compound to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled [14C]Stearoyl-CoA substrate.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a strong base to saponify the lipids).
-
Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).
-
Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled monounsaturated fatty acid product using a scintillation counter.[3]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Desaturation Assay
Objective: To measure the functional inhibition of SCD1 in a cellular context by analyzing the ratio of monounsaturated to saturated fatty acids.
Materials:
-
Cell line of interest (e.g., HepG2, A549)
-
Cell culture medium and supplements
-
Test compound (SCD1 inhibitor)
-
Stable isotope-labeled fatty acid (e.g., [13C]-Stearic Acid) or radiolabeled fatty acid (e.g., [14C]-Stearic Acid)
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
Reagents for fatty acid derivatization (to form fatty acid methyl esters - FAMEs)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the SCD1 inhibitor for a predetermined time (e.g., 24-48 hours).
-
For the final few hours of treatment, supplement the medium with the labeled fatty acid substrate.
-
Harvest the cells and perform a total lipid extraction using a method like the Folch or Bligh-Dyer procedure.
-
Convert the fatty acids in the lipid extract to FAMEs through transesterification.
-
Analyze the FAMEs by GC-MS or LC-MS to separate and quantify the different fatty acid species.
-
Calculate the desaturation index (DI), typically the ratio of the product to the substrate (e.g., [13C]-Oleate / [13C]-Stearate or [14C]-Oleate / [14C]-Stearate).
-
Compare the DI in treated cells to that in vehicle-treated control cells to determine the extent of SCD1 inhibition.
Western Blot Analysis
Objective: To assess the impact of SCD1 inhibition on the expression and phosphorylation status of key proteins in relevant signaling pathways.
Materials:
-
Cell line of interest
-
Test compound (SCD1 inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., p-Akt, Akt, β-catenin, SCD1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat cells with the SCD1 inhibitor at various concentrations and time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation.
Signaling Pathways and Experimental Workflows
SCD1 inhibition impacts crucial cellular signaling pathways implicated in cell growth, proliferation, and survival. The following diagrams illustrate the key pathways affected and a general workflow for comparing SCD1 inhibitors.
Caption: Key signaling pathways modulated by SCD1 activity and its inhibitors.
Caption: A general experimental workflow for comparing SCD1 inhibitors.
Conclusion
Both this compound and the commercially available small molecule inhibitors demonstrate the ability to inhibit SCD1 activity, albeit with varying potencies. While this compound shows clear inhibitory effects, the lack of a precise IC50 value makes direct quantitative comparison challenging. The commercially available inhibitors, such as A939572, MF-438, CAY10566, and MK-8245, offer high potency in the nanomolar range and have been more extensively characterized in preclinical models. The choice of inhibitor for a specific research application will depend on the desired potency, selectivity, and the experimental system being used. Further studies to determine the precise IC50 of this compound and to evaluate its performance in a broader range of cellular and in vivo models are warranted to fully understand its potential as a therapeutic agent.
References
- 1. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy | Aging [aging-us.com]
- 3. benchchem.com [benchchem.com]
Evaluating the Specificity of 10-Thiastearic Acid as a Desaturase Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a molecular inhibitor is paramount. This guide provides a comprehensive comparison of 10-Thiastearic acid, a known desaturase inhibitor, with other alternative compounds. By examining experimental data and detailed methodologies, this document aims to offer a clear perspective on the specificity of this compound in the context of fatty acid desaturase inhibition.
Introduction to Desaturase Inhibition
Fatty acid desaturases are a class of enzymes that introduce double bonds into the fatty acyl chains of lipids. These enzymes, including Stearoyl-CoA Desaturases (SCDs), play a crucial role in lipid metabolism and cellular signaling. The inhibition of these enzymes has emerged as a promising therapeutic strategy for various diseases, including metabolic disorders and cancer. This compound, a sulfur-containing fatty acid analogue, has been identified as a potent inhibitor of desaturase activity. This guide will delve into the specifics of its inhibitory action and compare it with other known desaturase inhibitors.
Comparative Analysis of Desaturase Inhibitors
| Inhibitor | Target Desaturase(s) | IC50 (nM) | Cell/Enzyme Source | Key Findings & Limitations |
| This compound | Stearoyl-CoA Desaturase (Δ9) | Not specified | Rat hepatocytes, hepatoma cells | Described as a "strong inhibitor"[1]. The sulfur atom at position 9 or 10 is crucial for its inhibitory activity, as it binds to the enzyme but cannot be desaturated[1]. Lack of quantitative IC50 data limits direct comparison. |
| 9-Thiastearic Acid | Stearoyl-CoA Desaturase (Δ9) | Not specified | Rat hepatocytes, hepatoma cells | Similar to this compound, it is a strong inhibitor. An equimolar concentration to the substrate inhibits desaturation by approximately 75%[1]. |
| 3,9- and 3,10-Dithiastearic Acid | Stearoyl-CoA Desaturase (Δ9) | Not specified | Rat hepatocytes, hepatoma cells | Weak inhibitors compared to 9- and this compound[1]. |
| Sterculic Acid | Stearoyl-CoA Desaturase (Δ9) | 0.9 µM | Not specified | A cyclopropene (B1174273) fatty acid that acts as an effective inhibitor of Δ9-desaturase[2]. |
| A939572 | SCD1 | <4 nM (mouse), 37 nM (human) | mSCD1, hSCD1 | A potent and orally bioavailable SCD1 inhibitor. |
| CAY10566 | SCD1 | 4.5 nM (mouse), 26 nM (human) | Mouse and human enzymatic assays | A potent and selective SCD1 inhibitor. |
| SC-26196 | Δ6-Desaturase | 0.2 µM | Not specified | An orally active inhibitor of Δ6-desaturase. |
Mechanism of Action of Thiastearic Acids
Thia fatty acids, like this compound, act as competitive inhibitors of stearoyl-CoA desaturase. They mimic the natural substrate, stearoyl-CoA, and bind to the active site of the enzyme. However, the presence of the sulfur atom in the acyl chain at a position that would normally undergo desaturation (e.g., position 9 or 10) prevents the enzyme from introducing a double bond. This stable binding effectively sequesters the enzyme, preventing it from processing its natural substrate and thereby inhibiting the production of monounsaturated fatty acids.
References
A Comparative Analysis of 3-Thia, 9-Thia, and 10-Thiastearic Acids in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the effects of three synthetic stearic acid analogs: 3-thiastearic acid, 9-thiastearic acid, and 10-thiastearic acid. These compounds, where a methylene (B1212753) group in the fatty acid chain is replaced by a sulfur atom, serve as invaluable tools for investigating the intricacies of lipid metabolism and developing novel therapeutic agents. This document outlines their differential effects on key enzymes, metabolic pathways, and cellular signaling, supported by experimental data and detailed methodologies.
Comparative Effects on Stearoyl-CoA Desaturase (SCD)
Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). The position of the sulfur atom in the thiastearic acid backbone dramatically influences its interaction with SCD.
| Feature | 3-Thiastearic Acid | 9-Thiastearic Acid | This compound |
| Effect on SCD Activity | No significant inhibition.[1] | Strong inhibitor.[1] | Strong inhibitor.[1] |
| Interaction with SCD | Acts as a substrate and is desaturated to 3-thia-oleic acid.[1] | Binds to the enzyme but cannot be desaturated, leading to competitive inhibition.[1] | Binds to the enzyme but cannot be desaturated, leading to competitive inhibition.[1] |
| Quantitative Inhibition | Not applicable. | Approximately 75% inhibition of Δ9 desaturation at an equimolar concentration with stearoyl-CoA.[1] | Data on specific percentage of inhibition is limited, but it is characterized as a strong inhibitor similar to 9-thiastearic acid.[1] |
Downstream Metabolic and Cellular Effects
The distinct interactions of these thiastearic acids with SCD lead to divergent downstream metabolic consequences.
| Metabolic Effect | 3-Thiastearic Acid | 9-Thia & 10-Thiastearic Acids |
| Fatty Acid Metabolism | Stimulates mitochondrial β-oxidation of fatty acids.[2] | Inhibition of SCD leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids. This can induce ER stress and affect membrane fluidity. |
| Triacylglycerol (TAG) Metabolism | Reduces the secretion of triacylglycerol from hepatocytes due to the enhanced fatty acid oxidation.[2] | By inhibiting MUFA synthesis, they can impact the formation and secretion of TAGs and other complex lipids. |
| Gene Regulation | Acts as a pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs), upregulating genes involved in fatty acid catabolism, such as Carnitine Palmitoyltransferase II (CPT-II).[3][4] | Downstream effects of SCD inhibition can influence the expression of genes regulated by SREBP-1c and other transcription factors sensitive to cellular lipid composition. |
| Other Reported Effects | Exhibits anti-adiposity, improves insulin (B600854) sensitivity, and possesses anti-inflammatory and antioxidant properties.[3] | The accumulation of SFAs due to SCD inhibition can lead to lipotoxicity and apoptosis in certain cell types. |
Signaling Pathways
The divergent effects of these thiastearic acids can be traced back to their influence on distinct cellular signaling pathways.
3-Thiastearic Acid and PPAR Signaling
3-Thiastearic acids, such as tetradecylthioacetic acid, function as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
References
- 1. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Unraveling the Mechanism of 10-Thiastearic Acid: An Isotopic Labeling Approach
A Comparative Guide for Researchers
In the landscape of metabolic research, understanding the intricate mechanisms of fatty acid metabolism is paramount for developing novel therapeutics for a host of diseases, including metabolic syndrome, cancer, and inflammatory conditions. 10-Thiastearic acid, a synthetic fatty acid analogue, has emerged as a valuable tool for probing these pathways. This guide provides a comprehensive comparison of this compound with other metabolic modulators and details an experimental approach using isotopic labeling to definitively confirm its mechanism of action.
Probing Fatty Acid Desaturation: this compound in Focus
This compound is a potent inhibitor of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism.[1] SCD introduces a double bond in saturated fatty acids, primarily converting stearic acid into oleic acid. This conversion is a key regulatory step in the synthesis of triglycerides, cholesterol esters, and phospholipids. By inhibiting SCD, this compound effectively reduces the pool of monounsaturated fatty acids, leading to a hypolipidemic effect.[1] The proposed mechanism posits that the sulfur atom at the 10th position of the fatty acid chain allows the molecule to bind to the active site of SCD, but prevents the desaturation reaction from occurring, thus acting as a competitive inhibitor.[1]
Comparative Analysis of Stearoyl-CoA Desaturase Inhibitors
To provide a clearer perspective on the utility of this compound, a comparison with other known SCD inhibitors is presented below.
| Inhibitor | Mechanism of Action | Reported IC50 | Key Cellular Effects & Potential Side Effects |
| This compound | Competitive inhibitor of Stearoyl-CoA Desaturase (SCD)[1] | Not explicitly reported, but a strong inhibitor[1] | Reduces desaturation of stearate (B1226849) to oleate, leading to a hypolipidemic effect. |
| A-939572 | SCD1 inhibitor | <4 nM (murine SCD1), 37 nM (human SCD1) | Induces unfolded protein response in pancreatic tumors. Common class-related side effects in animal models include alopecia and eye dryness. |
| MF-438 | SCD1 inhibitor | 2.3 nM (rat SCD1) | Reduces the desaturation index in mouse models. Associated with eye dryness and hair loss in animal studies. |
| SSI-4 | SCD1 inhibitor | 1.9 nM | Potent anti-tumor activity in patient-derived xenograft models. Specific toxicity data is limited, but similar side effects to other SCD1 inhibitors are anticipated. |
Confirming the Mechanism: An Isotopic Labeling Experimental Protocol
To definitively confirm that this compound inhibits the conversion of stearic acid to oleic acid, a stable isotope tracing experiment can be employed. This protocol utilizes ¹³C-labeled stearic acid to track its metabolic fate in the presence and absence of this compound.
Objective: To determine if this compound inhibits the desaturation of ¹³C-stearic acid to ¹³C-oleic acid in a cellular model.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
[U-¹³C₁₈]-Stearic acid
-
This compound
-
Control vehicle (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Gas chromatograph-mass spectrometer (GC-MS)
Experimental Workflow:
Figure 1. Experimental workflow for isotopic labeling to confirm the mechanism of this compound.
Detailed Protocol:
-
Cell Culture: Seed hepatocytes in 6-well plates and culture until they reach approximately 80-90% confluency.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a final concentration of this compound (e.g., 10 µM) or with the vehicle control for a predetermined time (e.g., 1 hour) before adding the labeled substrate.
-
-
Isotopic Labeling:
-
Prepare a solution of [U-¹³C₁₈]-Stearic acid complexed to bovine serum albumin (BSA) in the cell culture medium.
-
Add the ¹³C-stearic acid solution to all wells to a final concentration of (e.g., 100 µM).
-
-
Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for the metabolism of the labeled fatty acid.
-
Cell Harvesting and Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping.
-
Perform a total lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.
-
-
Fatty Acid Analysis:
-
Saponify the extracted lipids to release the fatty acids.
-
Derivatize the fatty acids to their fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Inject the FAMEs into the GC-MS system.
-
-
Data Analysis:
-
Identify the peaks corresponding to ¹³C-stearic acid and ¹³C-oleic acid based on their retention times and mass spectra.
-
Quantify the peak areas for both labeled fatty acids in the control and this compound-treated samples.
-
Calculate the ratio of ¹³C-oleic acid to ¹³C-stearic acid.
-
Expected Outcome:
It is expected that in the control group, a significant portion of the ¹³C-stearic acid will be converted to ¹³C-oleic acid. In contrast, in the cells treated with this compound, the ratio of ¹³C-oleic acid to ¹³C-stearic acid should be significantly lower, confirming that this compound inhibits the desaturation of stearic acid.
Visualizing the Mechanism of Action
The inhibitory effect of this compound on the fatty acid desaturation pathway can be illustrated as follows:
Figure 2. The inhibitory mechanism of this compound on stearoyl-CoA desaturase.
Conclusion
Isotopic labeling provides a powerful and definitive method to elucidate the mechanism of action of metabolic modulators like this compound. The experimental protocol outlined in this guide offers a robust framework for researchers to confirm its inhibitory effect on stearoyl-CoA desaturase. By understanding the precise molecular interactions of such compounds, the scientific community can better leverage them as tools to unravel the complexities of lipid metabolism and accelerate the development of targeted therapies.
References
Replicating Published Findings on 10-Thiastearic Acid's Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 10-Thiastearic acid's bioactivity with other alternatives, supported by experimental data from published findings.
Inhibition of Stearoyl-CoA Desaturase (SCD)
This compound is a known inhibitor of stearoyl-CoA desaturase (SCD), an enzyme that plays a crucial role in the synthesis of monounsaturated fatty acids from saturated fatty acids.[1] This inhibitory activity is the primary mechanism behind its observed hypolipidemic effects.
Comparative Data on SCD Inhibition
| Compound | Target | IC50 Value | Reference |
| This compound | Stearoyl-CoA Desaturase | >80% inhibition at 25 µM | [2][3] |
| Sterculic acid | Stearoyl-CoA Desaturase-1 (SCD1) | 0.9 µM | |
| A939572 | Mouse SCD1 / Human SCD1 | <4 nM / 37 nM | |
| MK-8245 | Human SCD1 / Rat SCD1 / Mouse SCD1 | 1 nM / 3 nM / 3 nM | |
| CAY10566 | Mouse SCD1 / Human SCD1 | 4.5 nM / 26 nM | |
| T-3764518 | Human SCD1 | 4.7 nM | |
| MF-438 | Stearoyl-CoA Desaturase 1 (SCD1) | 2.3 nM | |
| CVT-11127 | Rat microsomal SCD / HepG2 SCD | 210 nM / 410 nM | |
| (R)-SW203668 | Stearoyl-CoA Desaturase (SCD) | 11 nM (in H2122 cells) | |
| SW208108 | Stearoyl-CoA Desaturase (SCD) | 14 nM (in H2122 cells) | |
| SW203668 | Stearoyl-CoA Desaturase (SCD) | 22 nM (in H2122 cells) | |
| YTX-7739 | Stearoyl-CoA Desaturase (SCD) | 12 nM |
Experimental Protocol: Stearoyl-CoA Desaturase (SCD) Activity Assay
This protocol is a generalized procedure based on commonly cited methods for measuring SCD activity.
Objective: To determine the inhibitory effect of a test compound (e.g., this compound) on SCD activity by measuring the conversion of a labeled substrate (stearic acid) to its product (oleic acid).
Materials:
-
Cell line expressing SCD (e.g., HepG2, primary hepatocytes)
-
Cell culture medium and supplements
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Labeled stearic acid ([¹⁴C]stearic acid or deuterium-labeled stearic acid)
-
Reagents for lipid extraction (e.g., chloroform, methanol, hexane, isopropanol)
-
Thin-layer chromatography (TLC) plates or a gas chromatograph-mass spectrometer (GC-MS) system
-
Scintillation counter (for radiolabeled substrate)
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to a desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control for a predetermined incubation period.
-
Substrate Addition: Add the labeled stearic acid to the culture medium and incubate for a specific duration to allow for its uptake and metabolism.
-
Lipid Extraction: After incubation, wash the cells and extract the total lipids using an appropriate solvent system (e.g., Folch or Bligh-Dyer method).
-
Lipid Separation and Quantification:
-
TLC Method: Spot the lipid extracts onto a TLC plate and develop the plate using a suitable solvent system to separate stearic acid and oleic acid. Visualize the spots (e.g., autoradiography for ¹⁴C) and quantify the radioactivity in each spot using a scintillation counter.
-
GC-MS Method: Derivatize the fatty acids to their fatty acid methyl esters (FAMEs). Analyze the FAMEs by GC-MS to separate and quantify the labeled stearic acid and oleic acid.
-
-
Data Analysis: Calculate the percentage of conversion of stearic acid to oleic acid in both control and treated samples. Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Experimental workflow for determining SCD inhibition.
Anti-leishmanial Activity
This compound has demonstrated significant activity against Leishmania promastigotes, the extracellular stage of the parasite. This effect is particularly pronounced in Leishmania species that have a high content of dihydrosterculic acid in their phospholipids.
Comparative Data on Anti-leishmanial Activity
The study by Beach et al. (1989) provides a qualitative comparison of the inhibitory effects of different thiastearic acid isomers on the growth of various Leishmania strains. While specific MIC values are not provided, the study indicates that 8- and 10-thiastearic acids are strong inhibitors, whereas 9- and 11-thiastearic acids are less effective or ineffective.
| Compound | Leishmania tropica (high dihydrosterculic acid) | Leishmania donovani (high dihydrosterculic acid) | Leishmania major (no dihydrosterculic acid) |
| This compound | Strong Inhibition | Strong Inhibition | Less Strong Inhibition |
| 8-Thiastearic Acid | Strong Inhibition | Strong Inhibition | Less Strong Inhibition |
| 9-Thiastearic Acid | Ineffective | Ineffective | Ineffective |
| 11-Thiastearic Acid | Less Effective | Less Effective | Less Effective |
Experimental Protocol: Leishmania Growth Inhibition Assay
This protocol is a generalized procedure for assessing the in vitro activity of compounds against Leishmania promastigotes.
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against Leishmania promastigotes.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Appropriate culture medium (e.g., M199, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compound (this compound) and a standard anti-leishmanial drug (e.g., Amphotericin B)
-
96-well microtiter plates
-
Incubator (24-26°C)
-
Microplate reader
-
Cell viability reagent (e.g., Resazurin, MTT)
Procedure:
-
Parasite Culture: Culture Leishmania promastigotes in the appropriate medium at 24-26°C until they reach the logarithmic phase of growth.
-
Compound Preparation: Prepare serial dilutions of the test compound and the standard drug in the culture medium.
-
Assay Setup: Add a standardized number of promastigotes to each well of a 96-well plate. Then, add the different concentrations of the test compound, standard drug, and a vehicle control to the respective wells.
-
Incubation: Incubate the plates at 24-26°C for 48-72 hours.
-
Viability Assessment: After incubation, add a cell viability reagent to each well and incubate for a further 4-24 hours. Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of the test compound compared to the vehicle control. Determine the MIC or IC50 value by plotting the percentage of inhibition against the compound concentration.
Workflow for Leishmania growth inhibition assay.
Effects on Lipid Metabolism and Peroxisome Proliferator-Activated Receptors (PPARs)
The inhibition of SCD by this compound directly impacts lipid metabolism. While direct studies on this compound's interaction with PPARs are limited, the broader class of thia-fatty acids and other fatty acids are known to be ligands for these nuclear receptors, which are key regulators of lipid and glucose homeostasis.
Comparative Effects of Fatty Acids on Lipid Metabolism
| Fatty Acid | Primary Effect on Lipid Metabolism | Effect on Serum Cholesterol | PPAR Agonist Activity |
| This compound | Inhibits stearate (B1226849) to oleate (B1233923) conversion (SCD inhibition) | Hypolipidemic effect reported | Not extensively studied, but related compounds are PPAR agonists. |
| Stearic Acid (Saturated) | Generally considered neutral on LDL cholesterol compared to other saturated fats. | Does not raise LDL cholesterol. | Weak PPAR activator. |
| Oleic Acid (Monounsaturated) | Neutral effect on LDL cholesterol. | Neutral effect on LDL cholesterol. | PPAR activator. |
| Palmitic Acid (Saturated) | Can increase LDL cholesterol. | Raises LDL cholesterol. | PPAR activator. |
| 10-Hydroxystearic Acid | Not an SCD inhibitor | Not reported | Potent PPARα agonist. |
Signaling Pathway: SCD and PPARα in Lipid Metabolism
Role of SCD and PPARα in lipid metabolism.
This guide provides a foundational comparison of this compound's bioactivity. Further research is warranted to elucidate the precise quantitative aspects of its interactions and to fully understand its therapeutic potential.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 10-Thiastearic Acid
Personal Protective Equipment (PPE)
When handling 10-Thiastearic acid, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following PPE is recommended, based on guidelines for handling similar acidic compounds.[4]
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles with indirect ventilation are mandatory to protect the eyes from potential splashes and fumes.[4] Polycarbonate lenses are recommended for their impact resistance and clarity.
-
Face Shield: In situations with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles to provide comprehensive protection for the entire face.
Hand Protection:
-
Gloves: Nitrile or butyl rubber gloves are highly recommended for handling acidic substances. It is crucial to inspect gloves for any signs of degradation or perforation before use.
Body Protection:
-
Acid-Resistant Apron or Lab Coat: A lab coat or an acid-resistant apron should be worn to protect against spills and splashes. For more extensive handling, an acid-resistant suit may be necessary.
-
Closed-Toed Shoes: Footwear that fully covers the feet is required to prevent injury from spills.
Respiratory Protection:
-
Fume Hood: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: In environments with insufficient ventilation or the potential for significant aerosolization, a NIOSH-approved respirator with an appropriate acid gas cartridge may be necessary. Fit testing is essential to ensure a proper seal.
Chemical and Physical Properties
Understanding the properties of this compound and its parent compound, stearic acid, is crucial for safe handling and storage.
| Property | Value |
| Chemical Formula | C₁₇H₃₄O₂S |
| Molecular Weight | 302.5 g/mol |
| Appearance | Solid (based on stearic acid) |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 0.15 mg/ml |
| Storage Temperature | Room temperature in the continental US; may vary elsewhere. Store in a cool, dry place away from direct sunlight. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks and ensure the integrity of the experiment.
1. Preparation:
-
Read and understand the Safety Data Sheet for stearic acid and any internal laboratory safety protocols.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Handling:
-
Conduct all manipulations of this compound within a chemical fume hood.
-
Avoid creating dust or aerosols.
-
Use appropriate tools (spatulas, etc.) to handle the solid compound.
-
If creating solutions, add the acid to the solvent slowly and stir to dissolve.
-
Keep containers tightly closed when not in use.
3. Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands and any exposed skin with soap and water after handling.
-
Properly remove and dispose of contaminated PPE.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated. These materials should be placed in a designated hazardous waste container.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. They should be triple-rinsed with an appropriate solvent (if permissible by disposal protocols) before disposal, with the rinsate collected as hazardous waste.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
